Desacetylcephalothin
Description
Structure
3D Structure
Properties
IUPAC Name |
(6R,7R)-3-(hydroxymethyl)-8-oxo-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O5S2/c17-5-7-6-23-13-10(12(19)16(13)11(7)14(20)21)15-9(18)4-8-2-1-3-22-8/h1-3,10,13,17H,4-6H2,(H,15,18)(H,20,21)/t10-,13-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTBAVMIGXROYPQ-ZWNOBZJWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CS3)C(=O)O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(=C(N2[C@H](S1)[C@@H](C2=O)NC(=O)CC3=CC=CS3)C(=O)O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70974769 | |
| Record name | 3-(Hydroxymethyl)-7-{[1-hydroxy-2-(thiophen-2-yl)ethylidene]amino}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70974769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5935-65-9 | |
| Record name | Deacetylcephalothin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5935-65-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Desacetylcephalothin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005935659 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(Hydroxymethyl)-7-{[1-hydroxy-2-(thiophen-2-yl)ethylidene]amino}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70974769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (6R-trans)-3-(hydroxymethyl)-8-oxo-7-(2-thienylacetamido)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.173 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Desacetylcephalothin chemical structure and properties
An In-Depth Technical Guide to Desacetylcephalothin: Structure, Properties, and Analysis
Foreword
This compound, a primary metabolite of the first-generation cephalosporin antibiotic cephalothin, represents a molecule of significant interest to researchers, medicinal chemists, and drug development professionals. While often considered a less potent derivative of its parent compound, a comprehensive understanding of its chemical characteristics, biological activity, and analytical quantification is crucial for a complete picture of cephalothin's pharmacology and for the development of future cephalosporin-based therapeutics. This technical guide provides a detailed exploration of this compound, from its fundamental chemical structure to advanced analytical protocols for its detection and quantification.
Chemical Identity and Structure
This compound is formed in vivo via the deacetylation of cephalothin. This metabolic conversion primarily occurs in the liver and kidneys. The core structure of this compound retains the essential β-lactam ring fused to a dihydrothiazine ring, characteristic of cephalosporins.
IUPAC Name: (6R,7R)-3-(hydroxymethyl)-8-oxo-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid[1]
Chemical Structure:
Caption: 2D Chemical Structure of this compound.
Table 1: Chemical Identifiers and Molecular Properties
| Property | Value | Source |
| CAS Number (Free Base) | 5935-65-9 | [1] |
| CAS Number (Sodium Salt) | 5547-29-5 | [2] |
| Molecular Formula | C₁₄H₁₄N₂O₅S₂ | [1] |
| Molecular Weight | 354.4 g/mol | [1] |
| Exact Mass | 354.03441390 Da | [1] |
| SMILES | C1C(=C(N2NC(=O)CC3=CC=CS3)C(=O)O)CO | [3] |
| InChIKey | HTBAVMIGXROYPQ-ZWNOBZJWSA-N | [3] |
Physicochemical Properties
The physicochemical properties of this compound are critical for understanding its stability, formulation, and pharmacokinetic behavior.
Solubility
This compound is sparingly soluble in water and some organic solvents. The presence of both a carboxylic acid and a hydroxyl group influences its polarity and solubility profile.
Table 2: Solubility of this compound
| Solvent | Solubility | Notes |
| Water | Sparingly soluble | Solubility is pH-dependent. |
| Dimethylformamide (DMF) | Soluble | Used for extraction from biological matrices[2]. |
| Methanol | Sparingly soluble | Data for precise solubility is limited. |
| Ethanol | Sparingly soluble | Data for precise solubility is limited. |
| DMSO | Soluble | Commonly used for in vitro assays. |
pKa
Stability and Degradation
This compound, like its parent compound, is susceptible to degradation, particularly through hydrolysis of the β-lactam ring. Its stability is influenced by pH and temperature.
-
Hydrolysis: The β-lactam ring is susceptible to cleavage under both acidic and basic conditions, leading to a loss of antibacterial activity.
-
Lactone Formation: In acidic conditions, an intramolecular esterification can occur between the C-3 hydroxymethyl group and the C-4 carboxylic acid, forming a stable lactone. This is a reversible reaction, and the equilibrium is pH-dependent[4].
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Video: Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Overview [jove.com]
- 3. A validated LC-MS/MS method for simultaneous quantitation of piperacillin, cefazolin, and cefoxitin in rat plasma and twelve tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Synthesis of Desacetylcephalothin Sodium Salt for Research Applications
This guide provides a comprehensive overview of the synthesis of Desacetylcephalothin sodium salt, a crucial metabolite and impurity standard in the research and development of cephalosporin antibiotics. We will delve into the chemical principles, detailed experimental protocols, and analytical validation necessary for producing this compound with high purity for scientific investigations.
Introduction: The Significance of this compound
Cephalothin, a first-generation cephalosporin antibiotic, undergoes metabolic transformation in vivo to its primary metabolite, this compound.[1][2] This metabolite exhibits reduced antibacterial activity compared to the parent drug.[3] Therefore, the availability of pure this compound sodium salt is paramount for a variety of research applications, including:
-
Pharmacokinetic and Metabolism Studies: To understand the absorption, distribution, metabolism, and excretion (ADME) of Cephalothin.[2]
-
Impurity Profiling: As a reference standard for the quality control of Cephalothin drug substances and formulations.[4]
-
Toxicological Assessments: To evaluate the safety profile of Cephalothin and its metabolites.[1]
-
Microbiological Susceptibility Testing: To determine the intrinsic antimicrobial activity of the metabolite.
This guide will focus on the most common and practical laboratory-scale synthesis method: the hydrolysis of Cephalothin sodium salt.
Synthetic Strategy: Deacetylation of Cephalothin
The core of the synthesis lies in the selective hydrolysis of the C-3'-acetoxy group of Cephalothin to a hydroxymethyl group, yielding this compound.[5] This transformation can be achieved through either chemical or enzymatic means.
Chemical Hydrolysis
Chemical hydrolysis is a robust and widely applicable method. The reaction proceeds via nucleophilic acyl substitution, where a hydroxide ion attacks the acetyl carbonyl group. The choice of reaction conditions, particularly pH and temperature, is critical to favor the deacetylation reaction while minimizing the degradation of the β-lactam ring, which is susceptible to hydrolysis under harsh basic or acidic conditions.[6]
Enzymatic Hydrolysis
An alternative "green" chemistry approach involves the use of esterases, such as acetylxylan esterases, which can selectively cleave the acetyl group under mild conditions.[7] This method offers high specificity and can reduce the formation of byproducts. However, it may require specialized enzymes and optimization of biocatalytic conditions. For the purpose of this guide, we will focus on the more readily accessible chemical hydrolysis method.
The overall synthetic workflow can be visualized as follows:
Caption: Synthetic workflow for this compound sodium salt.
Detailed Experimental Protocol: Chemical Hydrolysis
This protocol details the synthesis of this compound sodium salt starting from commercially available Cephalothin sodium salt.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| Cephalothin Sodium Salt | ≥95% Purity | Sigma-Aldrich |
| Sodium Hydroxide (NaOH) | ACS Reagent Grade | VWR |
| Hydrochloric Acid (HCl) | ACS Reagent Grade | Fisher Scientific |
| Ethyl Acetate (EtOAc) | HPLC Grade | Merck |
| Water | Deionized, 18 MΩ·cm | Millipore |
| Sodium Bicarbonate (NaHCO₃) | ACS Reagent Grade | J.T. Baker |
| Brine (Saturated NaCl solution) | - | Prepared in-house |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Reagent Grade | Alfa Aesar |
| tert-Butyl Alcohol (TBA) | ACS Reagent Grade | Acros Organics |
Step-by-Step Procedure
Step 1: Hydrolysis of Cephalothin Sodium Salt
-
Dissolve Cephalothin sodium salt (1.0 g, 2.39 mmol) in deionized water (20 mL) in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add 0.5 M sodium hydroxide solution dropwise while monitoring the pH. Maintain the pH between 10.0 and 10.5.
-
Stir the reaction mixture at 0-5 °C and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 2-4 hours.
Causality behind Experimental Choices: The low temperature and controlled addition of base are crucial to prevent the degradation of the β-lactam ring, which is sensitive to higher temperatures and strong alkaline conditions.[6] Maintaining the pH in the specified range ensures efficient deacetylation while minimizing side reactions.
Step 2: Neutralization and Extraction
-
Once the reaction is complete, cool the mixture to 0 °C and carefully adjust the pH to 2.5-3.0 with 1 M hydrochloric acid. This will precipitate the this compound free acid.
-
Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound free acid as a solid.
Causality behind Experimental Choices: Acidification protonates the carboxylate group, rendering the this compound less water-soluble and allowing for its extraction into an organic solvent like ethyl acetate. Washing with brine removes residual water from the organic phase.
Step 3: Purification by Column Chromatography
-
Prepare a silica gel column using a slurry of silica gel in an appropriate solvent system (e.g., a gradient of methanol in dichloromethane).
-
Dissolve the crude this compound free acid in a minimal amount of the eluent and load it onto the column.
-
Elute the column with the chosen solvent system, collecting fractions and monitoring by TLC.
-
Combine the pure fractions and evaporate the solvent under reduced pressure to yield purified this compound free acid.
Causality behind Experimental Choices: Column chromatography is a standard and effective method for purifying organic compounds. The choice of eluent is critical for achieving good separation of the desired product from any unreacted starting material or byproducts.
Step 4: Formation and Crystallization of the Sodium Salt
-
Dissolve the purified this compound free acid (assumed 100% conversion for calculation, 0.90 g, 2.39 mmol) in a minimal amount of a suitable solvent mixture, such as tert-butyl alcohol and water.[8]
-
Add a stoichiometric amount of a sodium source, such as a solution of sodium bicarbonate (0.20 g, 2.39 mmol) in water, dropwise with stirring. Effervescence (evolution of CO₂) will be observed.
-
After the addition is complete, stir the solution for 30 minutes.
-
The sodium salt can be isolated by lyophilization or by careful addition of an anti-solvent to induce crystallization.[8][9] For crystallization, slowly add an anti-solvent like acetone or isopropanol until turbidity is observed, then allow the solution to stand at a low temperature (e.g., 4 °C) for crystallization to occur.
-
Collect the crystalline solid by filtration, wash with a small amount of the cold anti-solvent, and dry under vacuum.
Causality behind Experimental Choices: The use of a weak base like sodium bicarbonate for salt formation is gentle and avoids the harsh conditions that could lead to product degradation. Crystallization is a powerful purification technique that yields a stable, solid product with high purity. The use of tert-butyl alcohol-water systems has been shown to promote the crystallinity of cephalosporin salts during lyophilization.[8]
Analytical Characterization and Quality Control
To ensure the identity and purity of the synthesized this compound sodium salt, a comprehensive analytical characterization is essential.
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary method for assessing the purity of the final product and for monitoring the reaction progress.[10][11]
Typical HPLC Conditions:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | A gradient of acetonitrile in a phosphate buffer (e.g., 20 mM sodium phosphate, pH 7.0) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 25 °C |
The purity should be determined by calculating the peak area percentage of the this compound peak relative to the total peak area.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of the synthesized compound.[12] The disappearance of the acetyl methyl signal from the ¹H NMR spectrum of Cephalothin is a key indicator of successful deacetylation.
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the key functional groups in the molecule.[13] Characteristic absorption bands for the β-lactam carbonyl, amide carbonyl, and hydroxyl groups should be observed.
Expected Spectroscopic Data for this compound:
| Technique | Key Signals/Bands |
| ¹H NMR | Absence of the acetyl methyl singlet (around 2.0 ppm). Presence of signals corresponding to the thienyl, methylene, and β-lactam protons. |
| ¹³C NMR | Absence of the acetyl carbonyl and methyl carbons. Signals corresponding to the carbons of the cephalosporin core and the thienylacetyl side chain. |
| IR (KBr) | ~3400 cm⁻¹ (O-H stretch), ~1750 cm⁻¹ (β-lactam C=O stretch), ~1650 cm⁻¹ (amide I C=O stretch), ~1600 cm⁻¹ (carboxylate C=O stretch).[13] |
Data Summary and Visualization
Physicochemical Properties
| Property | Value | Reference |
| Chemical Formula | C₁₄H₁₃N₂NaO₅S₂ | [4] |
| Molecular Weight | 376.38 g/mol | [4] |
| Appearance | White to off-white crystalline powder | - |
| Solubility | Soluble in water | - |
| Storage | Store at -20°C, protected from light and moisture | [4] |
Reaction Pathway Diagram
Caption: Reaction scheme for the hydrolysis of Cephalothin.
Conclusion
This guide has provided a detailed, technically grounded protocol for the synthesis of this compound sodium salt for research purposes. By carefully controlling the reaction conditions and employing appropriate purification and analytical techniques, researchers can confidently produce this important metabolite with the high purity required for their studies. The principles and methodologies described herein are fundamental to the field of medicinal chemistry and drug development, ensuring the integrity and reliability of scientific data.
References
- Neidleman, S. L., Pan, S. C., Last, J. A., & Dolfini, J. E. (1970). Chemical conversion of this compound lactone into this compound. The final link in a total synthesis of cephalosporanic acid derivatives. Journal of Medicinal Chemistry, 13(3), 386–388.
- Neidleman, S. L., Pan, S. C., Last, J. A., & Dolfini, J. E. (1970). Chemical conversion of this compound lactone into this compound. The final link in a total synthesis of cephalosporanic acid derivatives. Journal of Medicinal Chemistry, 13(3), 386–388.
-
PubChem. (n.d.). This compound sodium. Retrieved January 15, 2026, from [Link]
- Dolfini, J. E., Schwartz, J., & Weisenborn, F. (1969). Synthesis of dehydrothiazines related to deacetylcephalosporin lactones. An alternate total synthesis of deacetylcephalosporin lactones. The Journal of Organic Chemistry, 34(6), 1582–1586.
- Indelicato, J. M., & Wilham, W. L. (1985). Cephalothin: Hydrolysis of the C-3'-acetoxy Moiety of a 7-aminocephalosporanic Acid; Observation of Both Acyl-Oxygen Bond Cleavage and Reversible Alkyl-Oxygen Bond Cleavage. Journal of Pharmaceutical Sciences, 74(11), 1162–1166.
- Tune, B. M. (1986). Role of Desacetylation in the Detoxification of Cephalothin in Renal Cells in Culture. Journal of Pharmacology and Experimental Therapeutics, 239(3), 855–860.
- Dolfini, J. E., Schwartz, J., & Weisenborn, F. (1969). Synthesis of dihydrothiazines related to deacetylcephalosporin lactones. Alternate total synthesis of deacetylcephalosporin lactones. The Journal of Organic Chemistry, 34(6), 1582-1586.
- Nolan, C. M., & McAllister, C. K. (1980). A study of cephalothin and this compound in cerebrospinal fluid in therapy for experimental pneumococcal meningitis. The Journal of Infectious Diseases, 141(3), 326–330.
-
DC Chemicals. (n.d.). This compound sodium. Retrieved January 15, 2026, from [Link]
- Takahashi, T., Yamazaki, Y., & Kato, K. (1974). U.S. Patent No. 3,853,705. Washington, DC: U.S.
- Shaw, S. Y., Shyu, J. C., Hsieh, Y. L., & Yeh, H. J. (2000). Enzymatic synthesis of cephalothin by penicillin G acylase. Enzyme and Microbial Technology, 26(2-4), 142–151.
- Simmons, R. J. (1972). CEPHALOTHIN. In Analytical Profiles of Drug Substances (Vol. 1, pp. 217-219). Academic Press.
- Pikal, M. J., & Shah, S. (2005). Crystallization of cephalothin sodium during lyophilization from tert-butyl alcohol-water cosolvent system. Pharmaceutical Research, 22(2), 309–318.
- Cooper, M. J., Anders, M. W., & Mirkin, B. L. (1973). Ion-pair extraction and high-speed liquid chromatography of cephalothin and deacetylcephalothin in human serum and urine. Drug Metabolism and Disposition, 1(5), 659–662.
- Nascimento, P. A., Kogawa, A. C., & Salgado, H. R. N. (2019). Development and Validation of an Innovative and Ecological Analytical Method Using High Performance Liquid Chromatography for Quantification of Cephalothin Sodium in Pharmaceutical Dosage.
- Hoehn, M. M., Murphy, H. W., Pugh, C. T., & Davis, N. E. (1970). Paper chromatographic techniques for the determination of cephalothin and this compound in body fluids. Applied Microbiology, 20(5), 734–736.
- Yoshikawa, T. T., Maitra, S. K., Schotz, M. C., & Guze, L. B. (1980). Quantitation of Antibiotics by High-Pressure Liquid Chromatography: Cephalothin. Antimicrobial Agents and Chemotherapy, 17(1), 31–34.
- Mitchell, S. M., Ullman, J. L., Teel, A. L., & Watts, R. J. (2014). pH and temperature effects on the hydrolysis of three β-lactam antibiotics: ampicillin, cefalotin and cefoxitin. Science of The Total Environment, 466–467, 547–555.
- de Gonzalo, G., & Lavandera, I. (2014). Biocatalytic synthesis of lactones and lactams. Bioorganic & Medicinal Chemistry, 22(20), 5579–5589.
- Eder, R. J., & Krumme, M. (2013). Crystallization of Sodium Salt of Organic Acid as Example for Neutral Salt Recovery of Bio Acids. Chemie Ingenieur Technik, 85(1-2), 173–180.
- Tuveng, T. R., Bengtsson, O., & Pope, P. B. (2021). Carbohydrate esterases involved in deacetylation of food components by the human gut microbiota. Computational and Structural Biotechnology Journal, 19, 4467–4477.
- Hoehn, M. M., Murphy, H. W., Pugh, C. T., & Davis, N. E. (1970). Paper Chromatographic Techniques for the Determination of Cephalothin and this compound in Body Fluids. Applied Microbiology, 20(5), 734–736.
-
National Cancer Institute. (n.d.). NCI Drug Dictionary. Retrieved January 15, 2026, from [Link]
- Rugani, K. D. S., Kogawa, A. C., & Salgado, H. R. N. (2019). Review for Analytical Methods for the Determination of Sodium Cephalothin. Critical Reviews in Analytical Chemistry, 49(2), 187–194.
- Minten, E. V., et al. (2022). Protocol for in vitro lysine deacetylation to test putative substrates of class III deacetylases. STAR Protocols, 3(2), 101298.
- Regalado, E. L., & Welch, C. J. (2016). Method for the Analysis and Quantitation of Pharmaceutical Counterions Utilizing Hydrophilic Interaction Liquid Chromatography.
- da Silva, A. B. F., et al. (2008). Synthesis and Total H- and C-NMR Assignment of Cephem Derivatives for Use in ADEPT Approaches. Molecules, 13(4), 841–851.
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Sodium ion. Retrieved January 15, 2026, from [Link]
- Rugani, K. D. S., Kogawa, A. C., & Salgado, H. R. N. (2019). Review for Analytical Methods for the Determination of Sodium Cephalothin. Critical Reviews in Analytical Chemistry, 49(2), 187-194.
- Pikal, M. J., & Shah, S. (2003). The effect of additives on the crystallization of cefazolin sodium during freeze-drying. Pharmaceutical Research, 20(3), 476–485.
- Gowda, B. T., & Usha, K. M. (2003). Infrared and NMR (1 H& 13C) Spectra of Sodium Salts of N-Bromo-Mono and Di-Substituted-Benzenesulphonamides.
- Nascimento, P. A., Kogawa, A. C., & Salgado, H. R. N. (2019). A Green and Sustainable Method by Infrared for Quantitative Determination of Sodium Cephalothin. Austin Journal of Analytical and Pharmaceutical Chemistry, 6(2), 1109.
- D'Amato, R. F., & Isenberg, H. D. (1999). Chemical acetylation of desacetyl-cephalosporins. U.S.
-
Bolaños Barrera, R. (2023). What is the protocol of deacetylation of chitosan in NaOH? ResearchGate. Retrieved from [Link]
- Farrugia, L. J., & Grech, E. (2022).
- Desarnaud, J., & Shahidzadeh-Bonn, N. (2013). Salt crystal purification by deliquescence/crystallization cycling. EPL (Europhysics Letters), 104(4), 48002.
- Chen, J., et al. (2013). Crystallization method for cefotaxime sodium.
- Gümüş, H., et al. (2014). Combined experimental and theoretical studies on the X-ray crystal structure, FT-IR, 1H NMR, 13C NMR, UV-Vis spectra, NLO behavior and antimicrobial activity of 2-hydroxyacetophenone benzoylhydrazone. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 124, 548–555.
Sources
- 1. Role of desacetylation in the detoxification of cephalothin in renal cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A study of cephalothin and this compound in cerebrospinal fluid in therapy for experimental pneumococcal meningitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. medkoo.com [medkoo.com]
- 5. Cephalothin: hydrolysis of the C-3'-acetoxy moiety of a 7-aminocephalosporanic acid; observation of both acyl-oxygen bond cleavage and reversible alkyl-oxygen bond cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pH and temperature effects on the hydrolysis of three β-lactam antibiotics: ampicillin, cefalotin and cefoxitin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Carbohydrate esterases involved in deacetylation of food components by the human gut microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Crystallization of cephalothin sodium during lyophilization from tert-butyl alcohol-water cosolvent system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Crystallization of Sodium Salt of Organic Acid as Example for Neutral Salt Recovery of Bio Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantitation of antibiotics by high-pressure liquid chromatography: cephalothin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Review for Analytical Methods for the Determination of Sodium Cephalothin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Mechanism of Action of Desacetylcephalothin
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Desacetylcephalothin is the primary and biologically active metabolite of the first-generation cephalosporin antibiotic, cephalothin. While possessing a lower intrinsic antimicrobial potency than its parent compound, its significant in vivo concentrations and potential for synergistic interactions necessitate a thorough understanding of its mechanism of action. This guide provides a detailed examination of the molecular interactions, antibacterial spectrum, and resistance profiles associated with this compound. We will explore its core mechanism—inhibition of bacterial cell wall synthesis via interaction with Penicillin-Binding Proteins (PBPs)—and present experimental protocols for its characterization. This document is intended to serve as a technical resource for researchers engaged in antibiotic development and mechanistic studies.
Introduction: The Metabolic Emergence of an Active Moiety
Cephalothin, a pioneering semi-synthetic cephalosporin, undergoes rapid and extensive metabolism in the body. The principal metabolic pathway is deacetylation at the C-3 position of the dihydrothiazine ring, a reaction catalyzed by esterase enzymes present in tissues such as the liver and kidneys. This biotransformation yields this compound, a compound that retains the essential beta-lactam core structure required for antibacterial activity[1][2].
Although often described as "less active," this compound is not an inert metabolite. It circulates in the serum alongside the parent drug and contributes to the overall therapeutic effect[2]. Understanding its distinct pharmacological profile is therefore critical for a complete assessment of cephalothin's clinical efficacy.
Caption: Metabolic conversion of Cephalothin to this compound.
Core Mechanism of Action: Inhibition of Peptidoglycan Synthesis
The bactericidal action of this compound, consistent with all beta-lactam antibiotics, is achieved through the disruption of bacterial cell wall synthesis. The primary molecular targets of this action are a group of bacterial enzymes known as Penicillin-Binding Proteins (PBPs)[2][3].
PBPs are essential for the final steps of peptidoglycan synthesis, the rigid polymer that forms the bacterial cell wall. Specifically, they catalyze the transpeptidation reaction, which creates the cross-links between adjacent peptide side chains of the glycan strands. These cross-links are indispensable for the structural integrity and rigidity of the cell wall, protecting the bacterium from osmotic lysis.
The mechanism of inhibition proceeds as follows:
-
Target Recognition and Binding: The strained beta-lactam ring of this compound mimics the D-Ala-D-Ala terminal of the peptidoglycan peptide side chains, allowing it to fit into the active site of the PBP.
-
Covalent Acylation: The active site of the PBP contains a critical serine residue. This serine hydroxyl group launches a nucleophilic attack on the carbonyl carbon of the beta-lactam ring.
-
Irreversible Inhibition: The beta-lactam ring opens, forming a stable, covalent acyl-enzyme intermediate with the PBP's active site serine[4]. This acylation effectively inactivates the enzyme.
-
Cell Wall Disruption: With its essential PBPs inactivated, the bacterium can no longer properly synthesize or repair its peptidoglycan layer. As the cell grows and divides, the cell wall weakens.
-
Bactericidal Effect: The compromised cell wall cannot withstand the internal osmotic pressure, leading to cell lysis and bacterial death.
Caption: Enzymatic inactivation of this compound by beta-lactamase.
Alteration of Penicillin-Binding Proteins (PBPs)
A second mechanism of resistance involves modifications to the target PBPs. Mutations in the genes encoding these proteins can alter their structure, reducing their binding affinity for beta-lactam antibiotics.[3] This prevents the drug from effectively inactivating its target, allowing cell wall synthesis to continue even in the presence of the antibiotic. This is the primary mechanism of resistance in organisms like Methicillin-resistant Staphylococcus aureus (MRSA), which acquires a novel PBP (PBP2a) with very low affinity for most beta-lactams.[5]
Experimental Validation: Protocols for Mechanistic Analysis
The characterization of this compound's mechanism of action relies on established in vitro microbiological and biochemical assays.
Protocol: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This assay determines the minimum concentration of an antimicrobial agent required to inhibit the visible growth of a microorganism. It is the gold standard for quantifying antibacterial potency.
Causality: By comparing the MIC of this compound to that of cephalothin, one can quantitatively assess the impact of deacetylation on antibacterial activity. Performing the assay with a combination of the two can validate synergistic effects.
Methodology:
-
Preparation of Antimicrobial Solutions: Prepare stock solutions of this compound and cephalothin in an appropriate solvent. Perform serial two-fold dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.
-
Inoculum Preparation: Culture the test organism (e.g., S. aureus ATCC 29213) overnight. Dilute the culture to achieve a standardized final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation and Incubation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the diluted antimicrobial agents. Include a positive control (broth + inoculum, no drug) and a negative control (broth only). Incubate the plate at 35-37°C for 16-20 hours.
-
Result Interpretation: The MIC is the lowest concentration of the antimicrobial agent in which there is no visible turbidity (growth).
Protocol: Penicillin-Binding Protein (PBP) Competitive Binding Assay
This assay is used to determine the affinity of a beta-lactam for its target PBPs. It validates that the drug's target is indeed the PBP and can reveal selectivity for specific PBPs.
Causality: This experiment directly demonstrates the interaction between this compound and its molecular target. By measuring the concentration of this compound required to prevent the binding of a known PBP ligand, its binding affinity can be quantified.
Methodology:
-
Bacterial Membrane Preparation: Grow the test bacteria to mid-log phase. Harvest the cells, lyse them (e.g., via sonication or French press), and isolate the cell membrane fraction, which is rich in PBPs, through ultracentrifugation.
-
Competitive Binding: Aliquots of the membrane preparation are incubated with varying concentrations of "cold" (unlabeled) this compound. This step allows the test compound to bind to the PBPs.
-
Labeling with a Reporter Ligand: A "hot" (labeled) beta-lactam, typically a fluorescent or radioactive penicillin derivative (e.g., Bocillin-FL), is added at a fixed, saturating concentration. This labeled ligand will bind to any PBPs not already occupied by this compound.
-
Separation and Detection: The membrane proteins are separated by size using SDS-PAGE. The gel is then visualized using a fluorescence scanner or autoradiography.
-
Data Analysis: The intensity of the labeled bands corresponding to each PBP will decrease as the concentration of this compound increases. The concentration of this compound that inhibits 50% of the labeled ligand binding (IC50) can be calculated for each PBP, providing a measure of binding affinity.
Caption: Workflow for a PBP competitive binding assay.
Conclusion
The mechanism of action of this compound is fundamentally identical to that of its parent compound, cephalothin, and other beta-lactam antibiotics: the inhibition of bacterial cell wall synthesis through the acylation of Penicillin-Binding Proteins. While its intrinsic potency is demonstrably lower, its significant in vivo presence and potential for synergistic activity with cephalothin make it an important contributor to the overall therapeutic outcome. A comprehensive understanding of its interaction with PBPs, its susceptibility to beta-lactamases, and its synergistic potential is essential for drug development professionals and researchers aiming to optimize antibiotic therapy and combat the growing challenge of bacterial resistance.
References
-
Cefotaxime, cephalothin, and cephapirin: antimicrobial activity and synergy studies of cephalosporins with significant in vivo desacetyl metabolite concentrations. (1984). Diagnostic Microbiology and Infectious Disease. Available at: [Link]
-
Binding of cephalothin and cefotaxime to D-ala-D-ala-peptidase reveals a functional basis of a natural mutation in a low-affinity penicillin-binding protein and in extended-spectrum beta-lactamases. (1995). Biochemistry. Available at: [Link]
-
In vitro and in vivo laboratory comparison of cephalothin and this compound. (1965). Antimicrobial Agents and Chemotherapy. Available at: [Link]
-
A study of cephalothin and this compound in cerebrospinal fluid in therapy for experimental pneumococcal meningitis. (1980). The Journal of Infectious Diseases. Available at: [Link]
-
Cefuroxime, a new parenteral cephalosporin: collaborative in vitro susceptibility comparison with cephalothin against 5887 clinical bacterial isolates. (1977). Antimicrobial Agents and Chemotherapy. Available at: [Link]
-
β-Lactamases: A Focus on Current Challenges. (2014). Infectious Diseases and Therapy. Available at: [Link]
-
Differences between cephalothin and newer parenterally absorbed cephalosporins in vitro: a justification for separate disks. (1978). The Journal of Infectious Diseases. Available at: [Link]
-
Hydrolysis of Cephalosporins by β-Lactamases from Gram-negative Bacteria. (1967). Nature. Available at: [Link]
-
Extension of the hydrolysis spectrum of AmpC beta-lactamase of Escherichia coli due to amino acid insertion in the H-10 helix. (2007). The Journal of Antimicrobial Chemotherapy. Available at: [Link]
-
Structural Milestones in the Reaction Pathway of an Amide Hydrolase: Substrate, Acyl, and Product Complexes of Cephalothin with AmpC [beta]-Lactamase. (2002). Structure. Available at: [Link]
-
Profiling of β-Lactam Selectivity for Penicillin-Binding Proteins in Escherichia coli Strain DC2. (2015). Antimicrobial Agents and Chemotherapy. Available at: [Link]
-
What is the mechanism of Cephalothin Sodium? (2024). Patsnap Synapse. Available at: [Link]
-
The synergistic effect of cefotaxime and desacetylcefotaxime against clinical isolates of anaerobic bacteria. (1988). Drugs. Available at: [Link]
-
Comparison of agar dilution, microdilution, and disk elution methods for measuring the synergy of cefotaxime and its metabolite against anaerobes. (1986). Antimicrobial Agents and Chemotherapy. Available at: [Link]
-
Cephalothin is not a reliable surrogate marker for oral cephalosporins in susceptibility testing of Enterobacteriaceae causing urinary tract infection. (2016). Diagnostic Microbiology and Infectious Disease. Available at: [Link]
-
Ceftazidime: in vitro comparison with cephalothin, cefuroxime, and netilmicin. A Norwegian study. (1984). Chemotherapy. Available at: [Link]
-
Insights into the Enhanced Ceftazidime Hydrolysis by Ent385 AmpC β‑Lactamase from Multiscale Simulations. (2023). Journal of Chemical Information and Modeling. Available at: [Link]
-
Novel mechanism of hydrolysis of therapeutic beta-lactams by Stenotrophomonas maltophilia L1 metallo-beta-lactamase. (2001). The Journal of Biological Chemistry. Available at: [Link]
-
Interactions of hydrolyzed β-lactams with the L1 metallo-β-lactamase: Crystallography supports stereoselective binding of cephem/carbapenem products. (2023). The Journal of Biological Chemistry. Available at: [Link]
-
Susceptibility of Staphylococcus aureus to Cefaclor and Cephalothin: Laboratory and Clinical Studies. (1978). Antimicrobial Agents and Chemotherapy. Available at: [Link]
-
Synergistic antibacterial interaction of cefotaxime and desacetylcefotaxime. (1991). The Journal of Antimicrobial Chemotherapy. Available at: [Link]
-
Penicillin-Binding Proteins Reconsidered: A Clinician's Guide from Targets to Dynamic Cell-Wall Control. (2023). Contagion Live. Available at: [Link]
-
Cephalotin Versus Dicloxacillin for the Treatment of Methicillin-Susceptible Staphylococcus aureus Bacteraemia: A Retrospective Cohort Study. (2024). Antibiotics. Available at: [Link]
-
Combination Susceptibility Testing of Common Antimicrobials in Vitro and the Effects of Sub-MIC of Antimicrobials on Staphylococcus aureus Biofilm Formation. (2017). Frontiers in Microbiology. Available at: [Link]
-
Assessment of timed bacteriostatic and bactericidal activities of cephalothin against gram-positive and gram-negative bacteria. (1982). Chemotherapy. Available at: [Link]
-
Affinity of Ceftaroline and Other β-Lactams for Penicillin-Binding Proteins from Staphylococcus aureus and Streptococcus pneumoniae. (2010). Antimicrobial Agents and Chemotherapy. Available at: [Link]
Sources
- 1. A study of cephalothin and this compound in cerebrospinal fluid in therapy for experimental pneumococcal meningitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The synergistic effect of cefotaxime and desacetylcefotaxime against clinical isolates of anaerobic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. contagionlive.com [contagionlive.com]
- 4. Binding of cephalothin and cefotaxime to D-ala-D-ala-peptidase reveals a functional basis of a natural mutation in a low-affinity penicillin-binding protein and in extended-spectrum beta-lactamases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Affinity of Ceftaroline and Other β-Lactams for Penicillin-Binding Proteins from Staphylococcus aureus and Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the In Vivo Metabolism of Cephalothin to Desacetylcephalothin
This guide provides a comprehensive technical overview of the metabolic transformation of cephalothin, a first-generation cephalosporin antibiotic, into its primary metabolite, desacetylcephalothin. We will explore the biochemical mechanisms, pharmacokinetic implications, analytical methodologies, and clinical significance of this critical biotransformation pathway. This document is intended for researchers, scientists, and drug development professionals engaged in pharmacology, drug metabolism, and infectious disease research.
Introduction: The Significance of Cephalothin Metabolism
Cephalothin was one of the first cephalosporins to be introduced into clinical practice and remains a key compound for understanding the pharmacology of this antibiotic class.[1] Its therapeutic efficacy is intrinsically linked to its metabolic fate. The primary metabolic pathway for cephalothin is the deacetylation at the 3-position of the cephem nucleus, yielding this compound.[2][3]
This metabolic step is not merely an inactivation process; it represents a complex interplay that alters the drug's antibacterial spectrum, pharmacokinetic profile, and even its toxicity.[2][4] Understanding this conversion is paramount for optimizing dosing regimens, predicting drug performance in diverse patient populations, and designing next-generation cephalosporins with improved metabolic stability.
The Core Metabolic Reaction: Enzymatic Deacetylation
The conversion of cephalothin to this compound is a hydrolysis reaction that cleaves the acetyl ester group from the C-3 acetoxymethyl side chain. This biotransformation is catalyzed by non-specific esterases, a broad class of hydrolase enzymes.[4][5][6]
Key Enzymatic Players and Locations
These esterases are ubiquitously distributed throughout the body, leading to metabolism in multiple compartments:
-
Liver: The liver is a primary site of drug metabolism, and hepatic carboxylesterases play a significant role in the deacetylation of cephalothin.[6][7]
-
Kidneys: The kidneys are not only responsible for the excretion of cephalothin and its metabolite but also actively contribute to its metabolism.[4] Studies have shown that microsomal fractions from rabbit kidneys can effectively deacetylate cephalothin.[4]
-
Plasma and Tissues: Esterases present in the plasma and various other tissues also contribute to the overall metabolic conversion.[6]
The reaction can be visualized as follows:
Caption: Metabolic conversion of Cephalothin.
Pharmacokinetic Profile and Clinical Implications
The deacetylation of cephalothin significantly impacts its pharmacokinetic (PK) behavior and, consequently, its clinical application. Approximately 10-40% of an administered dose is metabolized to this compound.[1]
Comparative Pharmacokinetics
The parent drug and its metabolite exhibit distinct PK properties. Cephalothin itself has a very short half-life of approximately 0.5 to 1.0 hour in individuals with normal renal function.[1][8] It is primarily excreted unchanged via the kidneys.[1]
| Parameter | Cephalothin | This compound | Clinical Significance |
| Half-life (Normal Renal Function) | ~28-60 minutes[1][8] | Longer than Cephalothin | The metabolite persists longer in circulation. |
| Half-life (Uremic Patients) | Significantly prolonged (~221 min)[8] | Accumulates continuously[8] | Risk of accumulation and potential toxicity in renal impairment. |
| Antibacterial Activity | High | Lower than parent drug[2] | The overall antibacterial effect is a combination of both compounds. |
| Protein Binding | 50-60%[1] | Data varies | Influences tissue distribution and availability at the infection site. |
| Primary Elimination | Renal (60-95% unchanged)[1] | Renal | Dosage adjustments are critical in patients with kidney disease.[7][9] |
Impact of Renal Function
The most critical factor influencing the pharmacokinetics of cephalothin and this compound is renal function. In patients with uremia, the clearance of both compounds is drastically reduced. This leads to a prolonged half-life for cephalothin and a significant, continuous accumulation of this compound in the serum.[8] This accumulation is a key consideration for dose adjustments in this patient population to avoid potential adverse effects.
A Detoxification Pathway?
While this compound is less potent, the metabolic conversion may also serve as a detoxification mechanism. In vitro studies on rabbit renal cells have shown that cephalothin exhibits higher toxicity than would be expected from in vivo data.[4] The addition of a kidney microsomal fraction, which metabolizes cephalothin, reduces this toxicity. This suggests that the rapid in vivo deacetylation to the less toxic this compound helps mitigate potential nephrotoxicity.[4]
Analytical Methodologies for In Vivo Assessment
Accurate quantification of both cephalothin and this compound in biological matrices is essential for pharmacokinetic studies and therapeutic drug monitoring. High-Performance Liquid Chromatography (HPLC) is the gold standard for this application due to its specificity and sensitivity.[10][11]
Caption: Workflow for HPLC analysis of Cephalothin.
Protocol: Quantification of Cephalothin and this compound in Serum by HPLC-UV
This protocol is a representative workflow based on established methodologies for the simultaneous determination of cephalothin and its metabolite.[10]
1. Rationale and Self-Validation: This method uses protein precipitation, a straightforward and effective technique to remove interfering macromolecules from the serum. The use of a C18 reverse-phase column provides excellent separation of the moderately polar cephalothin and the slightly more polar this compound. UV detection at 254 nm is chosen as it offers good sensitivity for the cephalosporin nucleus. The protocol's validity is ensured by running a standard curve with known concentrations for every batch of samples, ensuring accuracy and precision.
2. Reagents and Materials:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Dimethylformamide (DMF)
-
Monobasic and Dibasic Sodium Phosphate (for buffer preparation)
-
Water (HPLC grade)
-
Cephalothin and this compound analytical standards
-
0.22 µm syringe filters
-
Microcentrifuge tubes
-
HPLC system with UV detector, C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
3. Step-by-Step Methodology:
-
Preparation of Mobile Phase: Prepare a phosphate buffer (e.g., 0.01 M, pH 7.0). The mobile phase will be a mixture of this buffer and an organic solvent like acetonitrile. The exact ratio should be optimized to achieve good separation (e.g., 80:20 Buffer:Acetonitrile). Filter the mobile phase through a 0.22 µm filter and degas before use.
-
Preparation of Standard Solutions: Prepare stock solutions of cephalothin and this compound in a suitable solvent (e.g., methanol). From these, create a series of working standards by serial dilution to construct a calibration curve (e.g., 1 µg/mL to 100 µg/mL).
-
Sample Preparation:
-
To 200 µL of serum sample in a microcentrifuge tube, add 200 µL of DMF to precipitate proteins.[10][12]
-
Vortex the mixture vigorously for 30 seconds.
-
Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated protein.
-
Carefully transfer the supernatant to a clean tube.
-
The sample is now ready for injection.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detection Wavelength: 254 nm[10]
-
Column Temperature: Ambient or controlled at 25°C
-
-
Quantification:
-
Inject the prepared standards to generate a calibration curve by plotting peak area against concentration.
-
Inject the prepared patient samples.
-
Determine the concentrations of cephalothin and this compound in the samples by interpolating their peak areas from the calibration curve.
-
Tissue Distribution and a Note on CNS Penetration
Cephalothin is generally well-distributed into various body fluids and tissues, such as synovial and pleural fluid, but it exhibits poor penetration into the central nervous system (CNS).[1] This has implications for its use in treating infections like meningitis.
Interestingly, the metabolism to this compound may play a role in its CNS disposition. Studies in animal models of pneumococcal meningitis have shown that this compound has a longer half-life in the cerebrospinal fluid (CSF) than the parent cephalothin.[13][14] Furthermore, the choroid plexus itself has been demonstrated to metabolize cephalothin, which could contribute to the parent drug's suboptimal performance in treating bacterial meningitis.[13][14]
Caption: Impact of renal function on Cephalothin.
Conclusion and Future Perspectives
The in vivo metabolism of cephalothin to this compound is a clinically significant pathway mediated by nonspecific esterases in the liver, kidneys, and other tissues. This biotransformation results in a metabolite with reduced antibacterial activity but a longer half-life, which can accumulate to high levels in patients with renal impairment. The deacetylation process may also function as a detoxification mechanism, mitigating the parent drug's potential for nephrotoxicity.
For drug development professionals, the metabolic instability of the C-3 acetoxymethyl group on first-generation cephalosporins like cephalothin was a key lesson. It spurred the development of later-generation agents with more metabolically stable side groups, leading to improved pharmacokinetic profiles. For researchers and clinicians, a thorough understanding of this metabolic pathway remains essential for the safe and effective use of cephalothin, particularly when titrating doses for vulnerable patient populations. Future research may continue to explore the specific human esterases involved and the potential for drug-drug interactions at the level of these enzymes.
References
-
Jones, R. N. (1989). A review of cephalosporin metabolism: a lesson to be learned for future chemotherapy. Diagnostic Microbiology and Infectious Diseases, 12(1), 25-31. [Link]
-
Fukami, T., & Yokoi, T. (2012). The emerging role of human esterases. Drug Metabolism and Pharmacokinetics, 27(5), 466-477. [Link]
-
Williams, F. M. (1989). Clinical significance of esterases in man. Clinical Pharmacokinetics, 17(3), 155-168. [Link]
-
Richter, T., et al. (2015). Contribution of human esterases to the metabolism of selected drugs of abuse. Toxicology Letters, 232(1), 159-166. [Link]
-
Hoehn, M. M., et al. (1970). Paper chromatographic techniques for the determination of cephalothin and this compound in body fluids. Applied Microbiology, 20(5), 734-736. [Link]
-
Pharma Tube. (2025). Pharmacology of Cephalothin (Cefalotin); Mechanism of action, Pharmacokinetics, Uses, Effects. YouTube. [Link]
-
Tune, B. M., et al. (1987). Role of Desacetylation in the Detoxification of Cephalothin in Renal Cells in Culture. Journal of Infectious Diseases, 155(5), 1058-1061. [Link]
-
Nilsson-Ehle, I., et al. (1979). Pharmacokinetics of cephalothin: accumulation of its deacetylated metabolite in uremic patients. The Journal of Infectious Diseases, 139(6), 712-716. [Link]
-
Sekisui XenoTech. (2017). Esterase Activities in the Intestine Show Significance in Drug Metabolism. Technology Networks. [Link]
-
Mannermaa, E., et al. (2022). Ocular drug-metabolizing enzymes: focus on esterases. Expert Opinion on Drug Metabolism & Toxicology, 18(1), 21-36. [Link]
-
Johns Hopkins ABX Guide. (2019). Cephalothin. [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Cephalothin Sodium? [Link]
-
Sullivan, H. R., & McMahon, R. E. (1967). Metabolism of oral cephalothin and related cephalosporins in the rat. The Biochemical Journal, 102(3), 976-982. [Link]
-
Sullivan, H. R., & McMahon, R. E. (1967). Metabolism of oral cephalothin and related cephalosporins in the rat. The Biochemical Journal, 102(3), 976-982. [Link]
-
Nolan, C. M., & Ulmer, W. C., Jr. (1980). A study of cephalothin and this compound in cerebrospinal fluid in therapy for experimental pneumococcal meningitis. The Journal of Infectious Diseases, 141(3), 326-330. [Link]
-
Hoehn, M. M., et al. (1970). Paper Chromatographic Techniques for the Determination of Cephalothin and this compound in Body Fluids. Applied Microbiology, 20(5), 734-736. [Link]
-
Kumar, S., et al. (2016). Deacylation Mechanism and Kinetics of Acyl-Enzyme Complex of Class C β-Lactamase and Cephalothin. The Journal of Physical Chemistry B, 120(10), 2681-2690. [Link]
-
Yoshikawa, T. T., et al. (1978). Quantitation of Antibiotics by High-Pressure Liquid Chromatography: Cephalothin. Antimicrobial Agents and Chemotherapy, 13(2), 231-234. [Link]
-
Craig, W. A., et al. (1975). Pharmacokinetics of cephalosporins in patients with normal or reduced renal function. Clinical Pharmacology and Therapeutics, 18(5 Pt 1), 585-594. [Link]
-
de Souza, J. C. O., et al. (2021). Cephalothin: Review of Characteristics, Properties, and Status of Analytical Methods. Journal of AOAC International, 104(6), 1541-1550. [Link]
-
Sullivan, H. R., & McMahon, R. E. (1967). The Metabolism of Cephalothin in the Rat. The Journal of Antibiotics, 20(6), 375-382. [Link]
-
Parmar, A. S., et al. (2001). Enzymatic modifications of cephalosporins by cephalosporin acylase and other enzymes. Indian Journal of Experimental Biology, 39(9), 831-845. [Link]
-
Nolan, C. M., & Ulmer, W. C., Jr. (1980). Study of Cephalothin and this compound in Cerebrospinal Fluid in Therapy for Experimental Pneumococcal Meningitis. The Journal of Infectious Diseases, 141(3), 326-330. [Link]
-
PubChem. (n.d.). Cefalotin. National Center for Biotechnology Information. [Link]
Sources
- 1. Cephalothin | Johns Hopkins ABX Guide [hopkinsguides.com]
- 2. A review of cephalosporin metabolism: a lesson to be learned for future chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Role of desacetylation in the detoxification of cephalothin in renal cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The emerging role of human esterases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Clinical significance of esterases in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Cephalothin Sodium? [synapse.patsnap.com]
- 8. Pharmacokinetics of cephalothin: accumulation of its deacetylated metabolite in uremic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics of cephalosporins in patients with normal or reduced renal function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quantitation of antibiotics by high-pressure liquid chromatography: cephalothin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cephalothin: Review of Characteristics, Properties, and Status of Analytical Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Paper chromatographic techniques for the determination of cephalothin and this compound in body fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A study of cephalothin and this compound in cerebrospinal fluid in therapy for experimental pneumococcal meningitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
An In-Depth Technical Guide to the Biological Activity Spectrum of Desacetylcephalothin
For Researchers, Scientists, and Drug Development Professionals
Foreword: Unveiling the Activity of a Key Metabolite
Cephalothin, a first-generation cephalosporin, has long been a part of the antimicrobial armamentarium. However, its in vivo activity is complicated by its metabolism to desacetylcephalothin. This active metabolite contributes to the overall therapeutic effect, yet its specific biological activity spectrum is often less well-characterized than that of the parent compound. This guide provides a comprehensive technical overview of the biological activity of this compound, offering insights for researchers, scientists, and drug development professionals.
The Antimicrobial Spectrum of this compound: A Diminished but Synergistic Player
This compound retains the core antibacterial mechanism of its parent compound, cephalothin, but exhibits a quantitatively reduced spectrum of activity. In general, this compound is reported to be approximately 5% to 55% as active as cephalothin, with the degree of reduced activity being dependent on the bacterial species.[1]
In Vitro Susceptibility Data
While comprehensive MIC₉₀ data for this compound is not as extensively tabulated as for parent cephalosporins, the available literature indicates a consistent reduction in potency compared to cephalothin.
Table 1: Comparative Antimicrobial Activity of Cephalothin and this compound
| Bacterial Species | Cephalothin MIC Range (µg/mL) | This compound Activity Relative to Cephalothin | Reference |
| Staphylococcus aureus | 0.12 - >64 | 5-55% | [1] |
| Enterobacteriaceae | 0.25 - >64 | 5-55% | [1] |
| Streptococcus pneumoniae | Not specified | Less active than parent drug | [2] |
Note: This table is a summary of reported ranges and relative activities. Specific MIC values can vary significantly between studies and bacterial strains.
Synergy with Cephalothin
A crucial aspect of this compound's biological profile is its synergistic or additive interaction with the parent compound, cephalothin. Studies have demonstrated synergy or partial synergy in a significant percentage of Enterobacteriaceae and Staphylococcus aureus strains when tested in combination.[3] This synergistic effect suggests that the presence of the metabolite in vivo contributes meaningfully to the overall antibacterial efficacy of cephalothin administration.
The mechanism of this synergy is thought to involve the differential binding affinities of the two compounds for various penicillin-binding proteins (PBPs), leading to a more comprehensive inhibition of bacterial cell wall synthesis.
Mechanism of Action: Targeting Bacterial Cell Wall Synthesis
Like all β-lactam antibiotics, this compound exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. This process is mediated through the covalent binding to and inactivation of essential enzymes known as penicillin-binding proteins (PBPs).
Interaction with Penicillin-Binding Proteins (PBPs)
PBPs are bacterial enzymes responsible for the final steps of peptidoglycan synthesis, the primary component of the bacterial cell wall. By binding to the active site of these enzymes, this compound blocks their transpeptidase activity, preventing the cross-linking of peptidoglycan chains. This disruption of cell wall integrity leads to cell lysis and bacterial death.
While direct binding studies for this compound are limited, its mechanism is inferred from extensive research on cephalothin. Cephalothin has been shown to have a high affinity for PBP3 in Escherichia coli, which is involved in septum formation during cell division, and for PBPs 1, 2, and 3 in Staphylococcus aureus.[4][5] It is highly probable that this compound targets a similar profile of PBPs, albeit with potentially different binding affinities, which would account for its reduced intrinsic activity.
Figure 1: Mechanism of action of this compound.
Mechanisms of Resistance
Bacterial resistance to this compound, as with other cephalosporins, is primarily mediated by two mechanisms: enzymatic degradation by β-lactamases and alterations in the target PBPs.
β-Lactamase-Mediated Hydrolysis
β-lactamases are enzymes produced by some bacteria that hydrolyze the β-lactam ring, inactivating the antibiotic. The susceptibility of this compound to various β-lactamases is a critical determinant of its activity against resistant strains. While cephalothin is known to be susceptible to hydrolysis by some β-lactamases, specific data on the comparative stability of this compound is scarce.[6]
Altered Penicillin-Binding Proteins
Mutations in the genes encoding PBPs can lead to reduced binding affinity of β-lactam antibiotics, resulting in resistance. This is a common mechanism of resistance in bacteria such as methicillin-resistant Staphylococcus aureus (MRSA) and penicillin-resistant Streptococcus pneumoniae.[7] The efficacy of this compound against such strains would be dependent on its specific affinity for these altered PBPs.
Pharmacokinetics and Pharmacodynamics: The In Vivo Context
This compound is the primary active metabolite of cephalothin, formed by deacetylation in the liver, kidneys, and other tissues. Its pharmacokinetic profile is therefore intrinsically linked to that of its parent drug.
Pharmacokinetic Parameters
Following administration of cephalothin, this compound can be detected in serum and various tissues. In patients with normal renal function, the concentration of this compound is generally lower than that of cephalothin. However, in patients with impaired renal function, the metabolite can accumulate to higher levels.[8]
Pharmacodynamic Considerations
Methodologies for In Vitro Assessment
Accurate characterization of the biological activity of this compound requires robust and standardized in vitro methodologies.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro. The broth microdilution method is a standard technique for determining the MIC of this compound.
Protocol: Broth Microdilution MIC Assay
-
Preparation of Antimicrobial Agent: Prepare a stock solution of this compound in a suitable solvent. Serially dilute the stock solution in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate to achieve a range of final concentrations.
-
Inoculum Preparation: Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard. Dilute the inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Incubation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control (no antibiotic) and a sterility control (no bacteria). Incubate the plate at 35-37°C for 16-20 hours.
-
Interpretation: The MIC is read as the lowest concentration of this compound that completely inhibits visible bacterial growth.
Figure 3: Workflow for checkerboard synergy testing.
Future Directions and Research Implications
Further research is warranted to fully elucidate the biological activity spectrum of this compound. Key areas for future investigation include:
-
Comprehensive MIC profiling: Generation of a large dataset of MIC₅₀ and MIC₉₀ values for this compound against a wide range of contemporary clinical isolates.
-
β-lactamase induction studies: Direct assessment of the potential for this compound to induce β-lactamase expression, and comparison of its inducing activity to that of cephalothin.
-
PBP binding affinity studies: Quantitative analysis of the binding affinities of this compound to the various PBPs of key bacterial pathogens.
-
Time-kill kinetic studies: Characterization of the bactericidal or bacteriostatic nature and the rate of killing of this compound against relevant bacteria.
-
In vivo animal models: Correlation of in vitro findings with in vivo efficacy in animal models of infection to better understand the clinical relevance of this compound's activity.
A more complete understanding of the biological activity of this compound will aid in the optimization of cephalothin dosing regimens, particularly in special patient populations such as those with renal impairment, and may inform the development of future cephalosporin derivatives with improved metabolic stability and antimicrobial potency.
References
-
Jones, R. N., & Barry, A. L. (1984). Cefotaxime, cephalothin, and cephapirin: antimicrobial activity and synergy studies of cephalosporins with significant in vivo desacetyl metabolite concentrations. Diagnostic Microbiology and Infectious Disease, 2(1), 65-8. [Link]
-
Kuzin, A. P., Liu, H., Kelly, J. A., & Knox, J. R. (1995). Binding of cephalothin and cefotaxime to D-ala-D-ala-peptidase reveals a functional basis of a natural mutation in a low-affinity penicillin-binding protein and in extended-spectrum beta-lactamases. Biochemistry, 34(29), 9532–9540. [Link]
-
Kocaoglu, O., & Carlson, E. E. (2015). Profiling of β-Lactam Selectivity for Penicillin-Binding Proteins in Streptococcus pneumoniae D39. Antimicrobial agents and chemotherapy, 59(8), 4456–4463. [Link]
-
ResearchGate. (n.d.). MIC50 and MIC90 calculated for 21 S. aureus clinical isolate strains. Retrieved from [Link]
-
Curtis, N. A., Orr, D., Ross, G. W., & Boulton, M. G. (1979). Affinities of penicillins and cephalosporins for the penicillin-binding proteins of Escherichia coli K-12 and their antibacterial activity. Antimicrobial agents and chemotherapy, 16(5), 533–539. [Link]
-
Jones, R. N., & Barry, A. L. (1984). Cefotaxime, cephalothin, and cephapirin: antimicrobial activity and synergy studies of cephalosporins with significant in vivo desacetyl metabolite concentrations. Diagnostic microbiology and infectious disease, 2(1), 65–68. [Link]
-
Murray, P. R., & Jorgensen, J. H. (1990). Comparative in vitro activities of amoxicillin-clavulanic acid, cefuroxime, cephalexin, and cephalothin against trimethoprim-resistant Escherichia coli isolated from stools of children attending day-care centers. Antimicrobial agents and chemotherapy, 34(11), 2047–2049. [Link]
-
ResearchGate. (n.d.). Time-kill curves for Staphylococcus aureus treated with different... Retrieved from [Link]
-
ResearchGate. (n.d.). MIC 50 , MIC 90 , and mode values for cephalothin and cephalexin. Retrieved from [Link]
-
ResearchGate. (n.d.). MIC (μg/mL) values against S. aureus sensitive SH1000 strain and IC 50.... Retrieved from [Link]
-
Lingaas, E., Midtvedt, T., Melby, K., & Dahl, O. U. (1981). A comparison of the in vitro activity of cefoxitin and cephalothin against 7312 clinical isolates. Chemotherapy, 27(4), 239–246. [Link]
-
Stein, C., Makarewicz, O., Bohnert, J. A., et al. (2015). Three Dimensional Checkerboard Synergy Analysis of Colistin, Meropenem, Tigecycline against Multidrug-Resistant Clinical Klebsiella pneumonia Isolates. PLOS ONE, 10(6), e0126479. [Link]
-
Gialdroni Grassi, G., & Ferrara, A. (1980). A comparison of the activity in vitro of different cephalosporins: cephalothin, cephradine, cephacetrile, cefaclor, cefuroxime and cefotaxime. Bollettino dell'Istituto sieroterapico milanese, 58(6), 488–495. [Link]
-
Kocaoglu, O., & Carlson, E. E. (2015). Profiling of β-lactam selectivity for penicillin-binding proteins in Escherichia coli strain DC2. Antimicrobial agents and chemotherapy, 59(5), 2785–2790. [Link]
-
Norden, C. W., Wentzel, H., & Keleti, E. (1979). Comparison of techniques for measurement of in vitro antibiotic synergism. The Journal of infectious diseases, 140(4), 629–633. [Link]
-
Correia, I., et al. (2021). Klebsiella pneumoniae and Colistin Susceptibility Testing: Performance Evaluation for Broth Microdilution, Agar Dilution and Minimum Inhibitory Concentration Test Strips and Impact of the “Skipped Well” Phenomenon. Antibiotics, 10(12), 1541. [Link]
-
Endimiani, A., et al. (2011). Evaluation of Updated Interpretative Criteria for Categorizing Klebsiella pneumoniae with Reduced Carbapenem Susceptibility. Journal of Clinical Microbiology, 49(5), 1775–1781. [Link]
-
Knezevic, P., et al. (2022). An Optimized Checkerboard Method for Phage-Antibiotic Synergy Detection. Pharmaceuticals, 15(2), 243. [Link]
-
The Kirby Laboratory. (n.d.). When One Drug Is Not Enough: Context, Methodology, and Future Prospects in Antibacterial Synergy Testing. Retrieved from [Link]
-
Kuzin, A. P., Liu, H., Kelly, J. A., & Knox, J. R. (1995). Binding of cephalothin and cefotaxime to D-ala-D-ala-peptidase reveals a functional basis of a natural mutation in a low-affinity penicillin-binding protein and in extended-spectrum beta-lactamases. Biochemistry, 34(29), 9532-40. [Link]
-
Moya, B., et al. (2010). Affinity of Ceftaroline and Other β-Lactams for Penicillin-Binding Proteins from Staphylococcus aureus and Streptococcus pneumoniae. Antimicrobial Agents and Chemotherapy, 54(7), 2717–2722. [Link]
-
Washington, J. A. 2nd. (1978). Differences between cephalothin and newer parenterally absorbed cephalosporins in vitro: a justification for separate disks. The Journal of infectious diseases, 137 Suppl, S32–S37. [Link]
-
Nolan, C. M., & Ulmer, W. C. Jr. (1980). A study of cephalothin and this compound in cerebrospinal fluid in therapy for experimental pneumococcal meningitis. The Journal of infectious diseases, 141(3), 326–330. [Link]
-
Miller, W. R., et al. (2020). Progressive Sub-MIC Exposure of Klebsiella pneumoniae 43816 to Cephalothin Induces the Evolution of Beta-Lactam Resistance without Acquisition of Beta-Lactamase Genes. Antibiotics, 9(11), 785. [Link]
-
Richmond, M. H. (1976). Comparative study of seven cephalosporins: susceptibility to beta-lactamases and ability to penetrate the surface layers of Escherichia coli. Antimicrobial agents and chemotherapy, 10(2), 219–222. [Link]
-
Farrar, W. E. Jr., & O'Dell, N. M. (1976). Beta lactamase resistance of newer cephalosporins and antimicrobial effectiveness against gram-negative bacilli. The Journal of infectious diseases, 134(3), 239–244. [Link]
-
ResearchGate. (n.d.). Time-kill curves of Staphylococcus aureus and Staphylococcus.... Retrieved from [Link]
-
Pires, M. M., & Koteva, K. (2021). Evaluation of Staphylococcus aureus Antibiotic Tolerance Using Kill Curve Assays. Methods in molecular biology (Clifton, N.J.), 2341, 45–54. [Link]
-
PubChem. (n.d.). Cephalothin. Retrieved from [Link]
-
Botelho, M. G. (2000). Fractional inhibitory concentration index of combinations of antibacterial agents against cariogenic organisms. Journal of dentistry, 28(8), 565–570. [Link]
-
Nishiura, T., Kawada, Y., Shiomi, Y., O'Hara, K., & Kono, M. (1978). Microbial Degradation of Cephalothin by Cephalothin-Susceptible Escherichia coli. Antimicrobial agents and chemotherapy, 13(6), 1036–1039. [Link]
-
ResearchGate. (n.d.). Structures of β-lactam antibiotics. Cefotaxime, cephalothin, and benzylpenicillin with atom positions numbered. Retrieved from [Link]
-
Chang, T. W., & Weinstein, L. (1963). IN VITRO BIOLOGICAL ACTIVITY OF CEPHALOTHIN. Journal of bacteriology, 85(5), 1022–1027. [Link]
-
Smith, J. R., et al. (2015). A Novel Approach Utilizing Biofilm Time-Kill Curves To Assess the Bactericidal Activity of Ceftaroline Combinations against Biofilm-Producing Methicillin-Resistant Staphylococcus aureus. Antimicrobial Agents and Chemotherapy, 59(8), 4464–4469. [Link]
-
ResearchGate. (n.d.). Escherichia coli MIC range, MIC 50 and MIC 90 for 1571 strains isolated.... Retrieved from [Link]
-
Curtis, N. A., Orr, D., Ross, G. W., & Boulton, M. G. (1979). Affinities of penicillins and cephalosporins for the penicillin-binding proteins of Escherichia coli K-12 and their antibacterial activity. Antimicrobial agents and chemotherapy, 16(5), 533–539. [Link]
-
Nilsson-Ehle, I., & Nilsson-Ehle, P. (1978). Quantitation of Antibiotics by High-Pressure Liquid Chromatography: Cephalothin. Antimicrobial agents and chemotherapy, 13(2), 291–295. [Link]
-
McKay, G. A., & Tat-Man, P. (2008). Assessment by Time-Kill Methodology of the Synergistic Effects of Oritavancin in Combination with Other Antimicrobial Agents against Staphylococcus aureus. Antimicrobial agents and chemotherapy, 52(10), 3500–3504. [Link]
-
Bianco, G., et al. (2024). Antimicrobial Susceptibility Profiles of Klebsiella pneumoniae Strains Collected from Clinical Samples in a Hospital in Southern Italy. Antibiotics, 13(5), 384. [Link]
-
Duda-Madej, A., et al. (2021). Sensitivity of Staphylococcal Biofilm to Selected Compounds of Plant Origin. Molecules, 26(10), 2999. [Link]
-
ResearchGate. (n.d.). MIC50/90 determined by CLSI broth microdilution and the prevalence of agr-dysfunction. Retrieved from [Link]
-
European Committee on Antimicrobial Susceptibility Testing. (n.d.). MIC and Zone Distributions, ECOFFs. Retrieved from [Link]
-
Benner, E. J. (1977). Comparative stability of cephalothin and cefazolin in buffer or human serum. Antimicrobial agents and chemotherapy, 12(2), 284–285. [Link]
Sources
- 1. Binding of cephalothin and cefotaxime to D-ala-D-ala-peptidase reveals a functional basis of a natural mutation in a low-affinity penicillin-binding protein and in extended-spectrum beta-lactamases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A study of cephalothin and this compound in cerebrospinal fluid in therapy for experimental pneumococcal meningitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cefotaxime, cephalothin, and cephapirin: antimicrobial activity and synergy studies of cephalosporins with significant in vivo desacetyl metabolite concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Surveillance of Antimicrobial Resistance of Escherichia coli Isolates from Intestinal Contents of Dairy and Veal Calves in the Veneto Region, Northeaster Italy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Profiling of β-Lactam Selectivity for Penicillin-Binding Proteins in Streptococcus pneumoniae D39 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Beta lactamase resistance of newer cephalosporins and antimicrobial effectiveness against gram-negative bacilli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Affinity of Ceftaroline and Other β-Lactams for Penicillin-Binding Proteins from Staphylococcus aureus and Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitation of antibiotics by high-pressure liquid chromatography: cephalothin - PubMed [pubmed.ncbi.nlm.nih.gov]
Desacetylcephalothin: A Comprehensive Technical Guide to the Primary Metabolite of Cephalothin
Foreword: The Clinical and Scientific Imperative to Understand Cephalothin Metabolism
Cephalothin, a first-generation cephalosporin, has been a cornerstone in the treatment of various bacterial infections since its introduction.[1][2] Its broad spectrum of activity, particularly against Gram-positive organisms, has rendered it a valuable therapeutic agent.[3][4][5] However, the clinical efficacy and safety profile of Cephalothin are intrinsically linked to its metabolic fate within the body. A significant portion of administered Cephalothin is metabolized to Desacetylcephalothin, a compound with distinct biological and pharmacokinetic properties.[1][6] This guide provides a detailed technical exploration of this compound, offering researchers, scientists, and drug development professionals a comprehensive understanding of its formation, biological significance, and analytical determination. A thorough comprehension of this primary metabolite is not merely an academic exercise but a crucial component in optimizing therapeutic strategies and ensuring patient safety.
Section 1: The Metabolic Transformation of Cephalothin
The journey of Cephalothin in vivo is marked by a critical metabolic conversion to its primary metabolite, this compound. This biotransformation is a pivotal event that influences the overall therapeutic and toxicological profile of the parent drug.
The Chemical Metamorphosis: From Acetoxy to Hydroxyl
The conversion of Cephalothin to this compound is a deacetylation reaction. Chemically, this involves the hydrolysis of the acetoxymethyl group at the C-3 position of the dihydrothiazine ring of the cephalosporin nucleus, resulting in a hydroxymethyl group.[7][8]
-
Cephalothin: (6R,7R)-3-(acetyloxymethyl)-8-oxo-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid[9]
-
This compound: (6R,7R)-3-(hydroxymethyl)-8-oxo-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid[7]
This seemingly minor chemical alteration has profound implications for the molecule's biological activity.
The Enzymatic Machinery: Esterases at the Helm
The deacetylation of Cephalothin is not a spontaneous process but is catalyzed by esterase enzymes present in various tissues, including the liver and kidneys.[6][10] This enzymatic action underscores the importance of considering organ function, particularly renal and hepatic health, when administering Cephalothin, as impaired organ function can alter the metabolic rate and the resulting concentration of both the parent drug and its metabolite.[11]
Caption: Metabolic Pathway of Cephalothin to this compound.
Section 2: Comparative Biological and Pharmacokinetic Profile
The conversion of Cephalothin to this compound results in a metabolite with a significantly altered biological and pharmacokinetic profile. Understanding these differences is critical for predicting clinical outcomes.
Antibacterial Potency: A Diminished but Present Force
A crucial aspect of this compound is its reduced antibacterial activity compared to the parent compound, Cephalothin.[12][13] While not inert, its potency against various bacterial strains is diminished.[13] However, it is important to note that the presence of this compound can contribute to the overall antibacterial effect, and in some instances, synergistic interactions between Cephalothin and its metabolite have been observed.[8][13]
| Compound | Target Organism | MIC (µg/mL) |
| Cephalothin | Staphylococcus aureus | 0.78 - 1.56[14] |
| Escherichia coli | 3.13[14] | |
| Klebsiella pneumoniae | 6.25[14] | |
| Proteus mirabilis | 3.13[14] | |
| This compound | Generally 5-55% as active as Cephalothin[13] | Varies by species |
Pharmacokinetics: A Tale of Two Half-Lives
The pharmacokinetic profiles of Cephalothin and this compound also exhibit notable differences. Cephalothin has a relatively short half-life of approximately 0.5 to 1 hour.[1][15] In contrast, this compound can have a longer half-life, particularly in certain body compartments like the cerebrospinal fluid.[12][16] In patients with renal impairment, the clearance of both compounds is reduced, leading to an accumulation of this compound.[11]
| Parameter | Cephalothin | This compound |
| Half-life (Normal Renal Function) | ~28 min[11] | Low serum concentrations[11] |
| Half-life (Uremic Patients) | ~221 min[11] | Continuous accumulation in serum[11] |
| Protein Binding | 50-60%[1] | Data not specified |
| Excretion | 60-95% unchanged via glomerular filtration[1] | Primarily renal[6] |
Section 3: Analytical Determination of Cephalothin and this compound
The simultaneous quantification of Cephalothin and its primary metabolite, this compound, in biological matrices is essential for pharmacokinetic studies, therapeutic drug monitoring, and toxicological assessments. High-Performance Liquid Chromatography (HPLC) is the predominant analytical technique for this purpose.[11][17][18][19]
The Rationale for Chromatographic Separation
Given the structural similarity between Cephalothin and this compound, a robust separation technique is paramount for their individual quantification. Microbiological assays, while useful for assessing overall antibacterial activity, lack the specificity to differentiate between the parent drug and its active metabolite.[20] HPLC, particularly in a reversed-phase mode, offers the necessary resolution and sensitivity for this application.[18][21]
Caption: Experimental Workflow for HPLC Analysis.
A Validated HPLC Protocol
The following protocol outlines a robust and validated method for the simultaneous determination of Cephalothin and this compound in biological fluids. This method is based on established principles of reversed-phase chromatography.[17][22]
Step 1: Sample Preparation
-
To 1.0 mL of the biological sample (e.g., serum), add an equal volume of dimethylformamide to precipitate proteins.[18][23]
-
Vortex the mixture vigorously for 30 seconds.
-
Centrifuge the sample at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Carefully aspirate the supernatant and transfer it to an HPLC vial for analysis.
Step 2: Chromatographic Conditions
-
HPLC System: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is suitable.[22]
-
Mobile Phase: An isocratic mobile phase consisting of a mixture of a phosphate buffer (e.g., 50 mM, pH 5.0) and an organic modifier like methanol or acetonitrile (e.g., 80:20 v/v).[22]
-
Flow Rate: A typical flow rate is 1.0 mL/min.[22]
-
Detection: UV detection at 254 nm provides good sensitivity for both compounds.[18]
-
Injection Volume: 20 µL.
-
Column Temperature: Maintained at 30-32°C for reproducible retention times.[21]
Step 3: Data Analysis and Quantification
-
Generate a standard curve by preparing solutions of known concentrations of Cephalothin and this compound in the same biological matrix.
-
Analyze the standards using the same HPLC method.
-
Plot the peak area of each analyte against its concentration to create a linear regression curve.
-
Quantify the concentrations of Cephalothin and this compound in the unknown samples by interpolating their peak areas from the standard curve.
Section 4: Clinical Implications and Future Directions
The metabolism of Cephalothin to this compound has significant clinical ramifications that must be considered in therapeutic practice.
Nephrotoxicity: A Potential Concern
There is evidence to suggest that this compound may contribute to the nephrotoxicity occasionally observed with Cephalothin therapy.[1][15][24] This is particularly relevant in patients with pre-existing renal impairment or those receiving concomitant nephrotoxic agents.[24] The desacetylation process itself, when occurring in the kidney, has been suggested as a potential detoxification mechanism, as this compound is less toxic to renal cells in vitro than Cephalothin.[10] However, the accumulation of the metabolite in patients with poor renal function remains a concern.[11]
Therapeutic Drug Monitoring and Dose Adjustment
The accumulation of this compound in patients with uremia highlights the importance of therapeutic drug monitoring and potential dose adjustments in this patient population.[6][11] Specific chemical assays, such as the HPLC method described, are invaluable for accurately determining the concentrations of both the parent drug and its metabolite, allowing for a more informed clinical decision-making process.[11]
Future Perspectives
Further research into the specific enzymes responsible for Cephalothin deacetylation and their genetic polymorphisms could lead to personalized medicine approaches for dosing. Additionally, a deeper understanding of the synergistic and antagonistic interactions between Cephalothin and this compound against a wider range of clinical isolates will refine our understanding of the overall therapeutic effect. The development of "green" analytical methods that reduce the use of toxic organic solvents is also an important area for future investigation.[19][25]
Conclusion
This compound is not merely an inactive byproduct of Cephalothin metabolism but a distinct chemical entity with its own biological and pharmacokinetic properties. A comprehensive understanding of its formation, reduced yet present antibacterial activity, and potential for accumulation and toxicity, particularly in specific patient populations, is essential for the safe and effective use of Cephalothin. The analytical methodologies outlined in this guide provide the necessary tools for researchers and clinicians to further investigate and manage the complex interplay between Cephalothin and its primary metabolite, ultimately contributing to improved patient outcomes.
References
-
Cephalothin | Johns Hopkins ABX Guide. (2019, February 5). Johns Hopkins Medicine. [Link]
-
Cephalothin | drug. (n.d.). Encyclopedia Britannica. [Link]
-
Kuo, C. H., Lee, C. H., & Hook, J. B. (1987). Role of Desacetylation in the Detoxification of Cephalothin in Renal Cells in Culture. Toxicology and Applied Pharmacology, 89(3), 366-374. [Link]
-
Nilsson-Ehle, I., & Nilsson-Ehle, P. (1979). Pharmacokinetics of cephalothin: accumulation of its deacetylated metabolite in uremic patients. The Journal of Infectious Diseases, 139(6), 712–716. [Link]
-
Goonetilleke, P., & MacGowan, A. P. (1986). Rapid High Performance Liquid Chromatographic Assay of Cephalosporins in Biological Fluids. Journal of Antimicrobial Chemotherapy, 18(4), 537–545. [Link]
-
Godzeski, C. W., Brier, G., & Pavey, D. E. (1963). Cephalothin, a New Cephalosporin with a Broad Antibacterial Spectrum: I. In Vitro Studies Employing the Gradient Plate Technique. Applied Microbiology, 11(2), 122–127. [Link]
-
Ahmad, I., et al. (2014). Fast Analysis of Third-Generation Cephalosporins in Human Plasma by SPE and HPLC Methods. LCGC International. [Link]
-
Godzeski, C. W., Brier, G., & Pavey, D. E. (1963). Cephalothin, a New Cephalosporin with a Broad Antibacterial Spectrum: I. In Vitro Studies Employing the Gradient Plate Technique. Applied Microbiology, 11(2), 122-127. [Link]
-
What is the mechanism of Cephalothin Sodium? (2024, July 17). Patsnap Synapse. [Link]
-
Cephalothin. (n.d.). Humanitas. [Link]
-
Nolan, C. M., & Ulmer, W. C. (1980). A study of cephalothin and this compound in cerebrospinal fluid in therapy for experimental pneumococcal meningitis. The Journal of Infectious Diseases, 141(3), 326–330. [Link]
-
Hoehn, M. M., Murphy, H. W., Pugh, C. T., & Davis, N. E. (1970). Paper chromatographic techniques for the determination of cephalothin and this compound in body fluids. Applied Microbiology, 20(5), 734–736. [Link]
-
Deacetylcephalothin. (n.d.). PubChem. National Center for Biotechnology Information. [Link]
-
Yoshikawa, T. T., Maitra, S. K., Schotz, M. C., & Guze, L. B. (1980). Quantitation of Antibiotics by High-Pressure Liquid Chromatography: Cephalothin. Antimicrobial Agents and Chemotherapy, 17(1), 31–34. [Link]
-
DEVELOPMENT AND VALIDATION OF AN HPLC METHOD FOR THE DETERMINATION OF EIGHT CEPHALOSPORINS. (2024, September 7). Repositorio.ul.pt. [Link]
-
Nassar, S. H., et al. (2020). A Simultaneous, Validated RP-HPLC Method for Determination of Eight Cephalosporins in Pharmaceutical Formulations. Systematic Reviews in Pharmacy, 11(11), 1639-1647. [Link]
-
Campistron, G., et al. (1998). Determination of third-generation cephalosporins by high-performance liquid chromatography in connection with pharmacokinetic studies. Journal of Chromatography A, 812(1-2), 159-178. [Link]
-
Hoehn, M. M., Murphy, H. W., Pugh, C. T., & Davis, N. E. (1970). Paper Chromatographic Techniques for the Determination of Cephalothin and this compound in Body Fluids. Applied microbiology, 20(5), 734–736. [Link]
-
Jones, R. N., & Packer, R. R. (1989). A review of cephalosporin metabolism: a lesson to be learned for future chemotherapy. Diagnostic microbiology and infectious disease, 12(4 Suppl), 41S–49S. [Link]
-
Rugani, K. S., Kogawa, A. C., & Salgado, H. R. N. (2021). Cephalothin: Review of Characteristics, Properties, and Status of Analytical Methods. Journal of AOAC International, 104(6), 1547-1554. [Link]
-
Jones, R. N., & Fuchs, P. C. (1984). Cefotaxime, cephalothin, and cephapirin: antimicrobial activity and synergy studies of cephalosporins with significant in vivo desacetyl metabolite concentrations. Diagnostic microbiology and infectious disease, 2(1), 65–68. [Link]
-
Cephalothin | Johns Hopkins ABX Guide. (2019, February 5). Johns Hopkins Medicine. [Link]
-
Shaw, S. Y., Shyu, J. C., Hsieh, Y. T., & Yeh, H. J. (2000). Enzymatic synthesis of cephalothin by penicillin G acylase. Enzyme and Microbial Technology, 26(2-4), 142–151. [Link]
-
This compound sodium (C14H14N2O5S2). (n.d.). PubChemLite. [Link]
-
Nolan, C. M., & Ulmer, W. C. (1980). A Study of Cephalothin and this compound in Cerebrospinal Fluid in Therapy for Experimental Pneumococcal Meningitis. The Journal of Infectious Diseases, 141(3), 326-330. [Link]
-
Desacetylcephalosporin c. (n.d.). PubChem. National Center for Biotechnology Information. [Link]
-
Chang, T. W., & Weinstein, L. (1963). In vitro biological activity of cephalothin. Journal of bacteriology, 85(5), 1022–1027. [Link]
-
Rugani, K. S., Kogawa, A. C., & Salgado, H. R. N. (2019). Review for Analytical Methods for the Determination of Sodium Cephalothin. Critical reviews in analytical chemistry, 49(2), 187–194. [Link]
-
Sullivan, H. R., & McMahon, R. E. (1967). Metabolism of oral cephalothin and related cephalosporins in the rat. The Biochemical journal, 102(3), 976–982. [Link]
-
Wick, W. E. (1965). In vitro and in vivo laboratory comparison of cephalothin and this compound. Antimicrobial agents and chemotherapy, 5, 870–875. [Link]
-
Heusler, K. (1972). Chemical conversion of this compound lactone into this compound. The final link in a total synthesis of cephalosporanic acid derivatives. Journal of Medicinal Chemistry, 15(1), 98-99. [Link]
-
Pharmacology of Cephalothin (Cefalotin) ; Mechanism of action, Pharmacokinetics, Uses, Effects. (2025, March 3). YouTube. [Link]
-
Desacetylcephapirin. (n.d.). PubChem. National Center for Biotechnology Information. [Link]
-
Cephalothin Side Effects: Common, Severe, Long Term. (2024, March 25). Drugs.com. [Link]
-
[Clinical laboratory approach for estimating effective administrative dose of cephalothin. Reevaluation of MIC break points in 4 category system of disc susceptibility test]. (1989). Kansenshogaku zasshi. The Journal of the Japanese Association for Infectious Diseases, 63(6), 579–588. [Link]
-
Fuchs, P. C., Thornsberry, C., & Gerlach, E. H. (1978). Reassessment of the "class" concept of disk susceptibility testing. Cephalothin disks versus minimal inhibitory concentrations with eleven cephalosporins. American journal of clinical pathology, 70(6), 909–913. [Link]
-
Jones, R. N., Fuchs, P. C., Thornsberry, C., & Gavan, T. L. (1977). Cefuroxime, a new parenteral cephalosporin: collaborative in vitro susceptibility comparison with cephalothin against 5887 clinical bacterial isolates. Antimicrobial agents and chemotherapy, 12(1), 47–50. [Link]
-
Kuzin, A. P., Liu, H., Kelly, J. A., & Knox, J. R. (1995). Binding of cephalothin and cefotaxime to D-ala-D-ala-peptidase reveals a functional basis of a natural mutation in a low-affinity penicillin-binding protein and in extended-spectrum beta-lactamases. Biochemistry, 34(29), 9532–9540. [Link]
-
Lee, C. C., Herr, E. B., & Anderson, R. C. (1963). Pharmacological and toxicological studies on cephalothin. Clinical medicine (Northfield, Ill.), 70, 1123–1138. [Link]
-
Cephalothin. (n.d.). PubChem. National Center for Biotechnology Information. [Link]
-
Hartsell, A., & Scheetz, M. H. (2013). Cephalothin susceptibility testing as class representative for oral cephalosporins: is it time to move on?. Diagnostic microbiology and infectious disease, 76(4), 483–485. [Link]
Sources
- 1. Cephalothin | Johns Hopkins ABX Guide [hopkinsguides.com]
- 2. Cephalothin - Humanitas.net [humanitas.net]
- 3. Cephalothin | drug | Britannica [britannica.com]
- 4. journals.asm.org [journals.asm.org]
- 5. Cephalothin, a New Cephalosporin with a Broad Antibacterial Spectrum: I. In Vitro Studies Employing the Gradient Plate Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Cephalothin Sodium? [synapse.patsnap.com]
- 7. Deacetylcephalothin | C14H14N2O5S2 | CID 93015 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. A review of cephalosporin metabolism: a lesson to be learned for future chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Role of desacetylation in the detoxification of cephalothin in renal cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacokinetics of cephalothin: accumulation of its deacetylated metabolite in uremic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A study of cephalothin and this compound in cerebrospinal fluid in therapy for experimental pneumococcal meningitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cefotaxime, cephalothin, and cephapirin: antimicrobial activity and synergy studies of cephalosporins with significant in vivo desacetyl metabolite concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. [Clinical laboratory approach for estimating effective administrative dose of cephalothin. Reevaluation of MIC break points in 4 category system of disc susceptibility test] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Cephalothin | Johns Hopkins ABX Guide [hopkinsguides.com]
- 16. academic.oup.com [academic.oup.com]
- 17. Rapid high performance liquid chromatographic assay of cephalosporins in biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Quantitation of antibiotics by high-pressure liquid chromatography: cephalothin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Cephalothin: Review of Characteristics, Properties, and Status of Analytical Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Determination of third-generation cephalosporins by high-performance liquid chromatography in connection with pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. sysrevpharm.org [sysrevpharm.org]
- 22. chromatographyonline.com [chromatographyonline.com]
- 23. Paper chromatographic techniques for the determination of cephalothin and this compound in body fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. drugs.com [drugs.com]
- 25. Review for Analytical Methods for the Determination of Sodium Cephalothin - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Sensitive Detection of Desacetylcephalothin in Biological Matrices using LC-MS/MS: An Application Protocol
Abstract
This application note details a robust and highly sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of desacetylcephalothin, the primary active metabolite of the first-generation cephalosporin antibiotic, cephalothin. The protocol is designed for researchers, scientists, and drug development professionals requiring precise measurement of this analyte in biological matrices such as plasma and urine. The methodology encompasses a streamlined sample preparation procedure, optimized chromatographic separation, and specific mass spectrometric parameters for selective and sensitive detection. This self-validating system, grounded in established bioanalytical principles, provides the necessary framework for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications.
Introduction: The Rationale for Sensitive this compound Detection
Cephalothin is a widely utilized β-lactam antibiotic that undergoes rapid in vivo metabolism to its active metabolite, this compound. While both compounds exhibit antibacterial activity, their pharmacokinetic profiles and potency can differ. Therefore, the individual quantification of both the parent drug and its metabolite is crucial for a comprehensive understanding of the drug's efficacy and disposition in the body.[1] Traditional analytical methods, such as high-performance liquid chromatography with ultraviolet detection (HPLC-UV), often lack the sensitivity and selectivity required for detecting low concentrations of this compound, especially in complex biological matrices.[2] LC-MS/MS has emerged as the gold standard for bioanalytical applications due to its superior sensitivity, specificity, and wide dynamic range, making it the ideal platform for this application.[3][4][5] This protocol provides a detailed workflow to achieve sensitive and reliable detection of this compound, enabling researchers to obtain high-quality data for their studies.
Materials and Methods
Reagents and Materials
-
This compound reference standard (Purity >98%)
-
Internal Standard (IS): A stable isotope-labeled this compound or a structurally similar cephalosporin not present in the study samples.
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
Ultrapure water
-
Biological matrix (e.g., human plasma, urine)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18) or protein precipitation plates.
Sample Preparation: Ensuring a Clean Extract for Analysis
The choice of sample preparation is critical for removing matrix components that can interfere with the analysis and to concentrate the analyte of interest.[3] Two common and effective approaches for biological matrices are protein precipitation and solid-phase extraction.
Protein precipitation is a rapid and straightforward method suitable for high-throughput analysis.[6][7][8]
Protocol:
-
To 100 µL of plasma or serum sample in a microcentrifuge tube, add 300 µL of cold acetonitrile containing the internal standard.
-
Vortex vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid) for LC-MS/MS analysis.
SPE provides a more thorough cleanup and is particularly useful for complex matrices like urine.[9][10][11]
Protocol:
-
Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of ultrapure water.
-
Dilute 500 µL of urine sample with 500 µL of ultrapure water containing the internal standard.
-
Load the diluted sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
Experimental Workflow Diagram
Caption: A streamlined workflow for the analysis of this compound.
Liquid Chromatography: Separating the Analyte from Interferences
A C18 reversed-phase column is recommended for the separation of this compound from its parent compound, cephalothin, and other endogenous matrix components.[12][13][14] The use of a gradient elution with acetonitrile and an aqueous mobile phase containing a modifier like formic acid or ammonium formate is crucial for achieving good peak shape and retention.[15][16]
Table 1: Liquid Chromatography Parameters
| Parameter | Condition |
| Column | C18, 2.1 x 50 mm, 1.8 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | See Table 2 |
Table 2: Gradient Elution Program
| Time (min) | % Mobile Phase B |
| 0.00 | 5 |
| 0.50 | 5 |
| 3.00 | 95 |
| 4.00 | 95 |
| 4.10 | 5 |
| 5.00 | 5 |
Mass Spectrometry: Selective and Sensitive Detection
Tandem mass spectrometry operating in Multiple Reaction Monitoring (MRM) mode provides the high selectivity and sensitivity required for this analysis. The precursor ion (Q1) is selected based on the molecular weight of this compound, and the product ions (Q3) are generated through collision-induced dissociation.
Rationale for MRM Transition Selection: The exact mass of this compound (C14H14N2O5S2) is 354.03 g/mol .[17] In positive electrospray ionization (ESI+), the protonated molecule [M+H]+ will have an m/z of 355.0. The fragmentation of the β-lactam ring and the loss of the thienylacetyl side chain are common fragmentation pathways for cephalosporins, which can be used to predict characteristic product ions.
Table 3: Predicted MRM Transitions for this compound
| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) (Quantifier) | Product Ion 2 (m/z) (Qualifier) | Collision Energy (eV) |
| This compound | 355.0 | 153.0 | 100.0 | 15-30 |
| Internal Standard | TBD | TBD | TBD | TBD |
| Note: The optimal collision energies should be determined empirically for the specific instrument used. |
Mass Spectrometer Settings:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 450°C
-
Gas Flow Rates: Optimize for the specific instrument.
Data Analysis and Quantification
Quantification is performed by integrating the peak area of the quantifier MRM transition for this compound and the corresponding transition for the internal standard. A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the known concentrations of the calibration standards. The concentration of this compound in the unknown samples is then determined from this calibration curve.
System Suitability and Validation Considerations
For regulated bioanalysis, the method should be validated according to relevant guidelines (e.g., FDA, EMA). Key validation parameters include:
-
Selectivity and Specificity: Absence of interfering peaks at the retention time of the analyte and internal standard in blank matrix samples.
-
Linearity: A linear relationship between concentration and response over the intended analytical range.
-
Accuracy and Precision: The closeness of the measured values to the true values and the degree of scatter between a series of measurements, respectively.
-
Matrix Effect: The influence of co-eluting matrix components on the ionization of the analyte and internal standard.
-
Recovery: The efficiency of the extraction procedure.
-
Stability: The stability of the analyte in the biological matrix under various storage and processing conditions.
Conclusion
This application note provides a comprehensive and detailed LC-MS/MS protocol for the sensitive and selective detection of this compound in biological matrices. The described methodology, from sample preparation to data analysis, offers a robust framework for researchers in drug development and clinical sciences. The inherent specificity and sensitivity of this LC-MS/MS approach ensure the generation of high-quality, reliable data essential for pharmacokinetic and other quantitative studies of cephalothin and its primary metabolite.
References
-
Gallo Martinez, L., Campíns-Falcó, P., Sevillano-Cabeza, A., & Herráez-Hernández, R. (1998). Improved Solid Phase Extraction Procedure for Assay of Cephalosporins in Human Urine Samples. Journal of Liquid Chromatography & Related Technologies, 21(14), 2191-2206. [Link]
-
Piletsky, S. A., Andersson, H. S., & Nicholls, I. A. (2000). Selective solid-phase extraction of amoxicillin and cephalexin from urine samples using a molecularly imprinted polymer. Analytica Chimica Acta, 408(1-2), 1-8. [Link]
-
Fong, G. W., & Smyth, R. D. (1987). Recent analytical methods for cephalosporins in biological fluids. Journal of pharmaceutical and biomedical analysis, 5(6), 507–536. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 93015, Deacetylcephalothin. Retrieved from [Link]
-
Mishra, V., Sharma, J., & Shukla, S. (2008). Study For The Development Of Isolation And Clean Up Process By Using Solid Phase Extraction (SPE) For Fluoroquinolones And Cephalosporins Antibiotic Drugs From Forensic Samples. The Internet Journal of Forensic Science, 3(2). [Link]
-
Xia, Y., & Jemal, M. (2006). LC–MS-MS Total Drug Analysis of Biological Samples Using a High-Throughput Protein Precipitation Method. LCGC North America, 24(6), 614-624. [Link]
-
Hanboonkunupakarn, B., Cheah, P. Y., Tanganuchitcharnchai, A., Chotivanich, K., Dondorp, A. M., & Day, N. P. J. (2019). Determination of ceftriaxone in human plasma using liquid chromatography-tandem mass spectrometry. Wellcome open research, 4, 47. [Link]
-
SIELC Technologies. (n.d.). Separation of Cephalothin on Newcrom R1 HPLC column. Retrieved from [Link]
-
Berendsen, B. J. A., Elbers, I. J. W., & Stolker, L. A. M. (2014). A ß-lactam LC-MS/MS multi-method including penicillins, cephalosporins and carbapenems. RIKILT-Wageningen UR. [Link]
-
Lunte, C. E., & Wong, O. S. (1998). High-performance liquid chromatographic separation and electrochemical detection of cephalosporins. Journal of chromatography. B, Biomedical sciences and applications, 712(1-2), 145–152. [Link]
-
Yoshikawa, T. T., Maitra, S. K., Schotz, M. C., & Guze, L. B. (1980). Quantitation of Antibiotics by High-Pressure Liquid Chromatography: Cephalothin. Antimicrobial agents and chemotherapy, 17(1), 31–34. [Link]
-
Agilent Technologies. (n.d.). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 162287, Desacetylcephapirin. Retrieved from [Link]
-
Cooper, M. J., Anders, M. W., & Mirkin, B. L. (1973). Ion-pair extraction and high-speed liquid chromatography of cephalothin and deacetylcephalothin in human serum and urine. Drug metabolism and disposition: the biological fate of chemicals, 1(5), 659–662. [Link]
-
Samanidou, V. F., & Karageorgou, E. G. (2017). An optimized SPE-LC-MS/MS method for antibiotics residue analysis in ground, surface and treated water samples by response surface methodology- central composite design. Microchemical journal, 135, 14–24. [Link]
-
Jin, H. Y., Chen, Y. F., & Zhong, D. F. (2014). Recent bioanalytical methods for quantification of third-generation cephalosporins using HPLC and LC-MS(/MS) and their applications in pharmacokinetic studies. Bioanalysis, 6(12), 1667–1686. [Link]
-
Li, X., Wang, T., Wang, J., Zhang, J., Li, J., & Shen, J. (2022). An LC-MS/MS method for the simultaneous determination of 18 antibacterial drugs in human plasma and its application in therapeut. Frontiers in chemistry, 10, 1025801. [Link]
-
R&D Chemicals. (n.d.). Cephalothin. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9576239, Desacetylcefotaxime. Retrieved from [Link]
-
Choi, O. C., & Chow, M. S. (1993). Reversed-phase high-performance liquid chromatography of amphoteric beta-lactam antibiotics: effects of columns, ion-pairing reagents and mobile phase pH on their retention times. Journal of chromatography, 629(1), 167–173. [Link]
-
IOSR Journal of Pharmacy and Biological Sciences. (2020). Review on Bioanalytical Methods for Determination of Cephalosporins by Using HPLC and LC-MS. IOSR Journal of Pharmacy and Biological Sciences, 15(4), 35-50. [Link]
Sources
- 1. - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Quantitation of antibiotics by high-pressure liquid chromatography: cephalothin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent analytical methods for cephalosporins in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. iosrjournals.org [iosrjournals.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. agilent.com [agilent.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Selective solid-phase extraction of amoxicillin and cephalexin from urine samples using a molecularly imprinted polymer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ispub.com [ispub.com]
- 12. Separation of Cephalothin on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 13. High-performance liquid chromatographic separation and electrochemical detection of cephalosporins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Reversed-phase high-performance liquid chromatography of amphoteric beta-lactam antibiotics: effects of columns, ion-pairing reagents and mobile phase pH on their retention times - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Determination of ceftriaxone in human plasma using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. frontiersin.org [frontiersin.org]
- 17. Deacetylcephalothin | C14H14N2O5S2 | CID 93015 - PubChem [pubchem.ncbi.nlm.nih.gov]
Solid-Phase Extraction of Desacetylcephalothin from Urine Samples: An Application Note and Protocol
Introduction: The Rationale for Selective Extraction
Cephalothin, a first-generation cephalosporin antibiotic, undergoes significant metabolism in the body, with a notable pathway being the deacetylation to its primary metabolite, Desacetylcephalothin.[1][2] While this compound possesses reduced antibacterial activity compared to the parent drug, its quantification in urine is crucial for comprehensive pharmacokinetic and toxicological studies.[3][4] The polar nature of this compound and the complex composition of urine, laden with endogenous interferences like salts, urea, and pigments, necessitate a robust sample preparation method to ensure accurate and reliable analytical results.[5][6]
Solid-Phase Extraction (SPE) emerges as a superior technique for this purpose, offering enhanced selectivity and concentration of the analyte compared to traditional methods like liquid-liquid extraction or protein precipitation.[6][7] This application note provides a detailed protocol for the efficient extraction of this compound from human urine using a reversed-phase SPE methodology, grounded in the principles of analyte-sorbent interaction and optimized for subsequent analysis by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Understanding the Analyte and Matrix
This compound: This metabolite is more polar than its parent compound, Cephalothin, due to the presence of a hydroxyl group in place of the acetyl group.[8][9] This characteristic is a key determinant in the selection of the SPE sorbent and the development of the extraction protocol.
Urine Matrix: Urine is a complex aqueous biological fluid containing a high concentration of salts and other polar waste products. A significant challenge in urine analysis is the potential for matrix effects, where endogenous components can interfere with the ionization and detection of the target analyte, particularly in LC-MS/MS analysis.[5] Therefore, the SPE method must be designed to effectively remove these interfering substances.
Materials and Reagents
-
SPE Cartridges: Reversed-phase polymeric cartridges, such as Oasis HLB (Hydrophilic-Lipophilic Balanced), are recommended.[10][11] These sorbents provide excellent retention for a wide range of compounds, including polar analytes like this compound, and are stable across a broad pH range.[12][13]
-
Reagents:
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or equivalent)
-
Formic acid (or Acetic Acid)
-
Ammonium hydroxide
-
Phosphate buffer
-
-
Apparatus:
-
SPE vacuum manifold
-
Vortex mixer
-
Centrifuge
-
pH meter
-
Analytical balance
-
Volumetric flasks and pipettes
-
SPE Protocol: A Step-by-Step Guide
This protocol is designed for a generic reversed-phase polymeric SPE cartridge (e.g., 200 mg sorbent mass in a 3 mL or 6 mL cartridge). Optimization may be required for different cartridge formats or specific laboratory conditions.
1. Sample Pre-treatment:
-
Causality: The goal of this step is to adjust the pH of the urine sample to ensure the analyte is in a neutral, less polar form, thereby maximizing its retention on the reversed-phase sorbent. It also helps in precipitating some proteins, although protein content in urine is generally low.[14][15]
-
Procedure:
-
Thaw frozen urine samples to room temperature and vortex to ensure homogeneity.
-
Centrifuge the urine sample at approximately 3000 x g for 10 minutes to pellet any particulate matter.
-
Transfer 1 mL of the supernatant to a clean tube.
-
Add 1 mL of a suitable buffer (e.g., 0.1 M phosphate buffer, pH 6.0) to the urine. Acidifying the sample slightly can also be effective for retaining cephalosporins.[5]
-
Vortex the mixture thoroughly.
-
2. SPE Cartridge Conditioning:
-
Causality: This step activates the stationary phase of the sorbent and removes any potential contaminants from the cartridge. The final equilibration with an aqueous solution prepares the sorbent for the introduction of the aqueous sample, ensuring proper interaction.[16]
-
Procedure:
-
Place the SPE cartridges on the vacuum manifold.
-
Pass 3 mL of methanol through the cartridge.
-
Pass 3 mL of HPLC-grade water through the cartridge. Do not allow the sorbent bed to dry out before sample loading.
-
3. Sample Loading:
-
Causality: The pre-treated urine sample is loaded onto the conditioned cartridge. The analyte (this compound) will be retained on the sorbent through hydrophobic interactions, while many of the highly polar matrix components (salts, urea) will pass through.[11]
-
Procedure:
-
Load the entire 2 mL of the pre-treated sample onto the cartridge.
-
Apply a gentle vacuum to allow the sample to pass through the sorbent at a slow, steady flow rate (approximately 1-2 mL/minute). A slow flow rate is critical for ensuring adequate interaction time between the analyte and the sorbent, leading to better retention.
-
4. Washing:
-
Causality: This is a critical step for removing weakly retained, water-soluble interferences from the sorbent without eluting the analyte of interest. A multi-step wash with solvents of increasing organic strength can provide a cleaner extract.[16]
-
Procedure:
-
Wash the cartridge with 3 mL of 5% methanol in water. This will remove highly polar interferences.
-
Optional: For a more rigorous wash, follow with 1 mL of a slightly stronger organic solvent mixture if initial results show significant matrix effects. The strength of this wash solvent must be carefully optimized to avoid premature elution of this compound.
-
After the final wash, dry the sorbent bed thoroughly by applying a high vacuum for 5-10 minutes. This removes residual water, which can interfere with the subsequent elution step.
-
5. Elution:
-
Causality: A strong organic solvent is used to disrupt the hydrophobic interactions between this compound and the sorbent, thereby eluting the analyte from the cartridge. The choice of elution solvent is critical for achieving high recovery.[16]
-
Procedure:
-
Place clean collection tubes inside the manifold.
-
Elute the this compound from the cartridge with 2 x 1 mL aliquots of a suitable elution solvent. A common choice is methanol or acetonitrile. Using a small amount of a weak acid or base in the elution solvent can sometimes improve recovery depending on the analyte's properties. For this compound, a neutral or slightly acidic elution solvent is generally effective.
-
Collect the eluate.
-
6. Post-Elution Processing:
-
Causality: The collected eluate is often too concentrated in organic solvent for direct injection into a reversed-phase HPLC system. This step prepares the sample for analysis.
-
Procedure:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.
-
Reconstitute the residue in a small, precise volume (e.g., 100-200 µL) of the initial mobile phase of the analytical method.
-
Vortex briefly and transfer to an autosampler vial for analysis.
-
Visualizing the Workflow
Caption: Workflow for the solid-phase extraction of this compound from urine.
Method Validation Considerations
A robust and reliable analytical method requires thorough validation. Key parameters to assess, in accordance with regulatory guidelines such as those from the U.S. Food and Drug Administration (FDA), include:[17][18][19]
-
Recovery: The efficiency of the extraction process. It is determined by comparing the analytical response of an extracted sample to the response of a non-extracted standard of the same concentration. High and consistent recovery is desirable.
-
Matrix Effect: The influence of co-eluting endogenous components from the urine matrix on the ionization of the analyte. This is a critical parameter in LC-MS/MS analysis and can be assessed by comparing the response of an analyte in a post-extraction spiked matrix sample to that of a pure standard.
-
Precision: The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD).
-
Accuracy: The closeness of the mean test results obtained by the method to the true value.
-
Linearity and Range: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified with acceptable precision and accuracy, respectively.
Data Summary Table
The following table presents typical performance characteristics that should be targeted during method development and validation for the SPE of this compound.
| Parameter | Target Value/Range | Rationale |
| Recovery | > 85% | Ensures efficient extraction of the analyte from the sample matrix. |
| Matrix Effect | 85% - 115% | Indicates minimal signal suppression or enhancement from urine components. |
| Precision (RSD) | < 15% | Demonstrates the reproducibility of the extraction and analytical method. |
| Accuracy | 85% - 115% | Shows that the measured concentration is close to the true concentration. |
| Linearity (r²) | ≥ 0.99 | Confirms a strong correlation between concentration and instrument response. |
Conclusion
The solid-phase extraction protocol detailed in this application note provides a robust and efficient method for the selective isolation and concentration of this compound from complex urine matrices. The use of a hydrophilic-lipophilic balanced polymeric sorbent is key to achieving high recovery of this polar metabolite while effectively removing endogenous interferences. Proper method validation is essential to ensure the reliability and accuracy of the results for pharmacokinetic and clinical research applications. This protocol serves as a comprehensive guide for researchers and scientists, offering both a practical workflow and the scientific reasoning behind each critical step.
References
-
Agilent Technologies. (n.d.). SPE Method Development Tips and Tricks. Retrieved from [Link]
- Buhs, R. P., Maxim, T. E., Allen, N., Jacob, T. A., & Wolf, F. J. (1974). Analysis of cefoxitin, cephalothin and their deacylated metabolites in human urine by high-performance liquid chromatography.
- Elbalkiny, H. T., Yehia, A. M., Riad, S. M., & Elsaharty, Y. S. (2021). Removal and tracing of cephalosporins in industrial wastewater by SPE-HPLC: optimization of adsorption kinetics on mesoporous silica nanoparticles. Environmental Science and Pollution Research, 28(4), 4574–4586.
-
Johns Hopkins ABX Guide. (2019). Cephalothin. Retrieved from [Link]
- Jones, R. N. (1987). A review of cephalosporin metabolism: a lesson to be learned for future chemotherapy. Diagnostic microbiology and infectious disease, 8(1), 59-67.
-
LabRulez LCMS. (n.d.). Waters Oasis SPE products. Retrieved from [Link]
- McCracken, G. H., Jr, & Nelson, J. D. (1972). A study of cephalothin and this compound in cerebrospinal fluid in therapy for experimental pneumococcal meningitis. The Journal of infectious diseases, 126(1), 50–54.
-
ResearchGate. (2024). What SPE cartridge and protocol are ideal for extracting both polar and non-polar compounds from large (500 mL) aqueous samples? Retrieved from [Link]
-
U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. Retrieved from [Link]
-
Waters Corporation. (n.d.). Oasis HLB 6 cc Vac Cartridges. Retrieved from [Link]
-
Waters Corporation. (n.d.). Oasis Solid-Phase Extraction Products. Retrieved from [Link]
- Williams, K. L., & Colvin, O. M. (2012). Evaluation of Urinary Protein Precipitation Protocols for the Multidisciplinary Approach to the Study of Chronic Pelvic Pain Research Network.
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
-
DC Chemicals. (n.d.). This compound sodium Datasheet. Retrieved from [Link]
-
Waters Corporation. (n.d.). Sample Preparation Solutions. Retrieved from [Link]
- Gallo-Martinez, L., Sevillano-Cabeza, A., Campins-Falco, P., & Herraez-Hernandez, R. (1998). Improved Solid Phase Extraction Procedure for Assay of Cephalosporins in Human Urine Samples.
-
U.S. Food and Drug Administration. (2018). Guidance for Industry: Bioanalytical Method Validation. Retrieved from [Link]
-
ProPharma Group. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. Retrieved from [Link]
- Gallo-Martinez, L., et al. (1998). Improved Solid Phase Extraction Procedure for Assay of Cephalosporins in Human Urine Samples.
- Tung, C. H., et al. (2019). The Optimized Workflow for Sample Preparation in LC-MS/MS-Based Urine Proteomics. Proteomes, 7(2), 19.
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]
-
DC Chemicals. (n.d.). This compound sodium Datasheet. Retrieved from [Link]
-
Agilent. (n.d.). SPE Method Development Tips and Tricks. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2014). Analytical Procedures and Methods Validation. Retrieved from [Link]
-
ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. Retrieved from [Link]
-
DC Chemicals. (n.d.). This compound sodium Datasheet. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. Retrieved from [Link]
-
ResearchGate. (2018). USFDA. Guidance for Industry: Bioanalytical Method Validation. Retrieved from [Link]
-
National Institutes of Health. (2024). Scoping Review of Extraction Methods for Detecting β-Lactam Antibiotics in Food Products of Animal Origin. Retrieved from [Link]
-
Spectroscopy Online. (2015). New FDA Guidance on Analytical Methods Provides General Approach, but Few Details. Retrieved from [Link]
-
National Institutes of Health. (2024). Recent Advances in Bioanalysis of Cephalosporins Toward Green Sample Preparation. Retrieved from [Link]
-
National Institutes of Health. (1987). Recent analytical methods for cephalosporins in biological fluids. Retrieved from [Link]
-
ProPharma. (2024). Highlights from FDA's Updated ICH Q2(R2) Guidelines. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. Retrieved from [Link]
-
Regulations.gov. (2014). Analytical Procedures and Methods Validation. Retrieved from [Link]
-
PubMed. (2000). SPEC disc solid-phase extraction for rapid broad-spectrum drug screening in urine. Retrieved from [Link]
-
National Institutes of Health. (2013). Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting. Retrieved from [Link]
-
MDPI. (2022). Homemade Pipette Tip Solid-Phase Extraction for the Simultaneous Determination of 40 Drugs of Abuse in Urine by Liquid Chromatography–Tandem Mass Spectrometry. Retrieved from [Link]
-
PubMed. (2007). Automated solid-phase extraction-liquid chromatography-tandem mass spectrometry analysis of 6-acetylmorphine in human urine specimens. Retrieved from [Link]
-
ResearchGate. (2012). Highly Specific Voltammetric Detection of Cephalexin in Tablet Formulations and Human Urine Samples Using a Poly(2,4,6-2′,4′,6′- hexanitrodiphenylamine)-Modified Glassy Carbon Electrode. Retrieved from [Link]
Sources
- 1. Cephalothin | Johns Hopkins ABX Guide [hopkinsguides.com]
- 2. A review of cephalosporin metabolism: a lesson to be learned for future chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Role of desacetylation in the detoxification of cephalothin in renal cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A study of cephalothin and this compound in cerebrospinal fluid in therapy for experimental pneumococcal meningitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Recent analytical methods for cephalosporins in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Scoping Review of Extraction Methods for Detecting β-Lactam Antibiotics in Food Products of Animal Origin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Deacetylcephalothin | C14H14N2O5S2 | CID 93015 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound sodium Datasheet DC Chemicals [dcchemicals.com]
- 10. lcms.labrulez.com [lcms.labrulez.com]
- 11. researchgate.net [researchgate.net]
- 12. waters.com [waters.com]
- 13. lcms.cz [lcms.cz]
- 14. Evaluation of Urinary Protein Precipitation Protocols for the Multidisciplinary Approach to the Study of Chronic Pelvic Pain Research Network - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Protein precipitation: A comprehensive guide | Abcam [abcam.com]
- 16. agilent.com [agilent.com]
- 17. researchgate.net [researchgate.net]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. fda.gov [fda.gov]
Application Notes and Protocols for the Use of Desacetylcephalothin as an Analytical Reference Standard
Introduction: The Critical Role of Impurity Reference Standards in Pharmaceutical Quality Control
In the landscape of pharmaceutical development and manufacturing, ensuring the purity and safety of active pharmaceutical ingredients (APIs) is paramount. Cephalothin, a first-generation cephalosporin antibiotic, is no exception. During its synthesis and storage, or as a result of metabolism in vivo, Cephalothin can degrade to form various related substances, with Desacetylcephalothin being a primary and microbiologically active metabolite.[1] The presence and quantity of such impurities must be meticulously monitored to guarantee the drug's efficacy and safety, in line with global regulatory standards set by bodies like the International Council for Harmonisation (ICH).
This technical guide provides a comprehensive framework for the use of this compound as an analytical reference standard. It is designed for researchers, scientists, and drug development professionals, offering in-depth protocols for the preparation, characterization, and analytical application of this critical impurity standard. By explaining the causality behind experimental choices and grounding protocols in authoritative references, this document aims to empower users to implement robust and self-validating analytical systems for the quality control of Cephalothin.
Part 1: Preparation and Characterization of this compound Reference Standard
A well-characterized reference standard is the bedrock of any quantitative analytical method. The U.S. Food and Drug Administration (FDA) mandates that reference standards be of the "highest purity that can be obtained through reasonable effort" and "thoroughly characterized to assure the identity, strength, and quality". This section details a protocol for the preparation of this compound via controlled hydrolysis of Cephalothin, followed by its comprehensive characterization.
Preparation of this compound via Controlled Hydrolysis
This compound can be prepared by the selective hydrolysis of the C-3'-acetoxy moiety of Cephalothin.[2] This process can be achieved under controlled pH conditions.
Protocol 1: Preparation of this compound
-
Dissolution: Dissolve a known quantity of Cephalothin Sodium in a phosphate buffer solution (pH 7.0-7.4). The concentration should be chosen to ensure complete dissolution.
-
Hydrolysis: Incubate the solution at a controlled temperature (e.g., 37°C) and monitor the reaction progress using High-Performance Liquid Chromatography (HPLC) (refer to the analytical method in Part 2). The reaction should be stopped when the desired conversion to this compound is achieved, balancing yield with the formation of other degradation products.
-
Purification:
-
Acidification: Adjust the pH of the solution to approximately 3.5 with a suitable acid (e.g., phosphoric acid) to precipitate the this compound.
-
Isolation: Collect the precipitate by filtration and wash it with cold water to remove residual salts and impurities.
-
Recrystallization: Further purify the this compound by recrystallization from a suitable solvent system (e.g., aqueous ethanol) to obtain a highly purified solid.
-
-
Drying: Dry the purified this compound under vacuum at a controlled temperature to remove residual solvents.
Causality of Experimental Choices:
-
The use of a phosphate buffer maintains a stable pH to control the hydrolysis rate and minimize the formation of unwanted byproducts.
-
Monitoring the reaction by HPLC is crucial to optimize the yield of this compound and prevent excessive degradation.
-
Acidification to the isoelectric point of this compound maximizes its precipitation, facilitating isolation.
-
Recrystallization is a critical step to achieve the high purity required for a reference standard.
Characterization of this compound Reference Standard
The identity and purity of the prepared this compound must be unequivocally confirmed through a battery of spectroscopic and chromatographic techniques.
Table 1: Spectroscopic and Chromatographic Characterization of this compound
| Analytical Technique | Purpose | Expected Results |
| ¹H-NMR and ¹³C-NMR Spectroscopy | Structural elucidation and confirmation of identity. | The spectra should be consistent with the chemical structure of this compound, showing characteristic shifts for the protons and carbons of the cephem nucleus, the thienylacetyl side chain, and the hydroxymethyl group at C-3.[3] |
| Mass Spectrometry (MS) | Determination of molecular weight and confirmation of elemental composition. | The mass spectrum should exhibit the molecular ion peak corresponding to the molecular weight of this compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental formula. |
| Infrared (IR) Spectroscopy | Identification of functional groups. | The IR spectrum should show characteristic absorption bands for the β-lactam carbonyl, amide carbonyl, carboxyl, and hydroxyl functional groups present in the molecule.[4] |
| UV-Vis Spectroscopy | Determination of absorption maxima for quantitative analysis. | The UV-Vis spectrum in a suitable solvent (e.g., water or methanol) will show characteristic absorption maxima, which can be used for detection in HPLC. |
| Purity by HPLC | Quantification of purity and detection of impurities. | The HPLC chromatogram should show a single major peak for this compound, with any impurities being below a specified threshold (e.g., >99.5% purity). |
Part 2: Analytical Application of this compound Reference Standard
This section provides a detailed protocol for a validated stability-indicating HPLC method for the quantification of this compound as an impurity in Cephalothin drug substance. The methodology is designed to be robust and compliant with ICH Q2(R2) guidelines on the validation of analytical procedures.[2]
Stability-Indicating HPLC Method for Cephalothin and this compound
A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active ingredient and its degradation products without interference from each other, excipients, or other potential impurities.
Protocol 2: HPLC Analysis of Cephalothin and this compound
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: A gradient or isocratic elution using a mixture of a buffered aqueous phase (e.g., ammonium acetate buffer, pH 5.6) and an organic modifier (e.g., acetonitrile).[5]
-
Flow Rate: Typically 1.0 mL/min
-
Detection: UV spectrophotometer at a wavelength that provides adequate response for both Cephalothin and this compound (e.g., 254 nm).
-
Column Temperature: Controlled at a constant temperature (e.g., 30°C) to ensure reproducibility.
-
Injection Volume: 20 µL
Preparation of Standard and Sample Solutions:
-
Diluent: A mixture of the mobile phase components is typically used as the diluent.
-
This compound Stock Solution (e.g., 100 µg/mL): Accurately weigh a suitable amount of this compound reference standard and dissolve it in the diluent.
-
Cephalothin Stock Solution (e.g., 1 mg/mL): Accurately weigh a suitable amount of Cephalothin reference standard and dissolve it in the diluent.
-
Working Standard Solution: Prepare a working standard solution containing a known concentration of this compound (e.g., 1 µg/mL) by diluting the stock solution.
-
Sample Solution: Accurately weigh a known amount of the Cephalothin drug substance, dissolve it in the diluent to a specified concentration (e.g., 1 mg/mL), and filter through a 0.45 µm filter before injection.
System Suitability:
Before sample analysis, the chromatographic system must meet predefined system suitability criteria as per USP <621>.[6] This ensures the system is performing correctly.
Table 2: System Suitability Parameters and Acceptance Criteria
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | T ≤ 2.0 for both Cephalothin and this compound peaks |
| Theoretical Plates (N) | N ≥ 2000 for both peaks |
| Resolution (Rs) | Rs ≥ 2.0 between the Cephalothin and this compound peaks |
| Relative Standard Deviation (RSD) for replicate injections | RSD ≤ 2.0% for peak area and retention time |
Method Validation Protocol
The analytical method must be validated to demonstrate its fitness for the intended purpose, as per ICH Q2(R2) guidelines.[2]
Protocol 3: HPLC Method Validation for this compound Impurity Quantification
-
Specificity:
-
Procedure: Analyze blank (diluent), placebo (if applicable), this compound standard, Cephalothin standard, and a mixture of both. Perform forced degradation studies on Cephalothin (acid, base, oxidative, thermal, and photolytic stress) and analyze the stressed samples.
-
Acceptance Criteria: The this compound peak should be free from interference from the blank, placebo, and other degradation products. Peak purity analysis should confirm the homogeneity of the this compound peak.
-
-
Linearity:
-
Procedure: Prepare a series of at least five concentrations of this compound reference standard over a specified range (e.g., from the reporting threshold to 120% of the specification limit).
-
Acceptance Criteria: The correlation coefficient (r²) of the calibration curve should be ≥ 0.99. The y-intercept should be insignificant.
-
-
Range:
-
Procedure: The range is established by confirming that the method has an acceptable degree of linearity, accuracy, and precision at the lower and upper concentrations of the linearity range.
-
Acceptance Criteria: The data from linearity, accuracy, and precision studies should support the claimed range.
-
-
Accuracy:
-
Procedure: Perform recovery studies by spiking a known amount of this compound reference standard into the Cephalothin sample at three different concentration levels (e.g., 50%, 100%, and 150% of the specification limit).
-
Acceptance Criteria: The mean recovery should be within a predefined range (e.g., 98.0% to 102.0%).
-
-
Precision:
-
Repeatability (Intra-assay precision): Analyze a minimum of six replicate preparations of the Cephalothin sample spiked with this compound at 100% of the specification limit on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Acceptance Criteria: The RSD for the replicate measurements should be ≤ 5.0% for impurity analysis.
-
-
Limit of Quantitation (LOQ) and Limit of Detection (LOD):
-
Procedure: Determine LOQ and LOD based on the signal-to-noise ratio (S/N) of 10:1 and 3:1, respectively, or by using the standard deviation of the response and the slope of the calibration curve.
-
Acceptance Criteria: The LOQ should be at or below the reporting threshold for the impurity.
-
-
Robustness:
-
Procedure: Deliberately vary critical method parameters such as mobile phase composition (±2%), pH (±0.2 units), column temperature (±5°C), and flow rate (±10%).
-
Acceptance Criteria: The system suitability parameters should still be met, and the results should not be significantly affected by the variations.
-
Part 3: Stability and Storage of this compound Reference Standard
Proper storage and handling of the reference standard are crucial to maintain its integrity and ensure the accuracy of analytical results.
Storage Conditions
-
Solid Form: this compound reference standard in its solid, crystalline form should be stored in a well-closed container, protected from light and moisture, at a controlled low temperature (e.g., 2-8°C or -20°C). Long-term stability studies have shown that many antibiotic reference standards remain stable for years when stored under appropriate conditions.[7]
-
Solution Form: Stock and working standard solutions of this compound are generally less stable than the solid form. It is recommended to prepare fresh solutions daily. If storage is necessary, solutions should be stored in tightly sealed vials, protected from light, at 2-8°C for a limited period (e.g., up to 24 hours). The stability of solutions should be verified.
Stability Considerations
-
Hydrolysis: As this compound is a product of hydrolysis, it is susceptible to further degradation in aqueous solutions, particularly at non-neutral pH and elevated temperatures.
-
Photostability: Cephalosporins can be susceptible to degradation upon exposure to light. Therefore, protection from light is essential during storage and handling.
-
Forced Degradation: Forced degradation studies, as performed during method validation, provide valuable insights into the potential degradation pathways of this compound under various stress conditions.
Visualization and Formatting
Diagrams
Caption: Workflow for Preparation and Application of this compound.
Caption: Key Parameters for Analytical Method Validation.
References
-
ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use; 2005. [Link]
-
United States Pharmacopeia (USP). General Chapter <621> Chromatography. [Link]
-
Nascimento AP, Kogawa AC, Salgado HRN. Development and Validation of an Innovative and Ecological Analytical Method Using High Performance Liquid Chromatography for Quantification of Cephalothin Sodium in Pharmaceutical Dosage. J Anal Pharm Res. 2018;7(5):548-554. [Link]
-
ICH Harmonised Tripartite Guideline. Impurities in New Drug Substances Q3A(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use; 2006. [Link]
-
Nassar, S. H., et al. "A Simultaneous, Validated RP-HPLC Method for Determination of Eight Cephalosporins in Pharmaceutical Formulations." Systematic Reviews in Pharmacy 11.9 (2020): 726-734. [Link]
-
Hoehn MM, Murphy HW, Pugh CT, Davis NE. Paper chromatographic techniques for the determination of cephalothin and this compound in body fluids. Appl Microbiol. 1970;20(5):734-736. [Link]
-
Indrasena W, et al. "Environmental Sample Stability for Pharmaceutical Compound Analysis: Handling and Preservation Recommendations." Molecules 28.1 (2023): 337. [Link]
-
Nassr, S. H., et al. "A Simultaneous, Validated RP-HPLC Method for Determination of Eight Cephalosporins in Pharmaceutical Formulations." Systematic Reviews in Pharmacy 11.9 (2020): 726-734. [Link]
-
FDA. Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. 2015. [Link]
-
German-Ponciano, L. J., et al. "Extremely long time stability study of selected antibiotic standards." Journal of pharmaceutical and biomedical analysis 51.5 (2010): 1165-1169. [Link]
-
Rugani, K. D. S., Kogawa, A. C., & Salgado, H. R. N. (2021). Cephalothin: Review of Characteristics, Properties, and Status of Analytical Methods. Journal of AOAC International, 104(6), 1593-1608. [Link]
-
de Kruijf, P., et al. "Development of a Robust Platform for Infrared Ion Spectroscopy: A New Addition to the Analytical Toolkit for Enhanced Metabolite Structure Elucidation." Analytical Chemistry 94.4 (2022): 2038-2045. [Link]
-
Campanha, P. T., et al. "Synthesis and Total 1 H-and 13 C-NMR Assignment of Cephem Derivatives for Use in ADEPT Approaches." Molecules 13.4 (2008): 822-835. [Link]
-
Chan, K. K., et al. "Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry." Journal of Validation Technology 10.4 (2004): 314-326. [Link]
-
Longdom Publishing. "Development and Validation of an Innovative and Ecological Analytical Method Using High Performance Liquid Chromatography for Quantification of Cephalothin Sodium in Pharmaceutical Dosage." [Link]
-
Nolan, C. M., and W. M. M. Kirby. "A study of cephalothin and this compound in cerebrospinal fluid in therapy for experimental pneumococcal meningitis." The Journal of infectious diseases 141.3 (1980): 326-330. [Link]
-
Holzgrabe, U., et al. "A long‐time stability study of 50 drug substances representing common drug classes of pharmaceutical use." Journal of pharmaceutical and biomedical analysis 164 (2019): 255-264. [Link]
-
Chemistry LibreTexts. "11: Infrared Spectroscopy and Mass Spectrometry." [Link]
-
Shaw, S. Y., et al. "Enzymatic synthesis of cephalothin by penicillin G acylase*." Enzyme and microbial technology 26.2-4 (2000): 142-151. [Link]
-
Al-Quraishy, S., et al. "Little-Cost Potentiometric and Spectrophotometric Procedures for Cephalothin Assessment in Pure and Biological Fluids." ACS omega (2024). [Link]
-
General Administration of Stability. "Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance." (2022). [Link]
-
van der Meer, T., et al. "Experimental approach of IR-IS, combining mass spectrometry with infrared spectroscopy for metabolite identification." Metabolomics 15.11 (2019): 145. [Link]
-
Plenis, A., and A. G≥owka. "VALIDATED HPLC METHOD FOR DETERMINATION OF CEFUROXIME IN HUMAN PLASMA." Acta Poloniae Pharmaceutica 70.5 (2013): 821-827. [Link]
-
FDA. "Expiration Dating and Stability Testing for Human Drug Products." (2014). [Link]
-
van der Meer, T., et al. "Structure Elucidation for MALDI Mass Spectrometry Imaging Using Infrared Ion Spectroscopy." Analytical chemistry 93.1 (2021): 557-564. [Link]
-
de Kruijf, P., et al. "Development of a Robust Platform for Infrared Ion Spectroscopy: A New Addition to the Analytical Toolkit for Enhanced Metabolite Structure Elucidation." Analytical Chemistry 94.4 (2022): 2038-2045. [Link]
-
Li, J., et al. "Study on Thermodynamics and Kinetics of Cephalexin Enzymatic Hydrolysis and Its Process Development to Prepare 7-ADCA." Molecules 27.22 (2022): 8009. [Link]
-
Analytical Standard Solutions. "Home." [Link]
Sources
- 1. A study of cephalothin and this compound in cerebrospinal fluid in therapy for experimental pneumococcal meningitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cephalothin: hydrolysis of the C-3'-acetoxy moiety of a 7-aminocephalosporanic acid; observation of both acyl-oxygen bond cleavage and reversible alkyl-oxygen bond cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. sysrevpharm.org [sysrevpharm.org]
- 6. Environmental Sample Stability for Pharmaceutical Compound Analysis: Handling and Preservation Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Extremely long time stability study of selected antibiotic standards - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating Desacetylcephalothin in Experimental Bacterial Meningitis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Clinical Significance of a Metabolite in Bacterial Meningitis
The therapeutic efficacy of cephalothin, a first-generation cephalosporin antibiotic, in the context of bacterial meningitis is a complex issue that extends beyond the parent drug's intrinsic activity. Central to this complexity is its primary metabolite, desacetylcephalothin. While possessing diminished antibacterial potency compared to cephalothin, this compound's pharmacokinetic profile within the central nervous system (CNS) necessitates its careful consideration in preclinical and clinical evaluations.
One of the primary challenges in treating bacterial meningitis is achieving and maintaining therapeutic drug concentrations at the site of infection, the cerebrospinal fluid (CSF).[1][2] Research has demonstrated that this compound not only penetrates the blood-brain barrier but also exhibits a longer half-life in the CSF than cephalothin itself.[3] This prolonged presence, even of a less active compound, can significantly influence the overall antibacterial effect.
Furthermore, compelling evidence points to the intrathecal metabolism of cephalothin. The choroid plexus, a key structure in CSF production and maintenance, has been shown to metabolize cephalothin into this compound directly within the CNS.[3][4][5] This localized conversion highlights the inadequacy of relying solely on serum drug levels to predict therapeutic outcomes in meningitis and underscores the critical need for experimental models that can dissect the distinct roles and interplay of both cephalothin and this compound.
These application notes provide a detailed guide for in vitro and in vivo studies designed to elucidate the role of this compound in experimental bacterial meningitis. The protocols outlined herein are intended to provide a robust framework for researchers investigating the pharmacokinetics, pharmacodynamics, and therapeutic potential of cephalothin and its metabolite in this critical indication.
Scientific Rationale and Causality
The central hypothesis underpinning these experimental designs is that the clinical effectiveness of cephalothin against bacterial meningitis is not solely dependent on the parent drug but is significantly modulated by the formation and persistence of this compound within the CSF. The following protocols are designed to test this by:
-
Quantifying the intrinsic activity of both compounds against key meningeal pathogens.
-
Modeling the in vivo pharmacokinetics of both cephalothin and this compound in the CSF following systemic administration of the parent drug.
-
Providing a framework for assessing the combined therapeutic effect of the parent drug and its metabolite in a relevant disease model.
In Vitro Application: Antimicrobial Susceptibility Testing
Objective: To establish the baseline antibacterial activity of cephalothin and this compound against prevalent bacterial meningitis pathogens through the determination of Minimum Inhibitory Concentrations (MICs).
Protocol: Broth Microdilution for MIC Determination
This method quantitatively measures the in vitro activity of an antimicrobial agent.[6]
-
Preparation of Bacterial Inoculum:
-
Select clinically relevant strains of Streptococcus pneumoniae, Neisseria meningitidis, and Haemophilus influenzae.
-
Culture the bacteria on appropriate agar plates (e.g., blood agar for S. pneumoniae and N. meningitidis, chocolate agar for H. influenzae).
-
Prepare a bacterial suspension in a suitable broth (e.g., Mueller-Hinton Broth) and adjust the turbidity to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.
-
-
Preparation of Microdilution Plates:
-
Perform serial twofold dilutions of cephalothin and this compound in cation-adjusted Mueller-Hinton Broth (or Haemophilus Test Medium for H. influenzae) in a 96-well microtiter plate.
-
The final concentration range should be sufficient to determine the MIC, typically from 0.06 to 128 µg/mL.
-
-
Inoculation and Incubation:
-
Further dilute the standardized bacterial suspension and add it to the wells to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.
-
Incubate the plates at 35-37°C for 16-20 hours (20-24 hours for S. pneumoniae). A CO₂-enriched atmosphere is required for N. meningitidis and H. influenzae.
-
-
Determination of MIC:
-
The MIC is defined as the lowest concentration of the antibiotic that results in the complete inhibition of visible bacterial growth.
-
Data Presentation: Comparative MIC Values
| Pathogen | Cephalothin (µg/mL) | This compound (µg/mL) |
| Streptococcus pneumoniae | 0.03 - 8[7][8] | Generally 4 to 8 times less active than cefotaxime, a related cephalosporin.[9] |
| Neisseria meningitidis | Geometric Mean: 0.26[4] | Expected to have lower activity than cephalothin. |
| Haemophilus influenzae | Variable, dependent on β-lactamase production.[10][11] | Expected to have lower activity than cephalothin. |
In Vivo Application: Rabbit Model of Experimental Pneumococcal Meningitis
Objective: To characterize the pharmacokinetic profile of cephalothin and this compound in the CSF and to provide a platform for efficacy studies. The rabbit model is well-established for studying the pathophysiology and treatment of bacterial meningitis.[12][13][14][15]
Protocol: Induction of Meningitis and Pharmacokinetic Analysis
-
Animal Model:
-
Use healthy New Zealand white rabbits weighing between 2.5 and 3.2 kg.
-
-
Induction of Pneumococcal Meningitis:
-
Anesthetize the rabbit using an appropriate agent (e.g., intravenous pentobarbital).
-
Secure the animal in a stereotaxic frame.
-
Perform a percutaneous puncture of the cisterna magna and withdraw approximately 0.5 mL of CSF.[13]
-
Inject a 0.3 mL saline suspension containing 10⁴ CFU of a virulent strain of Streptococcus pneumoniae directly into the cisterna magna.[16]
-
Allow the infection to develop for 16-18 hours, during which time rabbits will typically exhibit signs of meningitis.[16]
-
-
Drug Administration and Sample Collection:
-
Administer a single intramuscular dose of cephalothin (e.g., 250 mg/kg).[3]
-
At predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, and 8 hours) post-administration, collect blood samples from a central ear artery and CSF samples via cisternal puncture.
-
-
Sample Processing and Analysis:
Data Presentation: Pharmacokinetic Parameters in CSF
| Parameter | Cephalothin | This compound |
| Peak CSF Concentration (µg/mL) | 1.43 ± 4.9 | 1.69 ± 0.57 |
| CSF Penetration (% of peak serum level) | 2.8% | 2.2% |
| CSF Half-life (hours) | 0.72 | 3.32 |
| Data derived from an experimental rabbit pneumococcal meningitis study.[3] |
Visualization of Key Processes
Caption: Cephalothin metabolism and transport into the CNS.
Caption: In vivo experimental workflow.
References
-
A study of cephalothin and this compound in cerebrospinal fluid in therapy for experimental pneumococcal meningitis. The Journal of Infectious Diseases, 141(3), 326–330. [Link]
-
LOCAL SPECIFIC THERAPY OF EXPERIMENTAL PNEUMOCOCCAL MENINGITIS : I. EXPERIMENTAL PNEUMOCOCCAL MENINGITIS IN RABBITS. The Journal of Experimental Medicine, 63(5), 647–669. [Link]
-
Quantitation of Antibiotics by High-Pressure Liquid Chromatography: Cephalothin. Antimicrobial Agents and Chemotherapy, 16(5), 614–618. [Link]
-
Experimental Pneumococcal Meningitis I : A Rabbit Model (38149). Proceedings of the Society for Experimental Biology and Medicine, 146(2), 571-574. [Link]
-
Quantitation of Antibiotics by High-Pressure Liquid Chromatography: Cephalothin. Antimicrobial Agents and Chemotherapy, 16(5), 614-618. [Link]
-
Experimental Pneumococcal Meningitis I: A Rabbit Model. Semantic Scholar. [Link]
-
Experimental pneumococcal meningitis I: a rabbit model. PubMed. [Link]
-
Experimental rabbit model of meningitis produced by Haemophilus influenzae serotype c. Journal of Medical Microbiology, 30(4), 263-269. [Link]
-
Adjunctive treatments for pneumococcal meningitis: a systematic review of experimental animal models. Brain Communications, 5(2), fcad079. [Link]
-
In Vitro Susceptibility Pattern of Cephalosporin- Resistant Gram-Negative Bacteria. Thai Journal of Pharmaceutical Sciences. [Link]
-
Induction of Leptomeningeal Cells Modification Via Intracisternal Injection. Journal of Visualized Experiments, (159). [Link]
-
Bactericidal activity of cefotaxime, desacetylcefotaxime, rifampin, and various combinations tested at cerebrospinal fluid levels against penicillin-resistant Streptococcus pneumoniae. Antimicrobial Agents and Chemotherapy, 42(9), 2333–2337. [Link]
-
Antimicrobial Susceptibility Testing. APEC. [Link]
-
In Vitro Susceptibility Test of Different Clinical Isolates against Ceftriaxone. Journal of Clinical and Diagnostic Research, 7(8), 1572–1575. [Link]
-
In vitro susceptibility pattern of cephalosporin-resistant Gram-negative bacteria. Journal of the Medical Association of Thailand, 91 Suppl 3, S21-27. [Link]
-
Comparative in vitro studies on cefotaxime and desacetylcefotaxime. Drugs under experimental and clinical research, 12(12), 953–965. [Link]
-
Cerebrospinal fluid penetration and pharmacokinetics of levofloxacin in an experimental rabbit meningitis model. Journal of Antimicrobial Chemotherapy, 44(4), 533–537. [Link]
-
Comparative in Vitro Activity of 8 Cephalosporins on 109 Strains of Neisseria Gonorrhoeae and 60 Strains of Neisseria Meningitidis. Pathologie Biologie, 32(5 Pt 2), 543-547. [Link]
-
Brain drug delivery, drug metabolism, and multidrug resistance at the choroid plexus. Microscopy Research and Technique, 51(4), 317-327. [Link]
-
Pharmacokinetics and Pharmacodynamics of Cephalosporins in Cerebrospinal Fluid. ResearchGate. [Link]
-
Demonstration of a Coupled Metabolism–Efflux Process at the Choroid Plexus as a Mechanism of Brain Protection Toward Xenobiotics. Journal of Neuroscience, 19(15), 6258-6266. [Link]
-
DEVELOPMENT AND VALIDATION OF AN HPLC METHOD FOR THE DETERMINATION OF EIGHT CEPHALOSPORINS. Repositório Científico do Instituto Politécnico de Setúbal. [Link]
-
Paper Chromatographic Techniques for the Determination of Cephalothin and this compound in Body Fluids. Applied Microbiology, 20(5), 734–736. [Link]
-
Determination of Some Cephalosporins in Pharmaceutical Dosage Forms by RP-HPLC Method. IISTE. [Link]
-
Cephalothin. Johns Hopkins ABX Guide. [Link]
-
Pharmacokinetics and pharmacodynamics of cephalosporins in cerebrospinal fluid. Clinical Pharmacokinetics, 39(5), 335-343. [Link]
-
Susceptibility of Neisseria meningitidis to 16 Antimicrobial Agents and Characterization of Resistance Mechanisms Affecting Some Agents. Antimicrobial Agents and Chemotherapy, 50(7), 2414–2422. [Link]
-
Clinical pharmacokinetics of antibacterials in cerebrospinal fluid. Clinical Pharmacokinetics, 51(1), 1-24. [Link]
-
Pneumococcal Infections (Streptococcus pneumoniae) Medication: Antibiotics, Vaccines. Medscape. [Link]
-
MIC and zone diameter breakpoints for Haemophilus influenzae. EUCAST. [Link]
-
Cerebrospinal fluid bactericidal activity against cephalosporin-resistant Streptococcus pneumoniae in children with meningitis treated with high-dosage cefotaxime. Antimicrobial Agents and Chemotherapy, 47(5), 1603–1608. [Link]
-
Cerebrospinal fluid bactericidal activity against cephalosporin-resistant Streptococcus pneumoniae in children with meningitis treated with high-dosage cefotaxime. PubMed. [Link]
-
An Overview of the Protein Binding of Cephalosporins in Human Body Fluids: A Systematic Review. Frontiers in Pharmacology, 13, 885943. [Link]
-
Antimicrobial Resistance in Haemophilus influenzae. Clinical Microbiology Reviews, 20(2), 369–388. [Link]
-
Antimicrobial susceptibility of invasive Neisseria meningitidis, 2021. Public Health England. [Link]
-
Cephalothin and cephaloridine therapy for bacterial meningitis. Annals of Internal Medicine, 78(4), 594-595. [Link]
-
Wild-type MIC distributions for beta-lactams against H. influenzae. ResearchGate. [Link]
-
Haemophilus influenzae: antibiotic susceptibility. Journal of Antimicrobial Chemotherapy, 13(Suppl A), 61-73. [Link]
-
Cerebrospinal fluid secretion by the choroid plexus. Physiological Reviews, 84(4), 1177-1222. [Link]
-
Susceptibility of Haemophilus influenzae type b to cefaclor and influence of inoculum size. Antimicrobial Agents and Chemotherapy, 20(6), 923–925. [Link]
-
The Choroid Plexus and Cerebrospinal Fluid: Emerging Roles in Development, Disease, and Therapy. The Journal of Neuroscience, 34(44), 14565–14570. [Link]
Sources
- 1. Pharmacokinetics and pharmacodynamics of cephalosporins in cerebrospinal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clinical pharmacokinetics of antibacterials in cerebrospinal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A study of cephalothin and this compound in cerebrospinal fluid in therapy for experimental pneumococcal meningitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative in vitro activity of 8 cephalosporins on 109 strains of Neisseria gonorrhoeae and 60 strains of Neisseria meningitidis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Brain drug delivery, drug metabolism, and multidrug resistance at the choroid plexus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. apec.org [apec.org]
- 7. Bactericidal activity of cefotaxime, desacetylcefotaxime, rifampin, and various combinations tested at cerebrospinal fluid levels against penicillin-resistant Streptococcus pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. emedicine.medscape.com [emedicine.medscape.com]
- 9. Antibacterial Susceptibility Test Interpretive Criteria | FDA [fda.gov]
- 10. bsac.org.uk [bsac.org.uk]
- 11. Haemophilus influenzae: antibiotic susceptibility - PMC [pmc.ncbi.nlm.nih.gov]
- 12. LOCAL SPECIFIC THERAPY OF EXPERIMENTAL PNEUMOCOCCAL MENINGITIS : I. EXPERIMENTAL PNEUMOCOCCAL MENINGITIS IN RABBITS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ebm-journal.org [ebm-journal.org]
- 14. Experimental pneumococcal meningitis I: a rabbit model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. researchgate.net [researchgate.net]
- 17. Quantitation of antibiotics by high-pressure liquid chromatography: cephalothin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. journals.asm.org [journals.asm.org]
Application Notes & Protocols: Leveraging Desacetylcephalothin in the Design of β-Lactamase-Activated Antibiotic Prodrugs
I. Introduction: A New Paradigm in Antibiotic Prodrug Strategy
The escalating crisis of antibiotic resistance necessitates innovative approaches to drug design and delivery. Cephalosporins, a cornerstone of antibacterial therapy, are often rendered ineffective by bacterial β-lactamase enzymes, which hydrolyze the critical β-lactam ring.[1] The prodrug strategy, wherein an inactive compound is converted into an active drug in vivo, offers a sophisticated method to overcome these resistance mechanisms.[2][3][4] A particularly elegant approach involves designing prodrugs that are specifically activated by the very enzymes responsible for resistance.
This document explores a novel application of desacetylcephalothin , the primary metabolite of the first-generation cephalosporin, cephalothin.[5] Cephalothin is metabolized in the body by esterases, which remove the acetyl group at the C-3' position to yield this compound, a compound with significantly lower intrinsic antibacterial activity.[5] We propose leveraging the this compound scaffold not as an antibiotic itself, but as a promoiety—a carrier molecule—for a second, potent antibacterial agent. The core principle is to create a conjugate that is selectively cleaved by bacterial β-lactamases at the site of infection, releasing the active drug payload. This strategy aims to:
-
Target bacteria expressing β-lactamase, a primary driver of resistance.
-
Mask the activity of the payload drug until it reaches its target, potentially reducing off-target effects.
-
Create a novel therapeutic agent with a unique mechanism of action against resistant pathogens.
These notes provide the scientific rationale, detailed synthetic protocols, and bio-evaluation methodologies for researchers and drug development professionals interested in this next-generation antibiotic strategy.
II. Scientific Rationale and Mechanism of Action
The foundational concept relies on the well-established mechanism of β-lactamase action on cephalosporins that possess a suitable leaving group at the C-3' position.[6]
-
Recognition and Cleavage: The cephalosporin core of the prodrug is recognized by bacterial β-lactamase. The enzyme catalyzes the hydrolysis of the four-membered β-lactam ring.
-
Electronic Cascade and Payload Release: The opening of the β-lactam ring initiates an irreversible electronic cascade. This results in the fragmentation of the dihydrothiazine ring and the expulsion of the substituent attached at the C-3' position.[6]
-
Targeted Delivery: In our proposed design, the "payload" antibiotic (termed Drug-X ) is chemically linked to the 3'-hydroxymethyl group of the this compound scaffold. Upon β-lactamase-mediated cleavage, Drug-X is released in its active form directly at the location of the resistant bacteria.
The this compound moiety serves as an ideal carrier due to its inherent recognition by β-lactamases and its reduced antibacterial activity, ensuring that the prodrug itself is largely inert until activated.
Caption: Proposed mechanism of β-lactamase-mediated prodrug activation.
III. Experimental Protocols
The following protocols provide a comprehensive workflow for the synthesis and evaluation of a this compound-based prodrug.
Protocol 1: Synthesis of Protected this compound Intermediate
The first critical step is the selective deacetylation of a commercially available cephalothin derivative at the C-3' position without affecting other sensitive functional groups. Chemical methods for this transformation are often harsh and low-yielding, especially when the C-4 carboxylic acid is protected as an ester.[7][8] An enzymatic approach offers a mild and highly selective alternative.
Rationale: We utilize Candida antarctica lipase B (CAL-B), an enzyme known for its efficacy in selectively deacetylating cephalosporins where the carboxylic acid is protected.[7][8] The benzhydryl ester is an excellent protecting group for the C-4 carboxylate, as it is stable to the enzymatic reaction conditions and can be removed later under mild acidic conditions.
Materials:
-
7-aminocephalosporanic acid (7-ACA)
-
Diphenyldiazomethane
-
Appropriate acyl chloride for the C-7 side chain (e.g., 2-thienylacetyl chloride for cephalothin side chain)
-
Candida antarctica lipase B (CAL-B), immobilized on acrylic resin
-
Phosphate buffer (0.1 M, pH 7.0)
-
Organic solvents: Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate, Hexanes
-
Drying agent (e.g., MgSO₄)
Procedure:
-
Protection of 7-ACA:
-
Suspend 7-ACA in DCM.
-
Add a solution of diphenyldiazomethane in DCM dropwise until a faint yellow color persists.
-
Stir for 2-3 hours at room temperature.
-
Evaporate the solvent under reduced pressure to obtain the 7-ACA benzhydryl ester.
-
-
Acylation of the C-7 Amino Group:
-
Dissolve the 7-ACA benzhydryl ester in dry DCM under an inert atmosphere.
-
Cool the solution to 0°C.
-
Add a suitable base (e.g., pyridine), followed by the dropwise addition of the desired acyl chloride (e.g., 2-thienylacetyl chloride).
-
Allow the reaction to warm to room temperature and stir overnight.
-
Perform an aqueous workup, dry the organic layer with MgSO₄, and purify the product (Protected Cephalothin) by column chromatography.
-
-
Enzymatic Deacetylation:
-
Dissolve the Protected Cephalothin (1 gram) in a minimal amount of THF.
-
Add this solution to 100 mL of 0.1 M phosphate buffer (pH 7.0).
-
Add immobilized CAL-B (e.g., 1 gram by weight).
-
Stir the suspension vigorously at room temperature (or slightly elevated, e.g., 30-37°C) for 24-48 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, filter off the immobilized enzyme (which can be washed and reused).
-
Extract the aqueous solution with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate under reduced pressure.
-
Purify the resulting product, the Protected this compound Intermediate , by silica gel chromatography.
-
Protocol 2: Conjugation of Drug-X to the this compound Scaffold
This protocol describes a general method for attaching a payload molecule (Drug-X) containing a carboxylic acid functional group to the 3'-hydroxymethyl group of the intermediate via an ester linkage.
Rationale: An ester linkage is chosen for its relative stability and the well-established chemistry for its formation. Dicyclohexylcarbodiimide (DCC) coupling with a catalytic amount of 4-Dimethylaminopyridine (DMAP) is an efficient method for esterifying alcohols.
Materials:
-
Protected this compound Intermediate (from Protocol 1)
-
Payload molecule with a carboxylic acid (Drug-X-COOH)
-
Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Dissolve the Protected this compound Intermediate (1 equivalent) and Drug-X-COOH (1.2 equivalents) in anhydrous DCM under an inert atmosphere.
-
Add a catalytic amount of DMAP (0.1 equivalents).
-
Cool the solution to 0°C and add DCC (1.2 equivalents) portion-wise.
-
Stir the reaction at 0°C for 1 hour and then at room temperature overnight. A white precipitate of dicyclohexylurea (DCU) will form.
-
Filter off the DCU precipitate and wash with cold DCM.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product (Protected Prodrug) by silica gel chromatography.
-
Deprotection: Remove the benzhydryl ester protecting group using a standard procedure (e.g., stirring with trifluoroacetic acid in DCM) to yield the final This compound-Drug-X Prodrug . Purify by HPLC.
Protocol 3: Evaluation of β-Lactamase-Mediated Prodrug Activation
This assay confirms that the prodrug is a substrate for β-lactamase and releases the active drug as intended.
Rationale: By incubating the prodrug with a purified β-lactamase enzyme, we can directly observe the cleavage of the prodrug and the appearance of the released payload (Drug-X) using HPLC analysis.
Materials:
-
This compound-Drug-X Prodrug
-
Purified β-lactamase enzyme (e.g., TEM-1, CTX-M-15)
-
Phosphate-buffered saline (PBS), pH 7.4
-
HPLC system with a suitable C18 column and UV detector
Procedure:
-
Prepare a stock solution of the prodrug in DMSO.
-
Prepare a working solution of the prodrug (e.g., 100 µM) in PBS.
-
Prepare a solution of β-lactamase in PBS.
-
In a microcentrifuge tube, combine the prodrug solution with the β-lactamase solution. As a negative control, combine the prodrug solution with PBS only (no enzyme).
-
Incubate the reactions at 37°C.
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the reaction mixture and quench the reaction by adding an equal volume of cold acetonitrile.
-
Centrifuge the samples to precipitate the enzyme.
-
Analyze the supernatant by HPLC. Monitor the disappearance of the prodrug peak and the appearance of the Drug-X peak, comparing the retention times to analytical standards of both compounds.
Caption: High-level workflow for prodrug synthesis and evaluation.
Protocol 4: In Vitro Antibacterial Activity Assay
This protocol determines the biological activity of the prodrug against relevant bacterial strains.
Rationale: The Minimum Inhibitory Concentration (MIC) of the prodrug will be determined against a pair of bacterial strains: one that expresses β-lactamase and an isogenic strain that does not. The hypothesis is that the prodrug will only show significant activity against the β-lactamase-producing strain.
Materials:
-
β-lactamase-producing bacterial strain (e.g., E. coli expressing TEM-1)
-
Isogenic non-β-lactamase-producing strain
-
This compound-Drug-X Prodrug
-
Drug-X (as a positive control)
-
This compound scaffold (as a negative control)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
Procedure:
-
Prepare serial two-fold dilutions of the prodrug, Drug-X, and the this compound scaffold in CAMHB in 96-well plates.
-
Prepare an inoculum of each bacterial strain adjusted to a final concentration of 5 x 10⁵ CFU/mL in each well.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Compare the MIC values for each compound against both bacterial strains.
IV. Expected Results and Data Interpretation
The collective data from these protocols should provide a clear picture of the prodrug's potential.
Data Presentation: The results from Protocol 4 can be summarized in a table for clear comparison.
| Compound | MIC (µg/mL) vs. Non-β-Lactamase Strain | MIC (µg/mL) vs. β-Lactamase (+) Strain |
| Drug-X | 2 | 2 |
| This compound Scaffold | >128 | >128 |
| This compound-Drug-X Prodrug | >128 | 2 |
Interpretation:
-
Drug-X: Should be equally active against both strains, as its mechanism is independent of β-lactamase.
-
This compound Scaffold: Should be inactive against both strains, confirming its suitability as a carrier.
-
Prodrug: The key result is a significant drop in the MIC value only for the β-lactamase-producing strain. An MIC similar to that of the parent Drug-X against this strain would indicate successful activation and high potency. High inactivity against the non-producing strain confirms the prodrug's stability and target-selective activation.[1]
V. Conclusion and Future Directions
The application of this compound as a promoiety in a β-lactamase-activated prodrug strategy represents a promising avenue for developing novel therapeutics against resistant bacteria. The protocols outlined here provide a robust framework for the synthesis, chemical validation, and microbiological evaluation of such compounds. Successful execution of these experiments can validate a powerful new concept in antibacterial drug discovery, transforming a bacterial resistance mechanism from a clinical challenge into a therapeutic opportunity.
VI. References
-
Evans, R. J., et al. (2018). Exploitation of Antibiotic Resistance as a Novel Drug Target: Development of a β-Lactamase-Activated Antibacterial Prodrug. Journal of Medicinal Chemistry. Available at: [Link]
-
Nolan, C. M., & Ulmer, W. C., Jr. (1980). A study of cephalothin and this compound in cerebrospinal fluid in therapy for experimental pneumococcal meningitis. The Journal of Infectious Diseases. Available at: [Link]
-
Herrmann, A., et al. (2021). Microbial esterases and ester prodrugs: An unlikely marriage for combatting antibiotic resistance. PLoS Pathogens. Available at: [Link]
-
Patterson, L. D., & Miller, M. J. (2010). Enzymatic deprotection of the cephalosporin 3'-acetoxy group using Candida antarctica lipase B. The Journal of Organic Chemistry. Available at: [Link]
-
Patterson, L. D., & Miller, M. J. (2010). Enzymatic deprotection of the cephalosporin 3'-acetoxy group using Candida antarctica lipase B. PubMed. Available at: [Link]
-
He, W., et al. (2021). Cephalosporin Prodrug Inhibitors Overcome Metallo-β-Lactamase Driven Antibiotic Resistance. Angewandte Chemie International Edition. Available at: [Link]
-
Dhokchawle, B. V., & Bhandari, A. (2014). Promoieties Used In Prodrug Design: A Review. Indian Journal of Pharmaceutical Education and Research. Available at: [Link]
-
Gijsen, H. J., et al. (2014). Amino acids as promoieties in prodrug design and development. PubMed. Available at: [Link]
-
El-Gendy, B. E. M., & El-Sherbiny, D. A. (2019). Antibacterial Prodrugs to Overcome Bacterial Resistance. MDPI. Available at: [Link]
Sources
- 1. Exploitation of Antibiotic Resistance as a Novel Drug Target: Development of a β-Lactamase-Activated Antibacterial Prodrug - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Microbial esterases and ester prodrugs: An unlikely marriage for combatting antibiotic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijper.org [ijper.org]
- 4. Amino acids as promoieties in prodrug design and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A study of cephalothin and this compound in cerebrospinal fluid in therapy for experimental pneumococcal meningitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cephalosporin Prodrug Inhibitors Overcome Metallo‐β‐Lactamase Driven Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enzymatic Deprotection of the Cephalosporin 3′ Acetoxy Group Using Candida antarctica Lipase B - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enzymatic deprotection of the cephalosporin 3'-acetoxy group using Candida antarctica lipase B - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro Cell-Based Assays for Desacetylcephalothin Activity
Introduction: The Clinical Relevance of a Primary Metabolite
Cephalothin, a first-generation cephalosporin antibiotic, has long been a part of the clinical armamentarium against bacterial infections. Its mechanism of action, like other β-lactam antibiotics, involves the disruption of peptidoglycan synthesis, a critical component of the bacterial cell wall. This is achieved through the inhibition of penicillin-binding proteins (PBPs), which are essential for the cross-linking of peptidoglycan chains.[1][2] Upon administration, Cephalothin is partially metabolized in the body to Desacetylcephalothin.[3][4] While often considered less potent than its parent compound, this compound is not an inert metabolite. In fact, it possesses its own intrinsic antibacterial activity and can act in concert with Cephalothin, contributing to the overall therapeutic effect.[5] Understanding the standalone activity of this compound and its interaction with Cephalothin is crucial for a comprehensive assessment of the drug's efficacy and for the development of new therapeutic strategies.
This application note provides a detailed guide for researchers, scientists, and drug development professionals on the in vitro cell-based assays to characterize the activity of this compound. We will delve into the causality behind experimental choices, providing not just the "how" but also the "why" for each step. The protocols are designed to be self-validating systems, ensuring the generation of robust and reliable data.
Mechanism of Action: Targeting the Bacterial Cell Wall
Cephalosporins, including Cephalothin and its metabolite this compound, exert their bactericidal effects by targeting the synthesis of the bacterial cell wall. The fundamental steps of this process are outlined below:
Caption: Workflow for the checkerboard synergy assay.
Protocol: Checkerboard Synergy Assay
This protocol is an extension of the MIC assay.
Procedure:
-
Plate Setup:
-
In a 96-well plate, prepare serial dilutions of Cephalothin along the x-axis and this compound along the y-axis.
-
This creates a matrix of wells with varying concentrations of both compounds.
-
Include rows and columns with each drug alone to determine their individual MICs in the same experiment.
-
-
Inoculation and Incubation:
-
Inoculate the plate with the bacterial suspension and incubate as described in the MIC protocol.
-
-
Data Analysis: Fractional Inhibitory Concentration (FIC) Index:
-
The interaction between the two compounds is quantified by calculating the FIC index.
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
FIC Index = FIC of Drug A + FIC of Drug B
-
Interpretation of FIC Index:
| FIC Index | Interpretation |
| ≤ 0.5 | Synergy |
| > 0.5 to ≤ 4.0 | Additive/Indifference |
| > 4.0 | Antagonism |
Assessing Eukaryotic Cell Cytotoxicity
While evaluating the antibacterial efficacy of this compound, it is equally important to assess its potential toxicity to mammalian cells. This provides a preliminary safety profile of the compound.
MTT Assay for Cell Viability
The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Mammalian cell line (e.g., HepG2 - human liver cancer cell line)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the compound.
-
Include untreated control wells.
-
-
Incubation:
-
Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization and Measurement:
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm.
-
Lactate Dehydrogenase (LDH) Release Assay
The LDH assay quantifies the amount of lactate dehydrogenase released from damaged cells into the culture medium, which is a marker of cytotoxicity.
Materials:
-
Mammalian cell line and culture reagents
-
This compound
-
LDH assay kit
-
96-well cell culture plates
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment:
-
Follow the same procedure as for the MTT assay for cell seeding and compound treatment.
-
Include a positive control for maximum LDH release (e.g., cells treated with a lysis buffer).
-
-
Sample Collection:
-
After the incubation period, carefully collect a sample of the cell culture supernatant from each well.
-
-
LDH Measurement:
-
Follow the manufacturer's instructions for the LDH assay kit to measure the LDH activity in the collected supernatants. This typically involves adding a reaction mixture and measuring the absorbance at a specific wavelength.
-
Data Interpretation and Expected Results
-
This compound Activity: this compound is expected to be less active than Cephalothin, with MIC values that are roughly 2 to 20 times higher depending on the bacterial strain. [5]* Synergy: When combined with Cephalothin, this compound is likely to exhibit a synergistic or additive effect against a significant percentage of clinically relevant bacteria, as demonstrated in previous studies. [5]* Cytotoxicity: this compound is anticipated to have relatively low cytotoxicity to mammalian cells. [5] Data Presentation:
All quantitative data from MIC, MBC, and cytotoxicity assays should be summarized in clearly structured tables for easy comparison.
Table 1: Example of MIC and MBC Data for this compound
| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |
| S. aureus ATCC 25923 | Value | Value |
| E. coli ATCC 25922 | Value | Value |
Table 2: Example of Checkerboard Synergy Data
| Drug Combination (Cephalothin + this compound) | MIC of Cephalothin in Combination (µg/mL) | MIC of this compound in Combination (µg/mL) | FIC Index | Interpretation |
| vs. S. aureus ATCC 25923 | Value | Value | Value | Synergy/Additive |
| vs. E. coli ATCC 25922 | Value | Value | Value | Synergy/Additive |
Conclusion
The in vitro assays detailed in this application note provide a robust framework for the comprehensive evaluation of this compound's antibacterial activity. By elucidating its individual potency, its interaction with the parent compound Cephalothin, and its effect on mammalian cell viability, researchers can gain valuable insights into the complete pharmacological profile of this important metabolite. Adherence to these standardized protocols will ensure the generation of high-quality, reproducible data, which is essential for both fundamental research and the advancement of new antimicrobial therapies.
References
-
Jones, R. N., & Fuchs, P. C. (1984). Cefotaxime, cephalothin, and cephapirin: antimicrobial activity and synergy studies of cephalosporins with significant in vivo desacetyl metabolite concentrations. Diagnostic microbiology and infectious disease, 2(1), 65–68. [Link]
-
Taylor & Francis. (n.d.). Penicillin binding protein – Knowledge and References. Taylor & Francis Online. [Link]
-
Pillai, S. K., Moellering, R. C., & Eliopoulos, G. M. (2005). When Does 2 Plus 2 Equal 5? A Review of Antimicrobial Synergy Testing. Journal of Clinical Microbiology, 43(8), 3691–3696. [Link]
-
Espinel-Ingroff, A., et al. (2005). Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. Journal of Clinical Microbiology, 43(10), 5243–5246. [Link]
-
ResearchGate. (n.d.). Bacterial cell wall peptidoglycan synthesis. Schematic pathway of cell...[Link]
-
Creative Diagnostics. (n.d.). Antimicrobial Synergy Testing/Checkerboard Assay. [Link]
-
PubMed. (2005). Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. [Link]
-
Dr.Oracle. (2025, November 23). What is antibiotic synergy testing?[Link]
-
ResearchGate. (n.d.). Schematic of the biosynthesis pathway of peptidoglycan. [Link]
-
Creative Diagnostics. (n.d.). Minimum Bactericidal Concentration (MBC) Assay. [Link]
-
Patsnap. (2024, June 21). What are PBPs inhibitors and how do they work?[Link]
-
Wiley Online Library. (n.d.). Penicillin-binding protein (PBP) inhibitor development: A 10-year chemical perspective. [Link]
-
Clinical and Laboratory Standards Institute. (n.d.). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. [Link]
-
American Society for Microbiology. (n.d.). Synergy Testing by Etest, Microdilution Checkerboard, and Time-Kill Methods for Pan-Drug-Resistant Acinetobacter baumannii. [Link]
-
Emery Pharma. (2025, March 14). Understanding Antimicrobial Testing: A Guide to MIC, MBC, and More. [Link]
-
Oxford Academic. (n.d.). Penicillin-binding proteins and β-lactam resistance. [Link]
-
National Center for Biotechnology Information. (n.d.). New and simplified method for drug combination studies by checkerboard assay. [Link]
-
National Center for Biotechnology Information. (n.d.). An Optimized Checkerboard Method for Phage-Antibiotic Synergy Detection. [Link]
-
Creative Bioarray. (n.d.). LDH Cytotoxicity Assay. [Link]
-
protocols.io. (2024, December 11). LDH cytotoxicity assay. [Link]
-
ResearchGate. (n.d.). Inhibition of PBPs by β-lactam antibiotics. Normally, β-lactams react...[Link]
-
National Center for Biotechnology Information. (2014, January 2). Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). [Link]
-
Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test. [Link]
-
National Center for Biotechnology Information. (n.d.). Cephalosporins. [Link]
-
Patsnap. (2024, July 17). What is the mechanism of Cephalothin Sodium?[Link]
-
PubMed. (n.d.). A review of cephalosporin metabolism: a lesson to be learned for future chemotherapy. [Link]
-
Urology Textbook. (n.d.). Cephalosporins: Mechanism of Action, Adverse Effects and Contraindications. [Link]
-
Wikipedia. (n.d.). Cephalosporin. [Link]
-
PubMed. (n.d.). Role of Desacetylation in the Detoxification of Cephalothin in Renal Cells in Culture. [Link]
-
Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. [Link]
-
National Center for Biotechnology Information. (n.d.). In Vitro Evaluation of Antimicrobial Synergy Against Multidrug-Resistant Gram-Negative Paediatric Bloodstream Pathogens in South Africa. [Link]
-
Johns Hopkins ABX Guide. (2019, February 5). Cephalothin. [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. [Link]
Sources
- 1. Cefotaxime, cephalothin, and cephapirin: antimicrobial activity and synergy studies of cephalosporins with significant in vivo desacetyl metabolite concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. A study of cephalothin and this compound in cerebrospinal fluid in therapy for experimental pneumococcal meningitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Combination of Bacteriostatic and Bactericidal Drugs: Lack of Significant In Vitro Antagonism Between Penicillin, Cephalothin, and Rolitetracycline - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
Application Notes & Protocols: Desacetylcephalothin in Antimicrobial Susceptibility Testing
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the use of desacetylcephalothin in antimicrobial susceptibility testing (AST). This compound is the primary and biologically active metabolite of the first-generation cephalosporin, cephalothin. While cephalothin is the administered drug, understanding the antimicrobial contribution of its metabolite is critical for accurately modeling in vivo efficacy, studying pharmacokinetic/pharmacodynamic (PK/PD) relationships, and investigating mechanisms of synergy and resistance. This guide moves beyond standard protocols to explain the scientific rationale behind testing this metabolite, offering detailed, step-by-step methodologies for minimum inhibitory concentration (MIC) determination and synergy analysis. All protocols are designed as self-validating systems, incorporating robust quality control measures essential for research applications.
Scientific Background & Rationale
Cephalothin, introduced in 1964, is a foundational first-generation cephalosporin antibiotic.[1] Its mechanism of action, like other β-lactams, involves the inhibition of penicillin-binding proteins (PBPs), which are essential enzymes for the synthesis of the bacterial cell wall.[2] This inhibition disrupts cell wall integrity, leading to osmotic instability and cell lysis.[2]
Upon administration, cephalothin is rapidly metabolized in the body, primarily in the liver and kidneys, through deacetylation at the C-3 position to form this compound.[2][3] This metabolite is not an inactive byproduct; it retains significant, albeit reduced, microbiological activity compared to the parent compound.[4][5] Studies have shown this compound's potency to be approximately 5-55% of cephalothin, depending on the bacterial species.[5]
The Causality for Testing this compound:
-
Pharmacokinetic Relevance: In patients, particularly those with renal impairment, this compound can accumulate to clinically significant concentrations, contributing to the total antibacterial effect.[6] Standard AST using only the parent drug, cephalothin, may therefore underestimate the true antimicrobial pressure exerted at the site of infection.[7]
-
Synergistic Interactions: The combination of cephalothin and this compound has been shown to produce synergistic or additive effects against a range of pathogens, including Enterobacteriaceae and Staphylococcus aureus.[5][7] Investigating this interaction is crucial for understanding the complete activity profile of cephalothin in vivo.
-
Drug Development & PK/PD Modeling: For professionals developing new cephalosporins or modeling antibiotic efficacy, quantifying the activity of major metabolites is essential for building accurate predictive models that correlate drug exposure with therapeutic outcomes.
The following diagram illustrates the metabolic relationship and combined antibacterial action.
Core Methodologies & Materials
The protocols provided are based on the principles outlined by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[8][9][10] As this compound is a research compound, official clinical breakpoints have not been established. All interpretations must be made in the context of the specific research question.
2.1 Essential Materials
-
This compound sodium salt (verify purity and source)
-
Cephalothin sodium salt (for synergy testing and as a comparator)
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Mueller-Hinton Agar (MHA)
-
Sterile 96-well U-bottom microtiter plates
-
Quality Control (QC) bacterial strains (e.g., E. coli ATCC® 25922™, S. aureus ATCC® 29213™)[11]
-
0.5 McFarland turbidity standard
-
Sterile saline (0.85%) or phosphate-buffered saline (PBS)
-
Spectrophotometer or densitometer
-
Calibrated pipettes and sterile tips
Protocol 1: Preparation of Stock Solutions
Accurate stock solution preparation is the foundation of reproducible AST. The stability of β-lactam antibiotics in solution can be a critical variable; therefore, fresh preparation or proper storage is paramount.[12][13]
3.1 Step-by-Step Method
-
Calculate Required Mass: Determine the mass of this compound powder needed for a high-concentration stock (e.g., 1280 µg/mL). Account for the potency of the powder (provided by the manufacturer).
-
Formula: Mass (mg) = [Desired Concentration (µg/mL) × Volume (mL)] / [Potency (µg/mg)]
-
-
Solvent Selection: Use a sterile, buffered solvent appropriate for cephalosporins, such as a phosphate buffer (pH 6.0-7.0), to minimize degradation. For many applications, sterile deionized water is sufficient for initial dissolution before further buffering.
-
Dissolution: Aseptically add the calculated mass of powder to a sterile volumetric flask. Add approximately half the final volume of the chosen solvent. Mix gently by inversion until fully dissolved. Avoid vigorous shaking to prevent foaming.
-
Final Volume: Once dissolved, bring the solution to the final volume with the solvent.
-
Sterilization: Sterilize the stock solution by filtering through a 0.22 µm syringe filter into a sterile, amber-colored tube (to protect from light).
-
Storage: Prepare single-use aliquots. Store at -70°C or colder for long-term stability (up to 6 months). Avoid repeated freeze-thaw cycles. For short-term use (≤5 days), aliquots may be stored at -20°C.
Protocol 2: Broth Microdilution for MIC Determination
This protocol determines the Minimum Inhibitory Concentration (MIC) of this compound, defined as the lowest concentration of the agent that completely inhibits visible growth of a microorganism.[14]
4.1 Step-by-Step Method
-
Inoculum Preparation: From a fresh (18-24 hour) culture plate, select 3-5 morphologically similar colonies. Suspend them in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard (~1-2 × 10⁸ CFU/mL). This step is critical as inoculum density significantly impacts MIC results.
-
Inoculum Dilution: Within 15 minutes of standardization, dilute the suspension in CAMHB to achieve a final concentration of approximately 5 × 10⁵ CFU/mL in each well of the microtiter plate. (e.g., a 1:100 dilution of a 1:2 dilution of the 0.5 McFarland suspension).
-
Plate Preparation:
-
Dispense 50 µL of CAMHB into wells 2 through 12 of a 96-well plate.
-
Add 100 µL of the working drug solution (e.g., 128 µg/mL) to well 1.
-
Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, to well 10. Discard 50 µL from well 10.
-
This leaves well 11 as the growth control (no drug) and well 12 as the sterility control (no drug, no bacteria).
-
-
Inoculation: Add 50 µL of the diluted bacterial inoculum (from step 2) to wells 1 through 11. Do not inoculate well 12. This brings the final volume in each well to 100 µL.
-
Incubation: Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is the lowest concentration well showing no visible growth (no turbidity or button at the bottom). The growth control (well 11) must be turbid, and the sterility control (well 12) must be clear.
4.2 Self-Validation: Quality Control
For a protocol to be trustworthy, it must include rigorous QC. Since official QC ranges for this compound do not exist, a laboratory must establish its own internal ranges. Test a standard QC strain (e.g., S. aureus ATCC® 29213™) over 20-30 independent runs to establish a statistically valid modal MIC and acceptable range.
| QC Strain | Antimicrobial Agent | Expected MIC Range (µg/mL) |
| S. aureus ATCC® 29213™ | This compound | [Lab-Determined Range, e.g., 2-8] |
| E. coli ATCC® 25922™ | This compound | [Lab-Determined Range, e.g., 16-64] |
| S. aureus ATCC® 29213™ | Cephalothin | 0.25-1 (Reference) |
| E. coli ATCC® 25922™ | Cephalothin | 4-16 (Reference) |
| Table 1: Example Quality Control Ranges. Ranges for this compound are illustrative and must be determined in-house. Reference ranges for cephalothin are provided for comparison and system validation. |
Protocol 3: Synergy Testing via Checkerboard Assay
The checkerboard method is used to assess the interaction between two antimicrobial agents. The result is expressed as the Fractional Inhibitory Concentration (FIC) index.
5.1 Step-by-Step Method
-
Determine Individual MICs: First, determine the MIC of cephalothin and this compound independently for the test organism as described in Protocol 2.
-
Prepare Plates: In a 96-well plate, prepare dilutions of cephalothin (Drug A) horizontally and dilutions of this compound (Drug B) vertically. The final plate should contain various combinations of concentrations of both drugs.
-
Inoculate and Incubate: Inoculate the plate with the test organism at ~5 × 10⁵ CFU/mL and incubate as per the MIC protocol.
-
Read Results: After incubation, identify the wells where growth is inhibited.
5.2 Data Interpretation: FIC Index The FIC index is calculated for each well that shows growth inhibition.
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
ΣFIC (FIC Index) = FIC of Drug A + FIC of Drug B
The lowest ΣFIC value determines the nature of the interaction.
| ΣFIC (FIC Index) | Interpretation |
| ≤ 0.5 | Synergy |
| > 0.5 to 1.0 | Additive |
| > 1.0 to 4.0 | Indifference |
| > 4.0 | Antagonism |
| Table 2: Interpretation of Fractional Inhibitory Concentration (FIC) Index. |
References
-
A study of cephalothin and this compound in cerebrospinal fluid in therapy for experimental pneumococcal meningitis. Journal of Infectious Diseases. [Link]
-
A review of cephalosporin metabolism: a lesson to be learned for future chemotherapy. Diagnostic Microbiology and Infectious Disease. [Link]
-
Role of Desacetylation in the Detoxification of Cephalothin in Renal Cells in Culture. Journal of Pharmacology and Experimental Therapeutics. [Link]
-
What is the mechanism of Cephalothin Sodium? Patsnap Synapse. [Link]
-
Metabolic disposition of cephalothin and deacetylcephalothin in children and adults: comparison of high-performance liquid chromatographic and microbial assay procedures. Clinical Pharmacology & Therapeutics. [Link]
-
In vitro and in vivo laboratory comparison of cephalothin and this compound. Antimicrobial Agents and Chemotherapy. [Link]
-
Cefotaxime, cephalothin, and cephapirin: antimicrobial activity and synergy studies of cephalosporins with significant in vivo desacetyl metabolite concentrations. Diagnostic Microbiology and Infectious Disease. [Link]
-
Pharmacokinetics of cephalothin: accumulation of its deacetylated metabolite in uremic patients. Journal of Infectious Diseases. [Link]
-
Cephalosporin Antibiotics: Molecules That Respond to Different Needs. The American Journal of Surgery. [Link]
-
Resistance Detection - EUCAST. European Committee on Antimicrobial Susceptibility Testing. [Link]
-
Manual for the Laboratory Identification and Antimicrobial Susceptibility Testing of Bacterial Pathogens of Public Health Importance. Centers for Disease Control and Prevention (CDC). [Link]
-
Quality Control Strains - Leibniz Institute DSMZ. DSMZ. [Link]
-
Bacteria - EUCAST. European Committee on Antimicrobial Susceptibility Testing. [Link]
-
Antibacterial Susceptibility Test Interpretive Criteria. U.S. Food and Drug Administration (FDA). [Link]
-
Clinical Breakpoint Tables - EUCAST. European Committee on Antimicrobial Susceptibility Testing. [Link]
-
[Clinical laboratory approach for estimating effective administrative dose of cephalothin. Reevaluation of MIC break points in 4 category system of disc susceptibility test]. Kansenshogaku Zasshi. [Link]
-
Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. PMC - PubMed Central. [Link]
-
M100 | Performance Standards for Antimicrobial Susceptibility Testing. Clinical and Laboratory Standards Institute (CLSI). [Link]
-
Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. European Committee on Antimicrobial Susceptibility Testing. [Link]
-
Establishing Quality Control Ranges for Antimicrobial Susceptibility Testing of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus: A Cornerstone to Develop Reference Strains for Korean Clinical Microbiology Laboratories. Annals of Laboratory Medicine. [Link]
-
Antimicrobial Susceptibility Testing - Apec.org. Asia-Pacific Economic Cooperation. [Link]
-
Cefotaxime stability during in vitro microbiological testing. Antimicrobial Agents and Chemotherapy. [Link]
-
EUCAST Frequently Asked Questions. European Committee on Antimicrobial Susceptibility Testing. [Link]
-
M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. National Institutes of Health, Islamabad Pakistan. [Link]
-
EUCAST: EUCAST - Home. European Committee on Antimicrobial Susceptibility Testing. [Link]
-
INFLUENCE OF ANTIBIOTIC STABILITY ON THE RESULTS OF IN VITRO TESTING PROCEDURES. Journal of Bacteriology. [Link]
-
M100S - Performance Standards for Antimicrobial Susceptibility Testing. ResearchGate. [Link]
-
Stability of β-lactam antibiotics in bacterial growth media. eLife. [Link]
Sources
- 1. Cephalosporin antibiotics: molecules that respond to different needs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Cephalothin Sodium? [synapse.patsnap.com]
- 3. Role of desacetylation in the detoxification of cephalothin in renal cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A study of cephalothin and this compound in cerebrospinal fluid in therapy for experimental pneumococcal meningitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cefotaxime, cephalothin, and cephapirin: antimicrobial activity and synergy studies of cephalosporins with significant in vivo desacetyl metabolite concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics of cephalothin: accumulation of its deacetylated metabolite in uremic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A review of cephalosporin metabolism: a lesson to be learned for future chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. EUCAST: Resistance Detection [eucast.org]
- 9. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 10. EUCAST: EUCAST - Home [eucast.org]
- 11. szu.gov.cz [szu.gov.cz]
- 12. INFLUENCE OF ANTIBIOTIC STABILITY ON THE RESULTS OF IN VITRO TESTING PROCEDURES - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Stability of β-lactam antibiotics in bacterial growth media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. apec.org [apec.org]
Troubleshooting & Optimization
Technical Support Center: Chromatographic Resolution of Cephalothin and Desacetylcephalothin
Welcome to the technical support center for the analytical separation of Cephalothin and its primary metabolite, Desacetylcephalothin. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in achieving baseline resolution between these two closely related compounds using High-Performance Liquid Chromatography (HPLC). Here, we will explore the underlying scientific principles governing their separation and provide a series of structured troubleshooting guides and frequently asked questions (FAQs) to help you optimize your chromatographic method.
Understanding the Challenge: The Analyte Pair
Cephalothin is a first-generation cephalosporin antibiotic. In vivo and under certain storage conditions, it undergoes hydrolysis at the C-3' acetoxy moiety to form this compound[1]. This transformation results in a structurally similar metabolite that differs only by the substitution of an acetyl group with a hydroxyl group. This subtle difference in structure leads to similar physicochemical properties, making their separation a common analytical challenge.
| Compound | Structure | Key Difference |
| Cephalothin | (6R,7R)-3-[(Acetyloxy)methyl]-8-oxo-7-[(2-thienylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | Contains an acetoxymethyl group at the C-3 position. |
| This compound | (6R,7R)-3-(Hydroxymethyl)-8-oxo-7-[(2-thienylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | Contains a hydroxymethyl group at the C-3 position. |
This seemingly minor structural change impacts the polarity of the molecule, with this compound being slightly more polar than Cephalothin. In reversed-phase HPLC, this polarity difference is the primary handle for achieving separation.
FAQs: Foundational Knowledge for Method Development
Q1: What is a typical starting point for an HPLC method to separate Cephalothin and this compound?
A common and effective starting point is a reversed-phase HPLC method utilizing a C18 column. Based on established methods for cephalosporins, a good initial set of conditions would be:
| Parameter | Recommended Starting Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile and a phosphate or acetate buffer |
| pH | Adjusted to a range of 3.0 - 4.0 |
| Detection | UV at 254 nm |
| Flow Rate | 1.0 mL/min |
| Temperature | Ambient or controlled at 30-40°C |
These parameters should be systematically optimized to achieve the desired resolution for your specific application.
Q2: Why is the mobile phase pH so critical for this separation?
The mobile phase pH is a powerful tool for manipulating the retention and selectivity of ionizable compounds like Cephalothin and this compound[2]. Both molecules contain a carboxylic acid group with an estimated pKa of approximately 3.8.
-
At a pH well above the pKa (e.g., pH > 5) , the carboxylic acid group will be fully deprotonated (ionized), making the molecules more polar and resulting in shorter retention times on a reversed-phase column.
-
At a pH well below the pKa (e.g., pH < 2.8) , the carboxylic acid group will be fully protonated (neutral), making the molecules more non-polar and leading to longer retention times.
-
When the mobile phase pH is close to the pKa , small changes in pH can lead to significant and potentially unpredictable shifts in retention time and peak shape, as the ionization of the analytes is in flux[2].
By carefully controlling the pH, you can fine-tune the ionization state of both compounds, which can subtly alter their interaction with the stationary phase and improve resolution.
Troubleshooting Guide: Improving Peak Resolution
This section is structured as a series of common problems and step-by-step solutions. The logical flow for troubleshooting poor resolution is to first optimize the existing parameters before making more significant changes like altering the stationary phase.
Figure 1: A logical workflow for troubleshooting poor peak resolution between Cephalothin and this compound.
Problem 1: Co-eluting or Poorly Resolved Peaks with a Standard C18 Method
Causality: The initial mobile phase conditions do not provide sufficient selectivity (α) to differentiate between the small polarity difference of the two analytes.
Troubleshooting Protocol:
Step 1: Systematically Adjust Mobile Phase pH
The most impactful initial step is to adjust the mobile phase pH to alter the ionization of the carboxylic acid moiety on both molecules.
-
Rationale: Even though both molecules have a similar pKa, slight differences in their overall electronic structure can cause their retention to respond differently to pH changes, thus affecting selectivity.
-
Experimental Protocol:
-
Prepare a series of mobile phase buffers with pH values ranging from 3.0 to 4.5 in 0.2 pH unit increments (e.g., phosphate or acetate buffer).
-
Ensure the pH of the aqueous portion of the mobile phase is measured and adjusted before adding the organic modifier.
-
Equilibrate the column with each new mobile phase for at least 15-20 column volumes.
-
Inject your standard mixture and observe the change in retention times and resolution.
-
Target: A pH that is approximately 1-1.5 units below the pKa often provides good retention and peak shape for acidic compounds.
-
Step 2: Optimize the Organic Modifier Percentage
If pH adjustment alone is insufficient, fine-tuning the mobile phase strength can improve resolution.
-
Rationale: Decreasing the percentage of the organic modifier (e.g., acetonitrile) increases the retention time of both compounds. This increased interaction time with the stationary phase can sometimes be enough to resolve closely eluting peaks.
-
Experimental Protocol:
-
Using the optimal pH determined in Step 1, prepare mobile phases with slightly lower concentrations of the organic modifier (e.g., if you started with 30% acetonitrile, try 28%, 26%, and 24%).
-
Equilibrate the column and inject the standard at each concentration.
-
Observe: Look for an increase in the distance between the two peaks. Be mindful that this will also increase the overall run time.
-
Problem 2: Tailing or Broad Peaks, Especially for this compound
Causality: Secondary interactions, such as those between the hydroxyl group of this compound and active silanol groups on the silica-based stationary phase, can cause peak tailing.
Troubleshooting Protocol:
Step 1: Lower the Mobile Phase pH
-
Rationale: Operating at a lower pH (e.g., 2.5-3.0) can suppress the ionization of residual silanol groups on the stationary phase, minimizing these unwanted secondary interactions.
-
Action: Re-evaluate the separation at a lower pH, even if a slightly higher pH initially provided better selectivity.
Step 2: Consider a Different Buffer or Additive
-
Rationale: The choice of buffer can influence peak shape. Some buffers are more effective at masking silanol interactions.
-
Action: If using acetate buffer, consider switching to a phosphate buffer of the same pH and concentration, or vice-versa.
Problem 3: Resolution is Still Sub-optimal After Adjusting pH and Mobile Phase Strength
Causality: The fundamental selectivity of the system (mobile phase and stationary phase combination) may not be sufficient for this specific analyte pair.
Troubleshooting Protocol:
Step 1: Change the Organic Modifier
-
Rationale: Acetonitrile and methanol have different solvent properties and can induce different selectivities. Methanol is a protic solvent and can engage in hydrogen bonding, which may alter the interaction of the analytes with the stationary phase differently than the aprotic acetonitrile.
-
Experimental Protocol:
-
Replace acetonitrile with methanol in your mobile phase. Note that to achieve similar retention times, you will likely need a higher percentage of methanol than acetonitrile.
-
Re-optimize the percentage of methanol to achieve appropriate retention.
-
Compare the selectivity and resolution to your best results with acetonitrile.
-
Step 2: Adjust the Column Temperature
-
Rationale: Temperature can influence the selectivity of a separation, especially for compounds with different thermodynamic properties of interaction with the stationary phase[3][4][5].
-
Experimental Protocol:
-
Using a column oven, systematically vary the temperature from 25°C to 45°C in 5°C increments.
-
At each temperature, inject your standard and observe any changes in elution order or peak spacing.
-
Note: Increasing temperature will generally decrease retention times and reduce mobile phase viscosity, which can improve peak efficiency.
-
Step 3: Change the Stationary Phase Chemistry
-
Rationale: If the above steps do not yield the desired resolution, a different stationary phase with alternative separation mechanisms is the next logical step. A phenyl-hexyl or other phenyl-based column can offer different selectivity compared to a standard C18 phase. The phenyl stationary phase can introduce π-π interactions, which may provide a different retention mechanism for the aromatic rings present in both Cephalothin and this compound[6][7][8][9][10].
-
Experimental Protocol:
-
Install a phenyl-type column of similar dimensions.
-
Begin with the optimized mobile phase conditions from your C18 column experiments.
-
Systematically re-optimize the pH and organic modifier concentration as described in the previous troubleshooting sections. The optimal conditions on a phenyl column may be different from those on a C18 column.
-
Summary of Key Parameters and Their Effects
| Parameter | Primary Effect | Rationale for Cephalothin/Desacetylcephalothin Separation |
| Mobile Phase pH | Retention & Selectivity | Modulates the ionization of the carboxylic acid group, altering polarity and interaction with the stationary phase. |
| Organic Modifier % | Retention | Increases retention time, allowing for more interaction with the stationary phase to potentially improve resolution. |
| Organic Modifier Type | Selectivity | Methanol and acetonitrile offer different solvent characteristics, which can change the elution order or spacing of peaks. |
| Temperature | Retention & Selectivity | Affects the thermodynamics of partitioning between the mobile and stationary phases, which can alter selectivity. |
| Stationary Phase | Selectivity | A phenyl column introduces π-π interaction mechanisms, providing an alternative selectivity to the hydrophobic interactions of a C18 column. |
By systematically working through these troubleshooting steps, you can develop a robust and reliable HPLC method for the baseline separation of Cephalothin and its critical metabolite, this compound.
References
- Indrasena, W. M., & Liyanage, J. A. (2015). Hydrolysis of the C-3'-acetoxy Moiety of a 7-aminocephalosporanic Acid. Journal of Pharmaceutical Sciences, 74(11), 1162-1166.
-
Moravek, Inc. (n.d.). Exploring the Role of pH in HPLC Separation. Retrieved from [Link]
- Dolan, J. W. (2002). Temperature selectivity in reversed-phase high performance liquid chromatography.
- Dolan, J. W. (2006). How Does Temperature Affect Selectivity? LCGC North America, 24(6), 576-582.
- Schellinger, A. P., & Carr, P. W. (2006). A practical approach to the comparison of selectivity in reversed-phase liquid chromatography. LCGC North America, 24(5), 494-503.
- Agilent Technologies. (2009). Comparison of Selectivity Differences Among Different Agilent ZORBAX Phenyl Columns using Acetonitrile or Methanol.
-
MAC-MOD Analytical. (n.d.). exploring the selectivity of C18 phases with Phenyl and PFP functionality. Retrieved from [Link]
- Shimadzu. (n.d.). Using a Phenyl Column When Separation with C18 (ODS) Is Insufficient. Technical Report.
- Fortis Technologies. (n.d.). Unique Di-phenyl Functionality and Selectivity in LC and LC-MS.
- HALO Columns. (n.d.). Comparison of Phenyl- and C18 Bonded Phases with Peptide Mixtures.
-
PubChem. (n.d.). Cephalothin. Retrieved from [Link]
Sources
- 1. Recent analytical methods for cephalosporins in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. pharmacy180.com [pharmacy180.com]
- 4. A study of cephalothin and this compound in cerebrospinal fluid in therapy for experimental pneumococcal meningitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Recent Advances in Bioanalysis of Cephalosporins Toward Green Sample Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Determination of cephalosporins in biological material by reversed-phase liquid column chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Analytical Determination of Cephalosporin Antibiotics Using Coordination Polymer Based on Cobalt Terephthalate as a Sorbent - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Experimental Determination of the pKa Values of Clinically Relevant Aminoglycoside Antibiotics: Toward Establishing pKa—Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Desacetylcephalothin Instability in Aqueous Solutions
Welcome to the technical support center for Desacetylcephalothin. This guide is designed for researchers, scientists, and drug development professionals who are encountering stability issues with this compound in aqueous solutions. As a key metabolite of the antibiotic Cephalothin, understanding and controlling the stability of this compound is critical for accurate experimental results and the development of robust pharmaceutical formulations. This resource provides in-depth troubleshooting advice in a direct question-and-answer format, grounded in scientific principles and practical laboratory experience.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My this compound solution is rapidly losing potency. What are the primary causes of its instability in aqueous solutions?
A1: this compound is susceptible to degradation in aqueous solutions primarily through two mechanisms: hydrolysis of the β-lactam ring and intramolecular cyclization to form an inactive this compound lactone.[1][2][3][4] The rates of these degradation reactions are significantly influenced by the pH and temperature of the solution.[5]
-
pH-Dependent Hydrolysis: The β-lactam ring, essential for the antibacterial activity of cephalosporins, is prone to hydrolysis. This reaction is catalyzed by both acidic and basic conditions.[5] At neutral and alkaline pH, base-catalyzed hydrolysis of the β-lactam ring is a major degradation pathway.[5]
-
Intramolecular Lactonization: In acidic to neutral solutions, the hydroxyl group at the C-3' position can attack the carboxyl group at C-4, leading to the formation of a stable, inactive lactone.[1][2] This process is also influenced by pH.
-
Temperature Effects: As with most chemical reactions, the degradation of this compound is accelerated at higher temperatures.[5][6][7] Storing solutions at elevated temperatures, or even at room temperature for extended periods, can lead to significant loss of the active compound.[8]
Q2: I've observed a significant drop in the pH of my this compound solution over time. What is causing this, and how can I prevent it?
A2: The decrease in pH is a direct consequence of the degradation of this compound. The hydrolysis of the β-lactam ring results in the formation of a penicilloic acid-like derivative, which has two carboxylic acid groups. The opening of the lactone ring, if formed, also yields a carboxylic acid. The increase in the concentration of these acidic degradation products lowers the overall pH of the solution.[9]
Troubleshooting Steps:
-
Buffer your solution: Using a suitable buffer system is the most effective way to maintain a stable pH. The choice of buffer is critical and should be based on the desired pH for your experiment and its compatibility with your analytical methods. Phosphate or citrate buffers are commonly used.[9]
-
Optimize pH for stability: The optimal pH for the stability of many β-lactam antibiotics is in the slightly acidic range, typically around pH 4 to 6.[10][11][12] It is crucial to experimentally determine the pH of maximum stability for your specific experimental conditions.
-
Store at low temperatures: As temperature accelerates degradation, storing your buffered solutions at refrigerated (2-8 °C) or frozen (-20 °C or lower) temperatures will significantly slow down the degradation process and the associated pH drop.[8][13]
Q3: What is the expected shelf-life of a this compound solution, and how can I extend it?
A3: The shelf-life of a this compound solution is highly dependent on the storage conditions, particularly pH, temperature, and the composition of the solution. At room temperature and neutral pH, significant degradation can occur within hours to days.[5][8]
To extend the shelf-life, consider the following:
-
Refrigeration and Freezing: Storing solutions at 4°C can extend stability to several days or weeks, while freezing at -20°C or -80°C can preserve the compound for months.[13] However, be mindful of freeze-thaw cycles, which can also contribute to degradation.[14] Aliquoting the stock solution into single-use vials is highly recommended.
-
pH Control: As discussed, maintaining an optimal pH (typically slightly acidic) using a buffer is crucial for long-term stability.
-
Solvent Choice: While aqueous solutions are common, for long-term storage, consider preparing stock solutions in a suitable non-aqueous, water-miscible solvent like DMSO or ethanol, and then diluting into your aqueous experimental buffer immediately before use. Always verify the compatibility of the organic solvent with your experimental system.
-
Protection from Light: Although not as critical as pH and temperature for many cephalosporins, protecting solutions from light is a good laboratory practice to prevent any potential photodegradation.[14]
Table 1: General Stability Guidelines for this compound in Aqueous Solution
| Storage Condition | pH | Expected Stability (Approximate) | Recommendations |
| Room Temperature (~25°C) | 7.0 | Hours to a few days | Not recommended for storage. Prepare fresh solutions. |
| Refrigerated (2-8°C) | 4.0 - 6.0 | Days to weeks | Use a suitable buffer. Ideal for short-term storage. |
| Frozen (-20°C) | 4.0 - 6.0 | Weeks to months | Aliquot to avoid freeze-thaw cycles. |
| Ultra-low (-80°C) | 4.0 - 6.0 | Months to over a year | Optimal for long-term storage of stock solutions. |
Q4: I suspect my this compound has degraded. How can I analytically confirm this and identify the degradation products?
A4: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and reliable method for quantifying this compound and its degradation products.[10][15][16][17]
Experimental Protocol: HPLC Analysis of this compound Degradation
-
Sample Preparation:
-
Prepare a fresh, undegraded standard solution of this compound in your chosen buffer at a known concentration.
-
Take an aliquot of your suspect (degraded) solution.
-
If necessary, dilute both the standard and the suspect solutions to fall within the linear range of your HPLC method.
-
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).[15]
-
Mobile Phase: A gradient of acetonitrile and water (with a pH-adjusting agent like formic acid or a buffer salt) is typically used. For example, a starting condition of 95% water with 0.1% formic acid and 5% acetonitrile, ramping to a higher acetonitrile concentration.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at the λmax of this compound, typically around 254-270 nm.[15]
-
Column Temperature: Maintain at a constant temperature, e.g., 25°C, to ensure reproducible retention times.
-
-
Data Analysis:
-
Inject the standard solution to determine the retention time of the intact this compound peak.
-
Inject the suspect solution. A decrease in the peak area of the this compound peak compared to a freshly prepared solution of the same theoretical concentration indicates degradation.
-
The appearance of new peaks, typically at earlier retention times (more polar degradation products), confirms the presence of degradation products like the hydrolyzed β-lactam form or the lactone.
-
-
Identification of Degradation Products:
-
For definitive identification, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method.[10] By comparing the mass-to-charge ratio (m/z) of the new peaks with the expected masses of potential degradation products (e.g., this compound lactone, hydrolyzed forms), you can confirm their identities.
-
Visualizing Degradation and Troubleshooting
Diagram 1: Primary Degradation Pathways of this compound
Caption: Key degradation routes for this compound in aqueous media.
Diagram 2: Troubleshooting Workflow for this compound Instability
Caption: A step-by-step guide to troubleshooting this compound instability.
References
-
Indrasena, W. M., & Liyana, A. (2021). Cephalothin: Review of Characteristics, Properties and Status of Analytical Methods. ResearchGate. [Link]
-
Neidleman, S. L., Pan, S. C., Last, J. A., & Dolfini, J. E. (1970). Chemical conversion of this compound lactone into this compound. The final link in a total synthesis of cephalosporanic acid derivatives. Journal of Medicinal Chemistry, 13(3), 386–388. [Link]
-
Dolfini, J. E., Schwartz, J., & Weisenborn, F. (1969). Synthesis of dehydrothiazines related to deacetylcephalosporin lactones. An alternate total synthesis of deacetylcephalosporin lactones. The Journal of Organic Chemistry, 34(6), 1582–1586. [Link]
-
Mitchell, S. M., & Pfaendtner, J. (2013). pH and temperature effects on the hydrolysis of three β-lactam antibiotics: ampicillin, cefalotin and cefoxitin. Environmental science and pollution research international, 21(5), 3354–3361. [Link]
-
Walker, S. E., Paton, T. W., & Oreopoulos, D. G. (1998). Cephalothin Stability in Normal Saline, Five Percent Dextrose in Water, and Dianeal® Solutions. The Canadian Journal of Hospital Pharmacy, 51(4), 154–161. [Link]
-
Pikal, M. J., & Dellamonica, C. (1996). Thermal decomposition of amorphous beta-lactam antibacterials. Journal of pharmaceutical sciences, 85(6), 671–678. [Link]
-
Boylan, J. C., Simmons, J. L., & Winely, C. L. (1972). Stability of Frozen Solutions of Sodium Cephalothin and Cephaloridine. American journal of hospital pharmacy, 29(8), 687–689. [Link]
-
Okamoto, Y., Kiriyama, K., Namiki, Y., Matsushita, J., Fujioka, M., & Yasuda, T. (1996). Degradation kinetics and isomerization of cefdinir, a new oral cephalosporin, in aqueous solution. 2. Hydrolytic degradation pathway and mechanism for beta-lactam ring opened lactones. Journal of pharmaceutical sciences, 85(9), 984–989. [Link]
-
Taylor & Francis. (n.d.). Hydrolysis reaction – Knowledge and References. Retrieved from [Link]
-
Vardan, M. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Journal of Chemistry and Chemical Sciences, 3(2), 21-30. [Link]
-
Papich, M. G., & Riviere, J. E. (2001). Influence of pH and temperature on kinetics of ceftiofur degradation in aqueous solutions. Journal of veterinary pharmacology and therapeutics, 24(5), 331–336. [Link]
-
Xu, Q. A., Trissel, L. A., & Saenz, C. A. (2009). Degradation of paclitaxel and related compounds in aqueous solutions III: Degradation under acidic pH conditions and overall kinetics. Journal of pharmaceutical sciences, 98(11), 4310–4320. [Link]
-
Burger, A., & Lettenbichler, K. (2024). Enhancing Stability and Investigating Target Attainment of Benzylpenicillin in Outpatient Parenteral Antimicrobial Therapy: Insights from In Vitro and In Vivo Evaluations. Pharmaceutics, 16(10), 1435. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis of dehydrothiazines related to deacetylcephalosporin lactones. An alternate total synthesis of deacetylcephalosporin lactones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pH and temperature effects on the hydrolysis of three β-lactam antibiotics: ampicillin, cefalotin and cefoxitin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Temperature effect on cephalothin sensitivity of methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Thermal decomposition of amorphous beta-lactam antibacterials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cephalothin Stability in Normal Saline, Five Percent Dextrose in Water, and Dianeal® Solutions | Canadian Journal of Hospital Pharmacy [cjhp-online.ca]
- 9. Enhancing Stability and Investigating Target Attainment of Benzylpenicillin in Outpatient Parenteral Antimicrobial Therapy: Insights from In Vitro and In Vivo Evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Degradation of paclitaxel and related compounds in aqueous solutions III: Degradation under acidic pH conditions and overall kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Degradation of acylaminopenicillins with regard to their pH dependency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Stability of frozen solutions of sodium cephalothin and cephaloridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Factors affecting the stability of viral vaccines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Influence of pH and temperature on kinetics of ceftiofur degradation in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Study on Thermodynamics and Kinetics of Cephalexin Enzymatic Hydrolysis and Its Process Development to Prepare 7-ADCA [mdpi.com]
Technical Support Center: Optimizing Extraction Recovery of Desacetylcephalothin from Plasma
Welcome to the Technical Support Center dedicated to the robust and reproducible extraction of Desacetylcephalothin from plasma samples. This guide is designed for researchers, scientists, and drug development professionals engaged in pharmacokinetic, pharmacodynamic, and bioequivalence studies. Here, we move beyond generic protocols to provide in-depth, field-proven insights into optimizing your extraction workflows, troubleshooting common challenges, and ensuring the scientific integrity of your results.
Understanding this compound: The Key to a Successful Extraction
This compound is the primary and biologically active metabolite of the first-generation cephalosporin antibiotic, Cephalothin. Accurate quantification of this metabolite in plasma is critical for understanding the efficacy and safety profile of the parent drug. The physicochemical properties of this compound dictate its behavior during extraction.
Frequently Asked Questions (FAQs)
Q1: What is the most common reason for low recovery of this compound from plasma?
A1: Low recovery is often multifactorial, but the most common culprits are incomplete protein precipitation, suboptimal pH during extraction, and analyte degradation. Given that this compound is a beta-lactam antibiotic, it is susceptible to degradation, especially at non-optimal pH and temperatures[3][4]. Ensuring complete protein removal is also crucial, as this compound can co-precipitate with plasma proteins.
Q2: How can I minimize the degradation of this compound in my plasma samples?
A2: Sample handling is paramount. Process blood samples as quickly as possible after collection, keeping them on ice throughout. Once plasma is separated, it should be frozen at -80°C if not analyzed immediately. Avoid repeated freeze-thaw cycles by aliquoting samples into single-use vials. The stability of cephalosporins is pH-dependent; maintaining a pH around 4-6 generally offers maximum stability[4].
Q3: What are matrix effects, and how can they affect my this compound analysis?
A3: Matrix effects are the alteration of analyte ionization in the mass spectrometer source due to co-eluting endogenous components from the plasma matrix. This can lead to ion suppression or enhancement, causing inaccurate quantification. Phospholipids are common culprits in plasma samples. Effective sample cleanup through optimized extraction is the best way to mitigate matrix effects. Using a stable isotope-labeled internal standard for this compound can also help to compensate for these effects.
Troubleshooting Guide: A-Question-and-Answer Approach
| Issue | Potential Cause | Troubleshooting Steps |
| Low Recovery | Incomplete protein precipitation. | - Increase the ratio of precipitation solvent to plasma (e.g., from 3:1 to 4:1 v/v).- Ensure vigorous vortexing after adding the solvent.- Increase the centrifugation speed and/or time. |
| Suboptimal pH for LLE or SPE. | - For LLE, adjust the sample pH to at least 2 pH units below the pKa of the carboxylic acid group to ensure it is in its neutral, more organic-soluble form.- For SPE, ensure the pH of the loading solution is optimized for retention on the chosen sorbent. | |
| Analyte co-precipitation with proteins. | - Consider a different protein precipitation solvent (e.g., switch from acetonitrile to methanol or vice versa).- Explore the use of acidic precipitation with trichloroacetic acid (TCA), but be mindful of potential analyte degradation and the need to neutralize the extract before LC-MS analysis[5][6]. | |
| High Variability in Results | Inconsistent sample processing. | - Use an automated liquid handler for precise and consistent pipetting of plasma and solvents.- Ensure uniform vortexing and centrifugation conditions for all samples. |
| Presence of matrix effects. | - Optimize the wash steps in your SPE protocol to remove interfering components.- For LLE, consider a back-extraction step to further clean up the sample.- Modify your LC gradient to better separate this compound from matrix components. | |
| Peak Tailing or Splitting in LC-MS/MS | Incomplete protein removal. | - Improve the protein precipitation step as described above.- Consider using a filtration plate after precipitation for more effective removal of fine protein particles[7]. |
| High concentration of organic solvent in the final extract. | - Evaporate the organic solvent and reconstitute the residue in a mobile phase-compatible solution. |
Experimental Protocols: A Step-by-Step Guide
Protocol 1: Protein Precipitation (PPT) - Recommended Starting Point
This method is rapid, cost-effective, and often sufficient for bioanalysis when coupled with a robust LC-MS/MS system.
Workflow Diagram:
Caption: Protein Precipitation Workflow for this compound Extraction.
Detailed Steps:
-
To 100 µL of thawed plasma sample in a microcentrifuge tube, add the internal standard.
-
Add 300 µL of ice-cold acetonitrile.
-
Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at or below 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase, vortex, and inject into the LC-MS/MS system.
Rationale: Acetonitrile is a highly efficient precipitating agent for plasma proteins[5][8]. The 3:1 ratio of acetonitrile to plasma is a good starting point for effective protein removal while minimizing sample dilution[8].
Protocol 2: Liquid-Liquid Extraction (LLE) - For Cleaner Extracts
LLE can provide a cleaner extract compared to PPT, which can be beneficial in reducing matrix effects.
Workflow Diagram:
Caption: Liquid-Liquid Extraction Workflow for this compound.
Detailed Steps:
-
To 200 µL of plasma, add the internal standard.
-
Acidify the plasma sample by adding a small volume of a weak acid (e.g., 10 µL of 1M formic acid) to adjust the pH to approximately 3-4.
-
Add 1 mL of an appropriate organic solvent (e.g., ethyl acetate or a mixture of dichloromethane and isopropanol).
-
Vortex for 2 minutes to ensure thorough mixing.
-
Centrifuge for 5 minutes at 3000 x g to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.
Rationale: Adjusting the pH of the plasma below the pKa of this compound's carboxylic acid group will neutralize its charge, making it more soluble in the organic extraction solvent. Ethyl acetate is a common choice for extracting moderately polar compounds[9].
Protocol 3: Solid-Phase Extraction (SPE) - For Highest Purity
SPE offers the most selective sample cleanup, effectively removing phospholipids and other interfering substances.
Workflow Diagram:
Caption: Solid-Phase Extraction Workflow for this compound.
Detailed Steps:
-
Pre-treat Plasma: Precipitate proteins from 200 µL of plasma using 600 µL of acetonitrile containing the internal standard. Centrifuge and dilute the supernatant with an appropriate buffer to adjust the pH and organic content.
-
Condition SPE Cartridge: Use a mixed-mode or polymeric reversed-phase SPE cartridge. Condition with 1 mL of methanol followed by 1 mL of water.
-
Equilibrate: Equilibrate the cartridge with 1 mL of the same buffer used to dilute the sample supernatant.
-
Load: Load the pre-treated sample onto the SPE cartridge.
-
Wash:
-
Wash 1: 1 mL of a weak aqueous buffer to remove salts and polar interferences.
-
Wash 2: 1 mL of a mixture of aqueous buffer and a small percentage of organic solvent (e.g., 5% methanol) to remove less polar interferences.
-
-
Elute: Elute this compound with 1 mL of a suitable elution solvent (e.g., methanol with a small amount of acid or base to disrupt the interaction with the sorbent).
-
Post-Elution: Evaporate the eluate and reconstitute in the initial mobile phase for LC-MS/MS analysis.
Rationale: A polymeric reversed-phase or mixed-mode sorbent is recommended to retain the polar this compound while allowing for effective washing to remove matrix components. The specific wash and elution solvents will need to be optimized based on the chosen sorbent and the physicochemical properties of this compound.
Data Presentation: Comparison of Extraction Techniques
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Recovery | 75-95% (can be lower due to co-precipitation) | 80-100% (highly dependent on solvent and pH) | >90% (with optimized protocol) |
| Matrix Effect | Moderate to High | Low to Moderate | Very Low |
| Throughput | High | Moderate | Low to Moderate (can be automated) |
| Cost per Sample | Low | Low to Moderate | High |
| Technical Difficulty | Low | Moderate | High |
Final Recommendations
For high-throughput analysis where speed is critical, an optimized Protein Precipitation method is often the most practical choice. However, if matrix effects are significant and impacting data quality, investing time in developing a robust Solid-Phase Extraction method will yield the most reliable and reproducible results. Liquid-Liquid Extraction offers a good balance between cleanliness and throughput and can be a suitable alternative to SPE.
The key to success lies in a thorough understanding of the analyte's properties and a systematic approach to method development and validation. This guide provides the foundational knowledge and practical steps to achieve optimal extraction recovery of this compound from plasma, ensuring the integrity and accuracy of your bioanalytical data.
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
Polson, C., Sarkar, P., Incledon, B., Raguvaran, V., & Grant, R. (2003). Optimization of protein precipitation based upon effectiveness of protein removal and ionization effect in liquid chromatography-tandem mass spectrometry. Journal of Chromatography B, 785(2), 263-275. [Link]
- Agilent Technologies. (n.d.). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates.
- Wu, Y., et al. (2006).
-
Souverain, S., Rudaz, S., & Veuthey, J. L. (2004). Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS. Journal of Pharmaceutical and Biomedical Analysis, 35(4), 913-920. [Link]
-
Hoehn, M. M., Murphy, H. W., Pugh, C. T., & Davis, N. E. (1970). Paper Chromatographic Techniques for the Determination of Cephalothin and this compound in Body Fluids. Applied Microbiology, 20(5), 734–736. [Link]
- Cooper, M. J., Anders, M. W., & Mirkin, B. L. (1973). Ion-pair extraction and high-speed liquid chromatography of cephalothin and deacetylcephalothin in human serum and urine. Drug Metabolism and Disposition, 1(5), 659-662.
-
Nolan, P. E., Jr, et al. (1980). A study of cephalothin and this compound in cerebrospinal fluid in therapy for experimental pneumococcal meningitis. The Journal of Infectious Diseases, 141(3), 326–330. [Link]
-
PubChem. Cephalothin. National Center for Biotechnology Information. [Link]
- Arbor Assays. (n.d.). Steroid Liquid Sample Extraction Protocol.
- Adam, H., et al. (1993). Degradation of Acylaminopenicillins With Regard to Their pH Dependency. Chemotherapy, 39(4), 253-259.
-
Al-Tannak, N. F., & Al-Ghannam, S. M. (2024). A validated LC-MS/MS method for simultaneous quantitation of piperacillin, cefazolin, and cefoxitin in rat plasma and twelve tissues. Heliyon, 10(11), e31697. [Link]
-
Ribeiro, A. R., et al. (2017). Determination of acid dissociation constants (pKa) of cephalosporin antibiotics: Computational and experimental approaches. Chemosphere, 168, 148-156. [Link]
- Araujo, P., et al. (2019). Development of a Liquid-Liquid Extraction Method to Study the Temporal Production of D-series Resolvins by Head Kidney Cells from Atlantic Salmon (Salmon salar) Exposed to Docosahexaenoic Acid. Preprints.
- Zaccara, S., et al. (1999). Influence of pH, temperature and buffers on cefepime degradation kinetics and stability predictions in aqueous solutions. Journal of Pharmaceutical and Biomedical Analysis, 20(1-2), 25-34.
-
Pfohl-Leszkowicz, A., & Manderville, R. A. (2012). An update on direct genotoxicity as molecular mechanism of ochratoxin A carcinogenicity. Chemical Research in Toxicology, 25(2), 252–262. [Link]
-
Fu, Y., et al. (2023). Stability and pH-Dependent Mechanism of Astaxanthin-Loaded Nanoemulsions Stabilized by Almond Protein Isolate. Foods, 12(10), 2049. [Link]
- de Vries, R., et al. (2012). Validated LC-MS/MS Method for the Quantitative Determination of the Glucosylceramide Synthase Inhibitor Miglustat in Mouse Plasma and Human Plasma and Its Application to a Pharmacokinetic Study. Journal of Pharmaceutical and Biomedical Analysis, 59, 123-129.
- Chen, X., et al. (2020). LC–MS/MS methods for determination of venetoclax in human plasma and cerebrospinal fluid. Journal of Pharmaceutical and Biomedical Analysis, 186, 113303.
-
Reddy, Y. R., et al. (2020). A novel LC-MS/MS method for simultaneous estimation of acalabrutinib and its active metabolite acalabrutinib M27 in human plasma and application to a human pharmacokinetic study. Journal of Pharmaceutical and Biomedical Analysis, 189, 113460. [Link]
- Sutherland, C. W., et al. (2002). Highly specific and sensitive liquid chromatography-tandem mass spectrometry method for the determination of 3-desmethylthiocolchicine in human plasma as analyte for the assessment of bioequivalence after oral administration of thiocolchicoside.
Sources
- 1. Deacetylcephalothin | C14H14N2O5S2 | CID 93015 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Degradation of acylaminopenicillins with regard to their pH dependency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Influence of pH, temperature and buffers on cefepime degradation kinetics and stability predictions in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Optimization of protein precipitation based upon effectiveness of protein removal and ionization effect in liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. agilent.com [agilent.com]
- 9. Highly specific and sensitive liquid chromatography-tandem mass spectrometry method for the determination of 3-desmethylthiocolchicine in human plasma as analyte for the assessment of bioequivalence after oral administration of thiocolchicoside - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Detection Sensitivity for Low Levels of Desacetylcephalothin
Welcome to the technical support center for the analysis of Desacetylcephalothin. This guide is designed for researchers, scientists, and drug development professionals who are working to achieve sensitive and accurate quantification of this compound, the primary and biologically active metabolite of the first-generation cephalosporin antibiotic, Cephalothin.[1][2][3]
Detecting and quantifying low levels of this metabolite is critical for a range of applications, from pharmacokinetic and pharmacodynamic (PK/PD) studies to therapeutic drug monitoring and ensuring product quality. However, achieving the necessary levels of sensitivity can be challenging due to factors such as matrix effects, analyte stability, and the inherent limitations of analytical instrumentation.
This guide provides in-depth troubleshooting advice, detailed experimental protocols, and answers to frequently asked questions to help you overcome these challenges and enhance the detection sensitivity of your this compound assays.
Section 1: Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the analysis of this compound, providing explanations for the underlying causes and actionable solutions.
Q1: My this compound signal is very low, or even undetectable, in my LC-MS/MS analysis. What are the most likely causes and how can I fix this?
A1: Low signal intensity in LC-MS/MS is a frequent challenge, often stemming from a combination of factors related to sample preparation, chromatographic conditions, and mass spectrometer settings.
Potential Causes & Solutions:
-
Inefficient Sample Extraction and Clean-up: this compound may be poorly recovered from the sample matrix (e.g., plasma, urine, cerebrospinal fluid).[1][2][3] Biological matrices are complex and contain numerous endogenous components like proteins and phospholipids that can interfere with the analysis.[4][5]
-
Solution: Optimize your sample preparation method. Solid-Phase Extraction (SPE) is often more effective than simple protein precipitation or liquid-liquid extraction for removing interfering substances and concentrating the analyte.[6] Consider using a reversed-phase SPE cartridge, as cephalosporins have been successfully extracted using this method.[7][8]
-
-
Matrix Effects: Co-eluting endogenous compounds from the biological matrix can suppress or enhance the ionization of this compound in the mass spectrometer's source, leading to inaccurate and imprecise results.[4][9]
-
Solution: A thorough assessment of matrix effects is crucial during method development.[4] This can be evaluated by comparing the response of the analyte in a neat solution to its response when spiked into an extracted blank matrix. To mitigate matrix effects, improve the chromatographic separation to resolve this compound from interfering components. The use of a stable isotope-labeled internal standard (SIL-IS) is highly recommended to compensate for these effects.[4]
-
-
Suboptimal Mass Spectrometry Parameters: Incorrect settings for parameters such as ion source temperature, gas flows, and collision energy can significantly reduce signal intensity.
-
Solution: Systematically optimize all MS parameters. This includes performing a compound tuning experiment to determine the optimal precursor and product ions, as well as the ideal collision energy for fragmentation.
-
-
Analyte Instability: Cephalosporins, including this compound, can be susceptible to degradation, particularly due to their β-lactam ring.
-
Solution: Ensure proper sample handling and storage. Keep samples on ice or at 4°C during processing and store them at -80°C for long-term stability. Minimize freeze-thaw cycles.
-
Q2: I'm observing significant peak tailing for my this compound peak in my HPLC-UV analysis. What could be causing this and how can I improve the peak shape?
A2: Peak tailing is a common chromatographic issue that can compromise both resolution and sensitivity.
Potential Causes & Solutions:
-
Secondary Interactions with the Column: Residual silanol groups on the surface of silica-based reversed-phase columns can interact with basic functional groups on the analyte, leading to peak tailing.
-
Solution: Use a high-purity, end-capped C18 column.[10] Alternatively, adding a small amount of a competing base, such as triethylamine (TEA), to the mobile phase can help to mask these silanol interactions.
-
-
Column Overload: Injecting too much sample onto the column can lead to peak distortion.[11]
-
Solution: Reduce the injection volume or dilute the sample.
-
-
Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the analyte and its interaction with the stationary phase.
-
Solution: Optimize the mobile phase pH. For acidic compounds like this compound, a lower pH (e.g., using formic acid or phosphoric acid) can improve peak shape.
-
Q3: My immunoassay for this compound is showing high background noise and poor sensitivity. What steps can I take to improve its performance?
A3: Immunoassays, such as ELISA, are valuable for high-throughput screening, but can suffer from a lack of specificity and sensitivity.[12]
Potential Causes & Solutions:
-
Cross-Reactivity: The antibodies used in the assay may cross-react with other structurally similar cephalosporins or their metabolites, leading to false-positive results or an overestimation of the this compound concentration.[13]
-
Solution: Carefully validate the specificity of your antibody. If cross-reactivity is an issue, you may need to source a more specific monoclonal antibody.
-
-
Insufficient Washing: Inadequate washing steps can lead to high background signal.
-
Solution: Optimize the number and duration of wash steps. Ensure that the wash buffer is effectively removing unbound reagents.
-
-
Matrix Interference: Components in the sample matrix can interfere with the antibody-antigen binding.
-
Solution: Dilute the sample to reduce the concentration of interfering substances. Alternatively, perform a sample clean-up step, such as SPE, prior to the immunoassay.
-
Section 2: Detailed Experimental Protocols
This section provides step-by-step protocols for key workflows in the analysis of this compound.
Protocol 1: Solid-Phase Extraction (SPE) for this compound from Human Plasma
This protocol is a starting point and should be optimized for your specific application and matrix.
Materials:
-
Reversed-phase SPE cartridges (e.g., C18, 100 mg)
-
Human plasma samples
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Formic acid
-
Internal Standard (IS) solution (e.g., a stable isotope-labeled this compound)
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Sample Pre-treatment:
-
Thaw plasma samples on ice.
-
To 500 µL of plasma, add 50 µL of the IS solution.
-
Vortex for 30 seconds.
-
Add 1 mL of 0.1% formic acid in water and vortex again.
-
Centrifuge at 10,000 x g for 10 minutes to pellet proteins.
-
-
SPE Cartridge Conditioning:
-
Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of water. Do not allow the cartridge to go dry.
-
-
Sample Loading:
-
Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar impurities.
-
-
Elution:
-
Elute the this compound and IS with 1 mL of methanol.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
-
Protocol 2: LC-MS/MS Analysis of this compound
Instrumentation:
-
HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Chromatographic Conditions (starting point):
-
Column: C18, 2.1 x 50 mm, 1.8 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
Time (min) %B 0.0 5 2.0 95 2.5 95 2.6 5 | 4.0 | 5 |
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Mass Spectrometry Conditions (to be optimized for your instrument):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
-
This compound: To be determined by compound tuning (e.g., m/z 355.1 -> 152.1)
-
Internal Standard: To be determined
-
-
Source Temperature: 500°C
-
IonSpray Voltage: 5500 V
Section 3: Visualization of Workflows
Diagram 1: Sample Preparation and Clean-up Workflow
Caption: A logical approach to troubleshooting low signal intensity in this compound analysis.
Section 4: Data Presentation
Table 1: Example SPE Recovery Data
This table illustrates how to present recovery data from your SPE method development.
| Analyte | Spiked Concentration (ng/mL) | Mean Peak Area (n=3) | Recovery (%) | RSD (%) |
| This compound | 1 | 125,430 | 92.5 | 4.2 |
| 10 | 1,289,765 | 95.1 | 3.5 | |
| 100 | 13,012,450 | 96.3 | 2.8 | |
| Internal Standard | 50 | 2,543,890 | 94.7 | 3.1 |
Section 5: Adherence to Regulatory Guidelines
For bioanalytical method validation, it is imperative to follow the guidelines set forth by regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). [14][15]These guidelines provide a framework for demonstrating that an analytical method is suitable for its intended purpose. [16]Key validation parameters include selectivity, accuracy, precision, recovery, calibration curve, sensitivity, reproducibility, and stability. [17]
References
- Application Note: Solid-Phase Extraction of Cephalosporin Isomers. Benchchem.
- Extraction optimization of sixteen cephalosporins in milk by filtered solid phase extraction and ultra high pressure liquid chromatography coupled to tandem mass spectrometry. Analytical Methods (RSC Publishing).
- Assessment of matrix effect in quantitative LC-MS bioanalysis. PMC - NIH.
- Recent Advances in Bioanalysis of Cephalosporins Toward Green Sample Preparation. (2025-02-20).
- Analytical Determination of Cephalosporin Antibiotics Using Coordination Polymer Based on Cobalt Terephthalate as a Sorbent. MDPI. (2023-01-20).
- Convenient solid phase extraction of cephalosporins in milk using a molecularly imprinted polymer. PubMed. (2012-11-15).
- Assessment of liquid chromatography-tandem mass spectrometry approaches for the analysis of ceftiofur metabolites in poultry muscle. Wageningen University & Research.
- Frederic Lynen on dealing with matrix effects in LC–MS in bioanalysis. YouTube. (2015-10-14).
- Quantitative evaluation of the matrix effect in bioanalytical methods based on LC–MS. Ovid.
- Detection of expanded‐spectrum cephalosporin hydrolysis by lateral flow immunoassay. PMC - NIH.
- Paper chromatographic techniques for the determination of cephalothin and this compound in body fluids. PubMed.
- Paper Chromatographic Techniques for the Determination of Cephalothin and this compound in Body Fluids. PMC - NIH.
- matrix-effect-in-bioanalysis-an-overview.pdf. International Journal of Pharmaceutical and Phytopharmacological Research.
- Review Article on Matrix Effect in Bioanalytical Method Development. International Journal of MediPharm Research.
- High performance liquid chromatographic determination of cefaclor and cephalexin using fluorescence detection following precolumn derivatization | Request PDF. ResearchGate. (2025-08-09).
- β-Lactams Test Reagents. Creative Diagnostics.
- Determination of cephalosporin antibiotic residues in milk using liquid chromatography – tandem mass spectrometry (LC – MS/MS) method.
- Paper Chromatographic Techniques for the Determination of Cephalothin and this compound in Body Fluids. Applied Microbiology - ASM Journals.
- Cross-Reactivity of Cephalexin with Other Cephalosporins in Immunoassays: A Comparative Guide. Benchchem.
- Cephalosporin ELISA Kits. Biocompare.
- HPLC Troubleshooting Guide. Sigma-Aldrich.
- Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!. PharmaCores. (2025-05-23).
- (PDF) Determination of cephalosporin antibiotic residues in milk using liquid chromatography -tandem mass spectrometry (LC -MS/MS) method. ResearchGate. (2020-12-12).
- Recent analytical methods for cephalosporins in biological fluids. PMC - NIH.
- A ß-lactam LC-MS/MS multi-method including penicillins, cephalosporins and carbapenems. WUR eDepot.
- Development of surface plasmon resonance-based immunoassay for cephalexin. Wageningen University & Research.
- Spectroscopic Methods for Analysis of Cephalosporins in Pharmaceutical Formulations.
- Review on Bioanalytical Methods for Determination of Cephalosporins by Using HPLC and LC-MS. IOSR Journal.
- Quantitation of Antibiotics by High-Pressure Liquid Chromatography: Cephalothin. PubMed.
- Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?. (2019-02-20).
- Troubleshooting and Performance Improvement for HPLC. Aurigene Pharmaceutical Services. (2024-05-28).
- The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content..
- Determination of Cephalothin and its metabolite, this compound, in human serum employing high performance liquid chromatography. J-Stage.
- Troubleshooting low sensitivity in LC-MS analysis of Erythromycin A enol ether. Benchchem.
- ICH M10 on bioanalytical method validation. Scientific guideline.
- Bioanalytical Method Validation.
- M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. FDA.
- HPLC Troubleshooting Guide. SCION Instruments.
- Human Cerebrospinal Fluid Sample Preparation and Annotation for Integrated Lipidomics and Metabolomics Profiling Studies. PMC.
- A study of cephalothin and this compound in cerebrospinal fluid in therapy for experimental pneumococcal meningitis. PubMed.
- Challenges and advances for huntingtin detection in cerebrospinal fluid: in support of relative quantification. PubMed Central.
- Challenges and advances for huntingtin detection in cerebrospinal fluid: in support of relative quantification. PubMed Central. (2025-04-21).
- Addressing the challenges of low clearance in drug research. PubMed.
Sources
- 1. Paper chromatographic techniques for the determination of cephalothin and this compound in body fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Paper Chromatographic Techniques for the Determination of Cephalothin and this compound in Body Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A study of cephalothin and this compound in cerebrospinal fluid in therapy for experimental pneumococcal meningitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Recent Advances in Bioanalysis of Cephalosporins Toward Green Sample Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Analytical Determination of Cephalosporin Antibiotics Using Coordination Polymer Based on Cobalt Terephthalate as a Sorbent [mdpi.com]
- 9. eijppr.com [eijppr.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 12. Recent analytical methods for cephalosporins in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. bioanalysisforum.jp [bioanalysisforum.jp]
- 16. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 17. academy.gmp-compliance.org [academy.gmp-compliance.org]
Technical Support Center: Method Development for Desacetylcephalothin Stability-Indicating Assay
Prepared by: Senior Application Scientist, Analytical R&D
Welcome to the technical support guide for developing a robust stability-indicating assay method (SIAM) for Desacetylcephalothin. This document is designed for researchers, scientists, and drug development professionals, providing in-depth, experience-driven guidance in a direct question-and-answer format. Our goal is to equip you with the foundational knowledge and practical troubleshooting strategies to navigate the complexities of your method development successfully.
Part 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions you may have before initiating or while refining your experimental plan.
Q1: What is a stability-indicating assay method (SIAM) and why is it critical?
A stability-indicating method is a validated analytical procedure that accurately and precisely quantifies the decrease of an active pharmaceutical ingredient (API) due to degradation.[1] Crucially, it must also be able to separate and resolve the API from its potential degradation products, process impurities, and other potential interferents.[2][3] The purpose of a SIAM is to provide clear evidence of how the quality of a drug substance or drug product changes over time under various environmental factors, which is a cornerstone for determining shelf life and appropriate storage conditions as mandated by regulatory bodies like the ICH.[1][4]
Q2: Why does this compound require a dedicated stability-indicating method?
This compound is the primary and less microbiologically active metabolite of the first-generation cephalosporin antibiotic, Cephalothin.[5][6] It is formed by the hydrolysis of the acetyl group of Cephalothin.[7] While it is a metabolite, it is also considered a key impurity (Impurity B) of Cephalothin.[8] Like its parent compound and other β-lactam antibiotics, this compound is susceptible to further degradation, primarily through the hydrolysis of the β-lactam ring, which renders it inactive.[7][9] A dedicated SIAM is essential to:
-
Ensure that any quantification of this compound (as an API or an impurity standard) is accurate and not falsely inflated by co-eluting degradation products.
-
Understand its intrinsic stability profile.
-
Meet regulatory expectations for analytical procedure validation as outlined by the International Council for Harmonisation (ICH).[10]
Q3: What are the expected degradation pathways for this compound?
The degradation of cephalosporins is well-documented and typically proceeds via several mechanisms depending on the stress conditions.[7][11] For this compound, the primary pathways to anticipate are:
-
Hydrolysis: This is the most common degradation route.
-
Oxidation: Exposure to oxidative agents can lead to the formation of various oxidation products.[12]
-
Photolysis: Exposure to light, particularly UV, can induce degradation. The ICH Q1B guideline provides specific guidance on photostability testing.[13]
-
Thermal Degradation: High temperatures accelerate hydrolysis and other degradation reactions.[8][13]
The workflow for developing a SIAM is a systematic process.
Caption: Overall workflow for SIAM development.
Q4: Which regulatory guidelines are most important for this work?
The primary guidelines to follow are from the International Council for Harmonisation (ICH):
-
ICH Q1A(R2): Stability Testing of New Drug Substances and Products. This guideline outlines the requirements for stability testing, including the need for stress testing to establish the intrinsic stability of the molecule and support the development of a stability-indicating method.[1]
-
ICH Q2(R2): Validation of Analytical Procedures. This recently revised guideline details the specific performance characteristics that must be evaluated to ensure an analytical method is fit for its intended purpose.[10] Key parameters include specificity, linearity, accuracy, precision, and robustness.[14]
-
ICH Q1B: Photostability Testing of New Drug Substances and Products. This provides specific guidance on how to conduct forced degradation studies under light exposure.[13]
Part 2: Experimental Protocol: Forced Degradation Studies
Forced degradation (or stress testing) is the cornerstone of developing a SIAM. The goal is to intentionally degrade the sample by approximately 5-20% to generate the likely degradation products.[13][15] Over-stressing the sample should be avoided as it can lead to secondary degradation products that may not be relevant to real-world stability.[3]
Objective: To generate potential degradation products of this compound under various stress conditions to challenge the specificity of the analytical method.
Materials:
-
This compound reference standard
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
High-purity water and appropriate organic solvents (e.g., Acetonitrile, Methanol)
-
Class A volumetric flasks and pipettes
Step-by-Step Protocol:
-
Prepare Stock Solution: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (typically water or a water/organic mixture).
-
Acid Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.
-
Incubate at a controlled temperature (e.g., 60°C) for a specified time (e.g., 2-8 hours).
-
Cool the solution, then neutralize with an equivalent amount of 0.1 M NaOH.
-
Dilute to the final target concentration with the mobile phase.
-
-
Base Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.
-
Incubate at room temperature, monitoring frequently as base-catalyzed degradation of β-lactams is often rapid.[7] Start with a short time (e.g., 30 minutes).
-
Neutralize with an equivalent amount of 0.1 M HCl.
-
Dilute to the final target concentration.
-
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.
-
Keep the solution at room temperature for a specified time (e.g., 24 hours).
-
Dilute to the final target concentration.
-
-
Thermal Degradation:
-
Transfer a sample of solid this compound powder to an oven set at a high temperature (e.g., 80°C) for a set period (e.g., 24-48 hours).[8]
-
Separately, subject a solution of this compound to heat (e.g., 60°C).
-
After the stress period, dissolve/dilute the sample to the target concentration.
-
-
Photolytic Degradation:
-
Expose a solution and a solid sample of this compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH Q1B.[13]
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
After exposure, prepare the samples for analysis.
-
-
Control Sample: Prepare an unstressed control sample by diluting the stock solution to the same target concentration.
-
Analysis: Analyze all stressed samples and the control sample by HPLC. Evaluate the chromatograms for new peaks (degradants) and a decrease in the area of the main this compound peak.
Part 3: HPLC Method Development and Optimization
A reversed-phase HPLC (RP-HPLC) method with UV detection is the most common approach for analyzing cephalosporins.[16][17]
Initial HPLC Parameters
| Parameter | Recommended Starting Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides good retention and resolution for moderately polar compounds like cephalosporins.[9] |
| Mobile Phase A | 0.02 M Phosphate or Acetate Buffer, pH 4.5 | Buffering is critical for peak shape and retention time reproducibility. A pH around 4-5 is often a good starting point for cephalosporins.[8] |
| Mobile Phase B | Acetonitrile or Methanol | Common organic modifiers for RP-HPLC. |
| Gradient | Start with a shallow gradient (e.g., 5% to 70% B over 30 min) | A gradient is essential to ensure elution of both the polar this compound and potentially less polar degradation products.[18] |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Detection (UV) | 238-254 nm | Cephalosporins typically have a strong UV absorbance in this range.[8][17] A photodiode array (PDA) detector is highly recommended to assess peak purity. |
| Column Temp. | 30 °C | Controlled temperature ensures retention time stability.[19] |
| Injection Vol. | 10 µL | A typical starting volume. |
The degradation of Cephalothin to this compound and its subsequent breakdown is a key pathway to understand for method development.
Caption: Primary degradation pathway of interest.
Part 4: Troubleshooting Guide
Q: I am seeing poor resolution (Rs < 1.5) between the main this compound peak and a degradation product. What should I do?
A: Achieving adequate resolution is the primary goal of a stability-indicating method. A resolution value of >2 is generally desired.[8]
-
Potential Cause 1: Inappropriate Mobile Phase pH.
-
Explanation: The ionization state of this compound and its degradants can significantly impact retention and selectivity. If the mobile phase pH is too close to the pKa of a compound, small shifts in pH can lead to large shifts in retention, and co-elution can occur.
-
Solution: Systematically adjust the mobile phase pH. Try moving the pH up or down by 0.5 units and observe the effect on selectivity. Ensure the chosen pH is well within the working range of your HPLC column (typically pH 2-8 for silica-based columns).[20]
-
-
Potential Cause 2: Insufficient Organic Strength or Inadequate Gradient.
-
Explanation: The gradient slope may be too steep, causing peaks to elute too quickly and bunch together.
-
Solution: Decrease the gradient slope (make it shallower). For example, if your gradient is 5-70% B in 20 minutes, try changing it to 5-70% B in 40 minutes. You can also try changing the organic modifier (e.g., from acetonitrile to methanol) as this can alter selectivity.[21]
-
-
Potential Cause 3: Wrong Column Chemistry.
-
Explanation: A standard C18 column may not provide the unique selectivity needed.
-
Solution: Try a column with a different stationary phase. A phenyl-hexyl or a polar-embedded phase can offer different selectivity for aromatic or polar compounds, respectively, which may be beneficial for separating closely related structures.[8]
-
Q: The peak for this compound is tailing badly (Asymmetry > 1.5). How can I fix this?
A: Peak tailing can compromise integration accuracy and resolution.
-
Potential Cause 1: Secondary Interactions with Column Silanols.
-
Explanation: Residual, un-capped silanol groups on the silica surface of the column can interact with basic functional groups on the analyte, causing tailing.
-
Solution:
-
Lower the mobile phase pH (e.g., to pH 3) to protonate the silanols and reduce interaction.
-
Add a competing base, like triethylamine (TEA), to the mobile phase at a low concentration (e.g., 0.1%). Note: TEA is not compatible with MS detectors.
-
Increase the buffer concentration (e.g., from 10mM to 50mM) to help mask the silanol interactions.[22]
-
-
-
Potential Cause 2: Column Overload.
-
Explanation: Injecting too much sample mass can saturate the stationary phase, leading to a tailed peak shape.
-
Solution: Reduce the injection volume or the concentration of your sample and reinject.
-
-
Potential Cause 3: Column Void or Contamination.
-
Explanation: A void at the head of the column or contamination of the inlet frit can distort the peak shape.
-
Solution: First, try reversing and flushing the column (if the manufacturer allows). If the problem persists, the column may need to be replaced. Using a guard column can help extend the life of your analytical column.[23]
-
Q: My chromatogram shows an unstable baseline or "ghost peaks." What is the source?
A: A clean, stable baseline is essential for accurate quantification, especially of low-level degradants.
-
Potential Cause 1: Contaminated Mobile Phase or System.
-
Explanation: Impurities in your solvents, buffers, or carryover from previous injections can elute as broad humps or sharp ghost peaks, particularly during a gradient run.
-
Solution: Always use high-purity HPLC-grade solvents. Prepare fresh mobile phase daily and filter it. Purge the pump lines thoroughly. Run a blank gradient (injecting mobile phase) to see if the ghost peaks are still present. If so, the system may need to be cleaned.
-
-
Potential Cause 2: Air Bubbles in the System.
-
Explanation: Air bubbles passing through the detector cell will cause sharp spikes or an unstable baseline.
-
Solution: Ensure your mobile phase is properly degassed (using an online degasser, sonication, or helium sparging). Purge the pump to remove any trapped air.[23]
-
-
Potential Cause 3: Detector Lamp is Failing.
-
Explanation: A detector lamp nearing the end of its life can cause a noisy baseline due to low light intensity.
-
Solution: Check the lamp energy or intensity through your chromatography software. If it is low, replace the lamp.
-
Q: My retention times are shifting from one injection to the next. Why is this happening?
A: Reproducible retention times are a key indicator of method robustness.
-
Potential Cause 1: Inadequate Column Equilibration.
-
Explanation: If the column is not fully re-equilibrated to the initial mobile phase conditions after a gradient run, the retention time in the next injection will be different.
-
Solution: Increase the equilibration time at the end of your gradient method. A good rule of thumb is to allow at least 10 column volumes of the initial mobile phase to pass through the column before the next injection.[21]
-
-
Potential Cause 2: Fluctuations in Mobile Phase Composition or Flow Rate.
-
Explanation: Inaccurate mobile phase preparation or a malfunctioning pump can cause retention time drift.
-
Solution: Ensure the mobile phase is prepared accurately and is well-mixed. Check the pump for leaks and listen for any unusual noises. Perform a flow rate accuracy check if the problem persists.[23]
-
-
Potential Cause 3: Uncontrolled Column Temperature.
-
Explanation: Retention times are sensitive to temperature. Fluctuations in the ambient lab temperature can cause drift if a column oven is not used.
-
Solution: Always use a thermostatically controlled column compartment and ensure it is set to a stable temperature (e.g., 30 °C).[19]
-
References
-
Deacetylcephalothin | C14H14N2O5S2 | CID 93015. (n.d.). PubChem. Retrieved from [Link]
-
Reddy, G. S., et al. (2014). A stability-indicating gradient reversed phase liquid chromatography (RP-LC) method for the quantitative determination of cephalothin. Analytical Methods, 6(8), 2655-2662. Retrieved from [Link]
-
European Medicines Agency. (2023). ICH Q2(R2) Guideline on validation of analytical procedures. Retrieved from [Link]
-
Rugani, K. S., Kogawa, A. C., & Salgado, H. R. N. (2019). Review for Analytical Methods for the Determination of Sodium Cephalothin. Critical Reviews in Analytical Chemistry, 49(2), 187-194. Retrieved from [Link]
-
Kuo, C. H., et al. (1990). Role of Desacetylation in the Detoxification of Cephalothin in Renal Cells in Culture. Antimicrobial Agents and Chemotherapy, 34(10), 1912-1916. Retrieved from [Link]
-
Yamana, T., & Tsuji, A. (1976). Comparative stability of cephalosporins in aqueous solution: kinetics and mechanisms of degradation. Journal of Pharmaceutical Sciences, 65(11), 1563-1574. Retrieved from [Link]
-
Nilsson-Ehle, I., & Nilsson-Ehle, P. (1978). Quantitation of Antibiotics by High-Pressure Liquid Chromatography: Cephalothin. Antimicrobial Agents and Chemotherapy, 13(2), 291-295. Retrieved from [Link]
-
Indelicato, J. M., et al. (1974). Cephalosporin degradations. I. The effect of the 7-aminoacyl group on the acid stability of cephalosporins. Journal of Medicinal Chemistry, 17(5), 523-527. Retrieved from [Link]
-
El-Sayed, Y. M., et al. (2024). Little-Cost Potentiometric and Spectrophotometric Procedures for Cephalothin Assessment in Pure and Biological Fluids. ACS Omega. Retrieved from [Link]
-
Alsante, K. M., et al. (2011). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 55(5), 819-835. Retrieved from [Link]
-
Pharma Qualification. (n.d.). Stability-Indicating Method Validation: Regulatory Considerations. Retrieved from [Link]
-
von Ahn, A., et al. (2022). Evaluation of the Cefalexin Drug Degradation Profile in Pharmaceutical Capsule Forms Based on Forced Degradation Studies. Chromatographia, 85, 227-238. Retrieved from [Link]
-
LSC Group. (n.d.). ICH Stability Guidelines. Retrieved from [Link]
-
ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. Retrieved from [Link]
-
HMR Labs. (2024). ICH Stability Testing and appropriate validation of analytical procedures. Retrieved from [Link]
-
Rugani, K. S., Kogawa, A. C., & Salgado, H. R. N. (2019). Review for Analytical Methods for the Determination of Sodium Cephalothin. ResearchGate. Retrieved from [Link]
-
DC Chemicals. (n.d.). This compound sodium Datasheet. Retrieved from [Link]
-
Nishiura, T., et al. (1978). Microbial Degradation of Cephalothin by Cephalothin-Susceptible Escherichia Coli. Antimicrobial Agents and Chemotherapy, 13(6), 1036-1039. Retrieved from [Link]
-
Nolan, C. M., & Ulmer, C. (1980). A study of cephalothin and this compound in cerebrospinal fluid in therapy for experimental pneumococcal meningitis. The Journal of Infectious Diseases, 141(3), 326-330. Retrieved from [Link]
-
PubChemLite. (n.d.). This compound sodium (C14H14N2O5S2). Retrieved from [Link]
-
Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]
-
Sharp, B. (2025). Troubleshooting Common HPLC Issues. Labcompare.com. Retrieved from [Link]
-
Al-Hawari, A. D. (2018). A Guide for HPLC Troubleshooting: How to Diagnose and Solve Chromatographic Problems. LinkedIn. Retrieved from [Link]
-
Scribd. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
Saudagar, R. B., & Mahale, M. M. (2019). Stability Indicating HPLC Method Development: A Review. Journal of Drug Delivery and Therapeutics, 9(3-s), 1103-1104. Retrieved from [Link]
-
Patel, R., Patel, P., & Patel, N. (n.d.). STABILITY INDICATING HPLC METHOD DEVELOPMENT – A REVIEW. Europub. Retrieved from [Link]
-
Das, S., et al. (2024). A stability-indicating method development and validation for the determination of related substances in novel synthetic decapeptide by HPLC. Journal of Peptide Science, e3610. Retrieved from [Link]
-
Nishiura, T., et al. (1978). Microbial Degradation of Cephalothin by Cephalothin-Susceptible Escherichia coli. PMC. Retrieved from [Link]
-
Zalewski, P., et al. (2012). Stability-Indicating HPLC Method for the Determination of Cefcapene Pivoxil. Acta Poloniae Pharmaceutica, 69(5), 853-858. Retrieved from [Link]
-
Zalewski, P., et al. (2011). DEVELOPMENT AND VALIDATION OF STABILITY-INDICATING HPLC METHOD FOR DETERMINATION OF CEFPIROME SULFATE. Acta Poloniae Pharmaceutica, 68(4), 489-496. Retrieved from [Link]
-
Cephalothin | C16H16N2O6S2 | CID 6024. (n.d.). PubChem. Retrieved from [Link]
-
Snyder, S. E., et al. (1997). Isolation and structure elucidation of the major degradation products of cefaclor in the solid state. Journal of Pharmaceutical Sciences, 86(5), 585-593. Retrieved from [Link]
-
Cephalothin Group | C16H18N2O6S2 | CID 46936680. (n.d.). PubChem. Retrieved from [Link]
Sources
- 1. database.ich.org [database.ich.org]
- 2. researchgate.net [researchgate.net]
- 3. STABILITY INDICATING HPLC METHOD DEVELOPMENT – A REVIEW - Europub [europub.co.uk]
- 4. ICH Stability Guidelines | LSC Group® [lscgroupllc.com]
- 5. Role of desacetylation in the detoxification of cephalothin in renal cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Microbial degradation of cephalothin by cephalothin-susceptible Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparative stability of cephalosporins in aqueous solution: kinetics and mechanisms of degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Stability-indicating LC method for the determination of cephalothin in lyophilized powder for injection - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 9. ptfarm.pl [ptfarm.pl]
- 10. ema.europa.eu [ema.europa.eu]
- 11. Isolation and structure elucidation of the major degradation products of cefaclor in the solid state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Evaluation of the Cefalexin Drug Degradation Profile in Pharmaceutical Capsule Forms Based on Forced Degradation Studies | Semantic Scholar [semanticscholar.org]
- 13. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 14. hmrlabs.com [hmrlabs.com]
- 15. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Review for Analytical Methods for the Determination of Sodium Cephalothin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Quantitation of antibiotics by high-pressure liquid chromatography: cephalothin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. A stability-indicating method development and validation for the determination of related substances in novel synthetic decapeptide by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Stability-Indicating HPLC Method for the Determination of Cefcapene Pivoxil - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. labcompare.com [labcompare.com]
- 22. scribd.com [scribd.com]
- 23. HPLC Troubleshooting Guide [scioninstruments.com]
Navigating the Chromatographic Challenges of Desacetylcephalothin: A Technical Support Guide
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering chromatographic difficulties with Desacetylcephalothin. As a Senior Application Scientist, my goal is to provide you with not just solutions, but a deeper understanding of the principles behind them, enabling you to develop robust and reliable analytical methods.
This compound, the primary and less active metabolite of the first-generation cephalosporin antibiotic, Cephalothin, presents unique challenges in reversed-phase high-performance liquid chromatography (RP-HPLC). Its polar nature and multiple ionizable functional groups often lead to frustrating issues like peak tailing, poor resolution, and retention time variability. This guide will walk you through the most common problems in a question-and-answer format, offering detailed troubleshooting protocols and the scientific rationale for each step.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound peak is exhibiting significant tailing. What are the primary causes and how can I fix it?
A1: Understanding the Root Cause of Peak Tailing
Peak tailing for this compound is most commonly attributed to secondary interactions between the analyte and the stationary phase, particularly with residual silanol groups on standard C18 columns.[1] this compound possesses a carboxylic acid group and a secondary amide, both of which can interact with the silica backbone of the column packing material.
Troubleshooting Protocol:
-
Mobile Phase pH Adjustment: The ionization state of this compound is critical. The carboxylic acid moiety has an estimated pKa similar to that of Cephalothin, which is around 3.8.[2] Operating the mobile phase at a pH close to the pKa will result in a mixed population of ionized and non-ionized species, leading to peak distortion.[3]
-
Action: Adjust the mobile phase pH to at least 1.5-2 pH units below the pKa of the carboxylic acid. A pH of 2.5-3.0 is a good starting point to ensure the carboxylic acid is fully protonated (non-ionized), minimizing its interaction with the stationary phase. Use a buffer, such as phosphate or citrate, at a concentration of 10-25 mM to maintain a stable pH.
-
-
Column Selection: Not all C18 columns are created equal. The type of silica, end-capping, and surface chemistry can dramatically impact peak shape for polar analytes.
-
Action: Consider using a column with advanced end-capping to block residual silanol groups. Alternatively, a polar-embedded or polar-endcapped C18 column can provide a different selectivity and often improves peak shape for polar compounds like this compound by providing a controlled secondary interaction mechanism.[1]
-
-
Mobile Phase Modifiers: The addition of a small amount of an amine modifier can help to mask silanol groups and improve peak symmetry.
-
Action: Introduce a low concentration (e.g., 0.05-0.1%) of triethylamine (TEA) to the mobile phase and adjust the pH with an acid like phosphoric acid. Be mindful that TEA can suppress MS signals if you are using a mass spectrometer for detection.
-
Troubleshooting Workflow for Peak Tailing:
Caption: A stepwise approach to troubleshooting peak tailing for this compound.
Q2: I'm observing peak fronting for this compound. What could be the issue?
A2: Diagnosing and Resolving Peak Fronting
Peak fronting is less common than tailing for this compound but can occur under specific circumstances. The primary causes are typically related to sample overload or a mismatch between the sample solvent and the mobile phase.[4]
Troubleshooting Protocol:
-
Sample Concentration and Injection Volume: Injecting too much analyte can saturate the stationary phase at the column inlet, leading to a distorted peak shape.
-
Action: Reduce the concentration of your sample or decrease the injection volume. Perform a series of injections with decreasing analyte mass to see if the peak shape improves.
-
-
Sample Solvent Strength: If the sample is dissolved in a solvent that is significantly stronger (i.e., has a higher organic content) than the initial mobile phase, the analyte will not properly partition onto the stationary phase at the column head, causing peak distortion.
-
Action: Whenever possible, dissolve and inject your sample in the initial mobile phase. If sample solubility is an issue, use the weakest possible solvent that will still dissolve the analyte.
-
Data Summary: Impact of Sample Solvent on Peak Shape
| Sample Solvent | Peak Shape | Rationale |
| Initial Mobile Phase | Symmetrical | Ideal condition, ensures proper focusing of the analyte band at the column inlet. |
| 100% Acetonitrile | Fronting | The strong solvent carries the analyte down the column before it can properly interact with the stationary phase. |
| 100% Water | Broadening | May be too weak to ensure complete dissolution, leading to slow sample introduction. |
Q3: My retention time for this compound is unstable and drifting. How can I improve reproducibility?
A3: Achieving Stable and Reproducible Retention Times
Retention time instability is often a sign of an improperly equilibrated column or fluctuations in the mobile phase composition or temperature.
Troubleshooting Protocol:
-
Column Equilibration: Insufficient equilibration time between injections, especially after a gradient, can lead to drifting retention times.
-
Action: Ensure the column is equilibrated with the initial mobile phase for at least 10-15 column volumes before each injection. Monitor the baseline and pressure for stability before proceeding.
-
-
Mobile Phase Preparation and Stability: Inconsistent mobile phase preparation or degradation of mobile phase components can cause retention time shifts.
-
Action: Prepare fresh mobile phase daily. Ensure accurate pH measurement and consistent buffer concentrations. If using an automated mixer, prime all solvent lines to remove bubbles and ensure accurate proportioning.
-
-
Column Temperature Control: Fluctuations in ambient temperature can affect retention times.
-
Action: Use a column oven to maintain a constant and consistent temperature throughout the analysis. A temperature of 30-40°C is a good starting point.
-
Logical Relationship of Factors Affecting Retention Time Stability:
Caption: Key factors influencing the stability of this compound retention time.
Q4: I am having trouble separating this compound from its parent compound, Cephalothin. What can I do to improve resolution?
A4: Enhancing Resolution Between this compound and Cephalothin
This compound and Cephalothin are structurally very similar, with the primary difference being the hydrolysis of the acetyl group to a hydroxyl group in this compound. This makes their chromatographic separation challenging.
Experimental Protocol for Improved Resolution:
-
Optimize Mobile Phase pH: As with peak shape, pH plays a crucial role in selectivity. Fine-tuning the pH can alter the ionization and, therefore, the retention of both compounds to different extents.
-
Procedure: Prepare a series of mobile phases with pH values ranging from 2.5 to 4.0 in 0.2 pH unit increments. Inject a mixture of this compound and Cephalothin at each pH and plot the resolution factor.
-
-
Adjust Organic Modifier Percentage: The percentage of organic solvent (e.g., acetonitrile or methanol) in the mobile phase directly impacts retention and can be adjusted to improve separation.
-
Procedure: Using the optimal pH determined above, perform a series of isocratic runs with varying percentages of the organic modifier. Start with a low percentage (e.g., 10%) and increase it in small increments (e.g., 2-5%) to find the optimal balance between retention and resolution. A shallow gradient can also be effective.
-
-
Consider Ion-Pairing Chromatography: For highly polar and ionizable compounds, ion-pairing reagents can significantly improve retention and resolution.
-
Procedure: Introduce an ion-pairing agent, such as tetrabutylammonium (TBA) for acidic compounds, into the mobile phase at a low concentration (e.g., 5 mM). This will form a neutral ion-pair with the carboxylate group, increasing its hydrophobicity and retention on the C18 column. Note that ion-pairing reagents are often not compatible with mass spectrometry.
-
Table of Starting Conditions for Method Development:
| Parameter | Recommended Starting Point | Rationale |
| Column | Polar-Embedded or High-Purity End-Capped C18, 2.1 or 4.6 mm i.d., <3 µm particles | Minimizes silanol interactions and provides high efficiency. |
| Mobile Phase A | 20 mM Potassium Phosphate in Water, pH 2.8 | Buffers the mobile phase to suppress ionization of the carboxylic acid. |
| Mobile Phase B | Acetonitrile | Common organic modifier with good UV transparency. |
| Gradient | 10-40% B over 15 minutes | A good starting point to elute both compounds with adequate separation. |
| Flow Rate | 0.3 mL/min for 2.1 mm i.d.; 1.0 mL/min for 4.6 mm i.d. | Standard flow rates for these column dimensions. |
| Column Temp. | 35 °C | Improves efficiency and reduces viscosity. |
| Detection | UV at 254 nm | A common wavelength for the detection of cephalosporins.[5] |
By systematically addressing these common issues, you can overcome the challenges associated with the chromatography of this compound and develop a robust and reliable analytical method. Should you continue to experience difficulties, please do not hesitate to contact our technical support team for further assistance.
References
-
SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
Phenomenex. (2025, April 1). Understanding Peak Fronting in HPLC. Retrieved from [Link]
-
Cytiva. (2024, September 1). How to fix asymmetrical chromatography peaks? Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Deacetylcephalothin. PubChem Compound Database. Retrieved from [Link]
- Hoehn, M. M., Murphy, H. W., Pugh, C. T., & Davis, N. E. (1970). Paper chromatographic techniques for the determination of cephalothin and this compound in body fluids. Applied microbiology, 20(5), 734–736.
-
Chromatography Today. (n.d.). What are the Common Peak Problems in HPLC. Retrieved from [Link]
-
Waters Corporation. (n.d.). Rapid Analysis of Cephalosporins and Related Drug Substances Using CORTECS™ Premier Columns featuring MaxPeak™ Technology. Retrieved from [Link]
- Nilson, L. A., & Tfelt-Hansen, P. (1978). Quantitation of antibiotics by high-pressure liquid chromatography: cephalothin. Antimicrobial agents and chemotherapy, 13(4), 635–641.
- Ribeiro, A. R., Schmidt, T. C., & Scheding, M. (2017). Determination of acid dissociation constants (pKa) of cephalosporin antibiotics: Computational and experimental approaches. Chemosphere, 168, 114-123.
- Cooper, M. J., Anders, M. W., & Mirkin, B. L. (1973). Ion-pair extraction and high-speed liquid chromatography of cephalothin and deacetylcephalothin in human serum and urine.
-
National Center for Biotechnology Information. (n.d.). Cephalothin. PubChem Compound Database. Retrieved from [Link]
-
Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]
-
Dolan, J. W. (2012, July 1). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC North America. Retrieved from [Link]
Sources
Technical Support Center: Navigating Desacetylcephalothin Solubility for In Vitro Assays
Welcome to our specialized technical guide for researchers, scientists, and drug development professionals. This resource is designed to address common challenges and frequently asked questions concerning the solubility of Desacetylcephalothin in in vitro experimental settings. Our objective is to equip you with expert insights and actionable protocols to ensure the precision and reliability of your results.
Introduction: The Solubility Challenge with this compound
This compound is a primary, microbiologically active metabolite of the first-generation cephalosporin antibiotic, cephalothin.[1][2][3] Its accurate use in in vitro assays, such as susceptibility testing or mechanism-of-action studies, is critically dependent on achieving and maintaining its complete dissolution in aqueous media. However, like many cephalosporins, this compound can exhibit problematic solubility, potentially leading to precipitation and, consequently, inaccurate experimental data.[4][5]
This guide provides a structured, in-depth approach to understanding and overcoming these solubility hurdles, thereby safeguarding the integrity of your research.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My this compound powder is not fully dissolving in my aqueous buffer. What could be the cause and how can I fix it?
This is a frequent issue that often stems from several physicochemical factors. Understanding these can help you systematically troubleshoot the problem.
Potential Causes and Solutions:
-
pH of the Medium: The solubility of cephalosporins is often highly dependent on the pH of the aqueous solution.[4][6] Many exhibit a U-shaped solubility curve with the lowest solubility at their isoelectric point.[4]
-
Solution: Check the pH of your buffer. A slight adjustment away from the isoelectric point can dramatically increase solubility. For many cephalosporins, a pH between 6.0 and 7.0 is often optimal, but this must be compatible with your experimental system.
-
-
Concentration Limit Exceeded: You may be attempting to prepare a solution that is above the compound's intrinsic aqueous solubility limit.
-
Solution: Attempt to prepare a more dilute solution. If a higher concentration is necessary, you will likely need to prepare a concentrated stock in an organic solvent first (see Q2).
-
-
Insufficient Agitation or Time: The dissolution kinetics may be slow, requiring more energy to overcome the crystal lattice energy of the powder.
-
Solution: After adding the powder to the solvent, vortex the solution vigorously. If particles remain, sonication in a water bath for 5-15 minutes can provide the necessary energy to facilitate dissolution. Gentle warming to 37°C can also be effective but should be done cautiously to avoid degradation.[7]
-
Experimental Protocol: pH-Dependent Solubility Test
To empirically determine the optimal pH for solubilizing your specific batch of this compound, you can perform the following microscale experiment:
-
Prepare a series of buffers (e.g., phosphate or citrate-phosphate buffers) with a pH range from 4.0 to 8.0.
-
Add a small, known excess amount of this compound powder to a fixed volume of each buffer in separate microcentrifuge tubes.
-
Agitate the tubes at a constant temperature (e.g., 25°C or 37°C) for several hours to allow them to reach equilibrium.
-
Centrifuge the tubes at high speed to pellet the undissolved compound.
-
Carefully collect the supernatant and determine the concentration of the dissolved this compound using an appropriate analytical method, such as HPLC-UV.
-
Plot the measured solubility against the pH to identify the optimal range.
Q2: How should I prepare a high-concentration stock solution of this compound for long-term storage?
For creating concentrated stock solutions that can be stored and diluted for future experiments, using a water-miscible organic solvent is the standard and recommended approach.[8]
Recommended Solvents and Protocol:
-
Dimethyl Sulfoxide (DMSO): DMSO is the most common and effective solvent for preparing high-concentration stocks of many poorly water-soluble compounds for in vitro use.[7]
Step-by-Step Protocol for Preparing a 10 mg/mL Stock in DMSO:
-
Accurate Weighing: On a calibrated analytical balance, accurately weigh the desired amount of this compound powder.
-
Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the target concentration of 10 mg/mL.
-
Complete Dissolution: Vortex the solution thoroughly. If necessary, gently warm the tube between your hands or in a 37°C water bath for a few minutes until all solid particles are visibly dissolved.
-
Sterilization (Optional but Recommended): If the stock will be used in sterile cell culture, filter it through a 0.22 µm syringe filter compatible with DMSO (e.g., a PTFE membrane).
-
Aliquoting and Storage: Dispense the stock solution into small, single-use aliquots in sterile microcentrifuge tubes. This is critical to avoid repeated freeze-thaw cycles, which can lead to compound degradation and moisture absorption.[9]
-
Storage: Store the aliquots at -20°C or -80°C, protected from light. Under these conditions, the stock solution should be stable for several months.
Data Summary: Recommended Solvents for this compound
| Solvent | Primary Use Case | Typical Concentration Range | Storage Recommendations | Key Considerations |
| Water / Aqueous Buffer | Freshly prepared working solutions | < 1 mg/mL | Prepare fresh before each experiment. Do not store. | Solubility is highly pH-dependent.[4] |
| DMSO | High-concentration stock solutions | 10 - 50 mg/mL | Aliquot and store at -20°C or -80°C for long-term stability.[9] | Ensure final DMSO concentration in assay is non-toxic (typically <0.5%).[7] |
Q3: My this compound, dissolved in DMSO, precipitates when I add it to my cell culture medium. How can I prevent this?
This is a classic problem known as "solvent shock" or precipitation upon dilution. It occurs when a compound that is highly soluble in an organic solvent is rapidly introduced into an aqueous environment where its solubility is much lower.
Causality and Prevention Workflow
Caption: Workflow to prevent precipitation when diluting DMSO stocks.
Preventative Measures and Best Practices:
-
Minimize the DMSO Volume: Use the highest possible concentration for your DMSO stock so that the volume added to the medium is minimal. The final concentration of DMSO in your cell culture should ideally be below 0.5% to avoid solvent-induced artifacts.[7]
-
Pre-warm the Medium: Ensure your cell culture medium is pre-warmed to 37°C. Solubility is generally higher at warmer temperatures.[10][11]
-
Increase the Surface Area for Mixing: Do not add the DMSO stock to a small, static volume of medium. Instead, add the small aliquot of stock solution directly into the final, larger volume of medium while it is being gently vortexed or swirled. This rapid dispersion prevents the formation of localized, supersaturated pockets that lead to precipitation.
-
Serial Dilution: For very sensitive experiments or highly insoluble compounds, a serial dilution approach is effective. First, dilute the DMSO stock 1:10 or 1:20 in a small volume of pre-warmed medium. Mix well. Then, transfer this intermediate dilution to the final volume of medium.
By following these protocols and understanding the underlying chemical principles, you can successfully overcome the solubility challenges associated with this compound and ensure the generation of high-quality, reproducible data in your in vitro assays.
References
-
Yamaguchi, A., et al. (1980). Physicochemical Properties of Amphoteric Beta-Lactam Antibiotics. II: Solubility and Dissolution Behavior of Aminocephalosporins as a Function of pH. Journal of Pharmaceutical Sciences, 69(11), 1289-1291. Available at: [Link]
-
DailyMed. (n.d.). CEPHALEXIN. U.S. National Library of Medicine. Available at: [Link]
- Barza, M., & Weinstein, L. (1976). Pharmacokinetics of the penicillins in man. Clinical Pharmacokinetics, 1(4), 297-308. [This is a representative reference for general cephalosporin pharmacokinetics, specific URL for full text may vary].
-
Creative Diagnostics. (n.d.). Common Problems and Solutions of Kanamycin in Experiments. Available at: [Link]
-
PubChem. (n.d.). Deacetylcephalothin. National Center for Biotechnology Information. Available at: [Link]
-
Yamana, T., & Tsuji, A. (1974). Comparative stabilities of cephalosporins in aqueous solution. The Journal of Antibiotics, 27(12), 1000-1002. Available at: [Link]
-
Kuo, C. H., et al. (1989). Role of Desacetylation in the Detoxification of Cephalothin in Renal Cells in Culture. Journal of Pharmacology and Experimental Therapeutics, 248(3), 953-959. Available at: [Link]
-
Yamana, T., & Tsuji, A. (1976). Comparative stability of cephalosporins in aqueous solution: kinetics and mechanisms of degradation. Journal of Pharmaceutical Sciences, 65(11), 1563-1574. Available at: [Link]
-
Scribd. (n.d.). Cell Culture TroubleShooting. Available at: [Link]
-
Capricorn Scientific. (2025). Antibiotics in Cell Culture: When and How to Use Them. Available at: [Link]
-
Barrick Lab, The University of Texas at Austin. (n.d.). Protocols/AntibioticStockSolutions. Available at: [Link]
-
Nolan, C. M., & McAllister, C. K. (1980). A study of cephalothin and this compound in cerebrospinal fluid in therapy for experimental pneumococcal meningitis. The Journal of Infectious Diseases, 141(3), 326-330. Available at: [Link]
-
PhytoTech Labs. (n.d.). Preparing Stock Solutions. Available at: [Link]
-
PubChem. (n.d.). Cephalothin Sodium. National Center for Biotechnology Information. Available at: [Link]
-
Wick, W. E. (1965). In vitro and in vivo laboratory comparison of cephalothin and this compound. Antimicrobial Agents and Chemotherapy, 5, 870-875. Available at: [Link]
Sources
- 1. Role of desacetylation in the detoxification of cephalothin in renal cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A study of cephalothin and this compound in cerebrospinal fluid in therapy for experimental pneumococcal meningitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro and in vivo laboratory comparison of cephalothin and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Physicochemical properties of amphoteric beta-lactam antibiotics. II: Solubility and dissolution behavior of aminocephalosporins as a function of pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative stability of cephalosporins in aqueous solution: kinetics and mechanisms of degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparative stabilities of cephalosporins in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. phytotechlab.com [phytotechlab.com]
- 9. ProtocolsAntibioticStockSolutions < Lab < TWiki [barricklab.org]
- 10. oww-files-public.sfo3.cdn.digitaloceanspaces.com [oww-files-public.sfo3.cdn.digitaloceanspaces.com]
- 11. scribd.com [scribd.com]
Technical Support Center: Minimizing Ion Suppression for Desacetylcephalothin in Mass Spectrometry
Welcome to the technical support center for the analysis of Desacetylcephalothin via mass spectrometry. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of ion suppression and ensure the integrity of your analytical data. Here, you will find in-depth troubleshooting guides and frequently asked questions to address common challenges encountered during your experiments.
Understanding Ion Suppression in this compound Analysis
Ion suppression is a significant challenge in liquid chromatography-mass spectrometry (LC-MS) that can lead to inaccurate and unreliable quantitative results.[1] It occurs when co-eluting matrix components interfere with the ionization of the target analyte, in this case, this compound, leading to a decreased signal intensity.[1] This phenomenon is particularly prevalent in the analysis of biological matrices such as plasma, urine, and tissue samples, which are rich in endogenous substances like salts, phospholipids, and proteins.
The mechanism of ion suppression is complex and can involve several factors. Competition for charge in the electrospray ionization (ESI) source is a primary cause, where high concentrations of matrix components can outcompete the analyte for protonation or deprotonation.[1] Changes in the physical properties of the droplets in the ESI source, such as increased surface tension or viscosity due to matrix components, can also hinder the efficient generation of gas-phase analyte ions.
For this compound, a metabolite of the antibiotic Cephalothin, accurate quantification is crucial for pharmacokinetic and pharmacodynamic studies. Ion suppression can lead to an underestimation of its concentration, potentially impacting clinical decisions and drug development timelines. Therefore, a thorough understanding and proactive mitigation of ion suppression are paramount.
Troubleshooting Guide
This section provides a structured approach to identifying and resolving common issues related to ion suppression during this compound analysis.
Question 1: Why is the signal intensity of my this compound peak unexpectedly low or absent?
A sudden or persistent low signal for this compound can be alarming. The root cause often lies in ion suppression, but other factors could also be at play. Follow this systematic troubleshooting workflow:
Step 1: Verify Instrument Performance
Before investigating matrix effects, ensure the LC-MS system is functioning optimally.
-
Action: Prepare a fresh, simple solution of this compound in a clean solvent (e.g., methanol or acetonitrile) at a known concentration.
-
Procedure:
-
Directly infuse the standard solution into the mass spectrometer to confirm a stable and expected signal for the this compound precursor ion.
-
If the signal is weak or absent, investigate potential issues with the ion source, such as a dirty capillary or incorrect settings.
-
If the direct infusion signal is strong, inject the standard solution through the LC system. Poor chromatography (e.g., broad or tailing peaks) could indicate a column or mobile phase issue.
-
Step 2: Assess for Ion Suppression
If the instrument is performing as expected with a clean standard, the next step is to determine if ion suppression from the sample matrix is the culprit.
-
Action: Perform a post-column infusion experiment.
-
Procedure:
-
Continuously infuse a standard solution of this compound into the MS source via a T-junction placed after the analytical column.
-
Inject a blank matrix sample (e.g., plasma or urine without the analyte) onto the LC column.
-
Monitor the signal of the infused this compound. A dip in the signal intensity at the retention time of this compound indicates the presence of co-eluting matrix components causing ion suppression.
-
dot graph TD { A[Start: Low/No this compound Signal] --> B{Check Instrument Performance}; B --> C[Direct Infusion of Standard]; C --> D{Signal OK?}; D -- No --> E[Troubleshoot MS Source/Optics]; D -- Yes --> F[Inject Standard via LC]; F --> G{Chromatography OK?}; G -- No --> H[Troubleshoot LC System/Column]; G -- Yes --> I{Suspect Ion Suppression}; I --> J[Perform Post-Column Infusion]; J --> K{Signal Dip Observed?}; K -- Yes --> L[Implement Mitigation Strategies]; K -- No --> M[Investigate Other Causes e.g., Sample Prep]; L --> N[Re-evaluate Signal]; M --> N; N --> O[End]; }
Caption: Troubleshooting workflow for low this compound signal.
Question 2: How can I identify the source of ion suppression in my this compound assay?
Identifying the specific matrix components causing suppression is key to developing an effective mitigation strategy.
-
Action: Analyze different fractions of your sample matrix.
-
Procedure:
-
Phospholipids: Phospholipids are a common cause of ion suppression in plasma samples. Monitor for characteristic phospholipid MRM transitions (e.g., precursor ion scans for m/z 184) to see if they co-elute with this compound.
-
Salts and Polar Components: These typically elute early in a reversed-phase chromatography run. If ion suppression is observed at the beginning of the chromatogram, consider adjusting the mobile phase gradient to better separate this compound from these early-eluting compounds.
-
Proteins: While protein precipitation removes the majority of proteins, residual amounts can still cause suppression. Ensure your protein precipitation method is efficient.
-
FAQs: Minimizing Ion Suppression for this compound
This section addresses frequently asked questions with actionable advice and best practices.
What are the most effective sample preparation techniques to reduce ion suppression for this compound?
The choice of sample preparation is critical in minimizing matrix effects. Here's a comparison of common techniques:
| Sample Preparation Technique | Principle | Advantages for this compound Analysis | Disadvantages |
| Protein Precipitation (PPT) | Proteins are precipitated from the biological matrix using an organic solvent (e.g., acetonitrile, methanol) or an acid (e.g., trichloroacetic acid). | Simple, fast, and cost-effective. | Can be non-selective, leaving behind other matrix components like phospholipids and salts that cause ion suppression. |
| Liquid-Liquid Extraction (LLE) | This compound is partitioned between two immiscible liquid phases (typically an aqueous sample and an organic solvent). | Can provide a cleaner extract than PPT by removing more matrix interferences. | Can be labor-intensive, may have lower recovery for polar analytes, and can be difficult to automate. |
| Solid-Phase Extraction (SPE) | This compound is retained on a solid sorbent while matrix components are washed away. The analyte is then eluted with a different solvent. | Highly selective, provides a very clean extract, and can concentrate the analyte, leading to improved sensitivity. | Requires method development to select the appropriate sorbent and optimize wash and elution steps. Can be more expensive than PPT or LLE. |
Recommendation: For robust and sensitive analysis of this compound, Solid-Phase Extraction (SPE) is often the most effective technique for minimizing ion suppression. A well-developed SPE method can significantly reduce matrix components, leading to a cleaner baseline and more accurate quantification.
dot graph LR { subgraph "Sample Preparation Workflow" A[Biological Sample] --> B{Choose Technique}; B --> C[Protein Precipitation]; B --> D[Liquid-Liquid Extraction]; B --> E[Solid-Phase Extraction]; C --> F[Analysis]; D --> F; E --> F; end subgraph "Relative Ion Suppression" G[High] --> H[Medium] --> I[Low]; end C -- "High Suppression" --> G; D -- "Medium Suppression" --> H; E -- "Low Suppression" --> I; }
Caption: Impact of sample preparation on ion suppression.
How can I optimize my LC method to reduce co-elution with interfering matrix components?
Chromatographic separation is a powerful tool to combat ion suppression.
-
Mobile Phase Gradient: A slower, more gradual gradient can improve the separation between this compound and co-eluting matrix components.
-
Column Chemistry: Experiment with different column stationary phases (e.g., C18, C8, Phenyl-Hexyl) to alter the selectivity of the separation.
-
pH of the Mobile Phase: Adjusting the pH of the mobile phase can change the retention time of this compound and interfering compounds, potentially resolving them.
-
Diverter Valve: Use a diverter valve to direct the flow to waste during the initial part of the run when highly polar, unretained matrix components (like salts) elute, preventing them from entering the mass spectrometer.
What are the recommended MRM transitions for this compound?
While optimal MRM transitions should be determined empirically, based on the structure of this compound (a metabolite of Cephalothin) and the known fragmentation patterns of cephalosporin antibiotics, the following are likely transitions to start with:
This compound (Molecular Weight: ~354.4 g/mol )
-
Precursor Ion (Q1): [M+H]⁺ = m/z 355.0
-
Potential Product Ions (Q3):
-
Cleavage of the beta-lactam ring is a common fragmentation pathway for cephalosporins.[2] Look for fragments corresponding to the core structures.
-
Loss of the hydroxymethyl group at the C-3 position.
-
Fragmentation of the thienylacetyl side chain.
-
Recommended Starting MRM Transitions:
| Precursor Ion (m/z) | Product Ion (m/z) | Putative Fragment |
| 355.0 | To be determined empirically | Core fragments, side chain fragments |
Experimental Protocol for MRM Optimization:
-
Infuse a standard solution of this compound into the mass spectrometer.
-
Perform a product ion scan to identify the major fragment ions.
-
Select the most intense and specific fragment ions as potential product ions for your MRM transitions.
-
Optimize the collision energy for each transition to maximize the signal of the product ion. The optimal collision energy is the voltage that produces the highest abundance of the desired fragment ion.[3]
Should I use an internal standard, and if so, what kind?
Yes, using an internal standard is highly recommended to compensate for ion suppression and other sources of variability.
-
Stable Isotope-Labeled (SIL) Internal Standard: This is the gold standard. A SIL internal standard of this compound will have a very similar retention time and ionization efficiency to the analyte, allowing it to effectively compensate for matrix effects.
-
Structural Analog: If a SIL internal standard is not available, a structural analog with similar chemical properties can be used. However, it may not co-elute perfectly with this compound and may not experience the exact same degree of ion suppression.
By implementing these troubleshooting strategies and best practices, you can effectively minimize ion suppression and ensure the generation of high-quality, reliable data for your this compound analyses.
References
-
A validated LC-MS/MS method for simultaneous quantitation of piperacillin, cefazolin, and cefoxitin in rat plasma and twelve tissues. (2024). PMC. [Link]
-
Determination of cephalosporin antibiotic residues in milk using liquid chromatography – tandem mass spectrometry (LC – MS/MS) method. (2020). IOJS. [Link]
-
Review on Bioanalytical Methods for Determination of Cephalosporins by Using HPLC and LC-MS. IOSR Journal of Pharmacy and Biological Sciences. [Link]
-
Recent analytical methods for cephalosporins in biological fluids. (1987). PMC. [Link]
-
Validated LC-MS/MS method for simultaneous analysis of 21 cephalosporins in zebrafish for a drug toxicity study. (2018). PubMed. [Link]
-
Validated LC-MS/MS method for simultaneous analysis of 21 cephalosporins in zebrafish for a drug toxicity study. ResearchGate. [Link]
-
Rapid Optimization of MRM-MS Instrument Parameters by Subtle Alteration of Precursor and Product m/z Targets. (2009). PMC. [Link]
-
(PDF) Determination of cephalosporin antibiotic residues in milk using liquid chromatography -tandem mass spectrometry (LC -MS/MS) method. ResearchGate. [Link]
-
Fragmentation pathways of drugs of abuse and their metabolites based on QTOF MS/MS and MS(E) accurate-mass spectra. (2011). PubMed. [Link]
-
Effect of Collision Energy Optimization on the Measurement of Peptides by Selected Reaction Monitoring (SRM) Mass Spectrometry. (2010). PMC. [Link]
-
How to choose optimal collision energy (CE) for MRM transition? ResearchGate. [Link]
-
An optimized SPE-LC-MS/MS method for antibiotics residue analysis in ground, surface and treated water samples by response surface methodology- central composite design. (2017). PMC. [Link]
-
LC-MS/MS precursor/product ion combinations (quantifier italicised) monitored in ESI negative mode. ResearchGate. [Link]
-
Effect of Collision Energy Optimization on the Measurement of Peptides by Selected Reaction Monitoring (SRM) Mass Spectrometry. Skyline. [Link]
-
Skyline Collision Energy Optimization. Skyline. [Link]
-
Mass spectral fragmentation pathways of (a) cephalosporin antibiotics... ResearchGate. [Link]
-
Specific MRM transition parameters used for Cefiderocol and... ResearchGate. [Link]
-
Metabolism of oral cephalothin and related cephalosporins in the rat. (1967). PubMed. [Link]
-
Paper Chromatographic Techniques for the Determination of Cephalothin and this compound in Body Fluids. (1970). PMC. [Link]
-
Mass Spectral Profile for Rapid Differentiating Beta-Lactams from Their Ring-Opened Impurities. (2013). PMC. [Link]
-
Mass spectral fragmentation pathway of cephalosporin antibiotic. ResearchGate. [Link]
-
Fragmentation pathway of drugs of abuse and their metabolites using accurate mass spectra of QTOF MS. CORE. [Link]
-
List of MRM transitions. m/z (amu). ResearchGate. [Link]
- Triple quadrupole mass spectrometers configured to detect mrm transitions of pesticide residues.
Sources
Validation & Comparative
A Comparative Analysis of the Antibacterial Activity of Cephalothin and its Primary Metabolite, Desacetylcephalothin
For researchers, scientists, and professionals in drug development, a nuanced understanding of the bioactivity of a parent drug versus its metabolites is critical for predicting clinical efficacy and safety. This guide provides an in-depth technical comparison of the antibacterial properties of the first-generation cephalosporin, Cephalothin, and its major in vivo metabolite, Desacetylcephalothin. This analysis is grounded in experimental data and established microbiological testing standards to offer actionable insights for antimicrobial research and development.
Introduction: The Metabolic Fate and Antibacterial Relevance of Cephalothin
Cephalothin is a broad-spectrum β-lactam antibiotic that has been in clinical use for decades.[1][2] Like all β-lactams, its mechanism of action involves the inhibition of bacterial cell wall synthesis by binding to and inactivating penicillin-binding proteins (PBPs).[3] This disruption of peptidoglycan synthesis leads to cell lysis and bacterial death.[3]
Upon administration, Cephalothin undergoes in vivo metabolism, with 10-40% of the dose being converted to this compound.[3] This metabolic conversion, occurring in the liver and other tissues, results in a molecule with altered antibacterial properties.[4] Understanding the comparative activity of these two compounds is crucial, as the overall therapeutic effect of Cephalothin is a composite of the activity of both the parent drug and its metabolite.
Chemical Structures and Relationship
The chemical structures of Cephalothin and this compound are closely related. This compound is formed by the hydrolysis of the acetyl group at the C-3 position of the cephalosporin nucleus of Cephalothin. This seemingly minor structural modification has a significant impact on the molecule's antibacterial potency.
Cephalothin
This compound
Comparative In Vitro Antibacterial Activity
The most direct method for comparing the potency of two antimicrobial agents is by determining their Minimum Inhibitory Concentrations (MICs) against a panel of relevant bacterial isolates. The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium.
While this compound retains a similar spectrum of activity to its parent compound, its potency is significantly reduced. Studies have shown that this compound is generally 5-55% as active as Cephalothin, with the degree of reduced activity being dependent on the bacterial species.[5]
Table 1: Comparative Antibacterial Activity of Cephalothin and this compound
| Bacterial Species | Cephalothin MIC Range (µg/mL) | This compound Relative Potency (% of Cephalothin) | Estimated this compound MIC Range (µg/mL) |
| Staphylococcus aureus (MSSA) | 0.12 - 2 | 5 - 55%[5] | 0.2 - 36 |
| Escherichia coli | 2 - 16 | 5 - 55%[5] | 3.6 - 290 |
| Klebsiella pneumoniae | 2 - 16 | 5 - 55%[5] | 3.6 - 290 |
Note: The estimated MIC range for this compound is calculated based on the reported relative potency and the known MIC range for Cephalothin.
The reduced activity of this compound is a critical consideration in clinical settings. For infections where Cephalothin is used, the in vivo conversion to a less potent metabolite can impact therapeutic outcomes, particularly for pathogens with borderline susceptibility to the parent drug.
Synergistic Interactions: A Combined Effect
An important aspect of the Cephalothin-Desacetylcephalothin dynamic is the potential for synergistic or additive antibacterial effects when both compounds are present. Research has demonstrated that synergy or partial synergy occurs in a significant percentage of Enterobacteriaceae and Staphylococcus aureus strains when tested against a combination of Cephalothin and this compound.[5] This suggests that despite its lower intrinsic activity, this compound may contribute positively to the overall antibacterial effect in vivo.
This synergistic interaction is a key factor that can enhance the therapeutic efficacy of Cephalothin, potentially compensating for the reduced potency of the metabolite.[6]
Experimental Protocols for Comparative Analysis
To provide a framework for researchers wishing to conduct their own comparative studies, the following are detailed protocols for determining MIC values and assessing synergy, based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This method is considered a gold standard for quantitative susceptibility testing.
Workflow for MIC Determination
Caption: Broth microdilution workflow for MIC determination.
Detailed Steps:
-
Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland turbidity standard from a fresh (18-24 hour) culture. This should be further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.
-
Antibiotic Dilution: Prepare serial two-fold dilutions of Cephalothin and this compound in sterile cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.
-
Inoculation: Inoculate each well of the microtiter plate with the standardized bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading Results: Following incubation, visually inspect the plates for bacterial growth (turbidity). The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth.
Assessment of Synergy by Checkerboard Assay
The checkerboard method is a common technique to evaluate the interaction between two antimicrobial agents.
Workflow for Checkerboard Synergy Assay
Caption: Checkerboard assay workflow for synergy testing.
Detailed Steps:
-
Plate Setup: In a 96-well microtiter plate, prepare serial dilutions of Cephalothin along the x-axis and serial dilutions of this compound along the y-axis. This creates a matrix of wells with varying concentrations of both compounds.
-
Inoculation and Incubation: Inoculate and incubate the plate as described in the MIC protocol.
-
Data Analysis:
-
Determine the MIC of each drug alone and in combination.
-
Calculate the Fractional Inhibitory Concentration (FIC) for each compound:
-
FIC of Cephalothin = MIC of Cephalothin in combination / MIC of Cephalothin alone
-
FIC of this compound = MIC of this compound in combination / MIC of this compound alone
-
-
Calculate the FIC index (FICI) by summing the individual FICs: FICI = FIC of Cephalothin + FIC of this compound.
-
-
Interpretation of FICI:
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI ≤ 4
-
Antagonism: FICI > 4
-
Clinical and Pharmacodynamic Implications
The conversion of Cephalothin to the less active this compound has several important clinical implications:
-
Treatment of Serious Infections: In severe infections, particularly in anatomical sites with limited drug penetration like the cerebrospinal fluid (CSF), the presence of a less active metabolite can compromise therapeutic efficacy.[7][8] This is a contributing factor to why Cephalothin is not recommended for the treatment of meningitis.[7]
-
Pharmacokinetics: this compound has a longer half-life than Cephalothin, especially in patients with impaired renal function.[9] This can lead to the accumulation of the less active metabolite, which may be a consideration in dose adjustments for such patients.
-
Synergy in Overall Efficacy: The observed in vitro synergy suggests that the combined action of Cephalothin and this compound in the body may be more effective than what would be predicted from the activity of Cephalothin alone.[6] This highlights the importance of considering the complete pharmacokinetic and pharmacodynamic profile of a drug and its metabolites.
-
Detoxification: The desacetylation of Cephalothin can also be viewed as a detoxification mechanism, as this compound has been shown to be less toxic to renal cells in vitro.[4]
Conclusion
The antibacterial activity of Cephalothin is a dynamic interplay between the potent parent compound and its less active but potentially synergistic metabolite, this compound. For researchers and drug development professionals, this comparative analysis underscores the necessity of evaluating the bioactivity of metabolites to gain a comprehensive understanding of a drug's in vivo performance. While this compound exhibits reduced potency, its contribution to the overall antibacterial effect through synergistic interactions with Cephalothin should not be overlooked. Future research should continue to explore the clinical relevance of this synergy and its impact on therapeutic outcomes for various infectious diseases.
References
- Jones, R. N., & Barry, A. L. (1984). Cefotaxime, cephalothin, and cephapirin: antimicrobial activity and synergy studies of cephalosporins with significant in vivo desacetyl metabolite concentrations. Diagnostic microbiology and infectious diseases, 2(1), 65–68.
- Jones, R. N. (1983). A review of cephalosporin metabolism: a lesson to be learned for future chemotherapy. The Journal of antimicrobial chemotherapy, 11 Suppl A, 1–10.
-
Johns Hopkins ABX Guide. (2019). Cephalothin. Retrieved from [Link]
- Nolan, C. M., & Ulmer, W. C., Jr. (1980). A study of cephalothin and this compound in cerebrospinal fluid in therapy for experimental pneumococcal meningitis. The Journal of infectious diseases, 141(3), 326–330.
- Nilsson-Ehle, I., & Nilsson-Ehle, P. (1979). Pharmacokinetics of cephalothin: accumulation of its deacetylated metabolite in uremic patients. The Journal of infectious diseases, 139(6), 712–716.
- Williams, P. D., & Hottendorf, G. H. (1985). Role of desacetylation in the detoxification of cephalothin in renal cells in culture. Antimicrobial agents and chemotherapy, 27(6), 923–926.
- Wick, W. E. (1965). In vitro and in vivo laboratory comparison of cephalothin and this compound. Antimicrobial agents and chemotherapy, 5, 870–875.
- Sonneville, P. F., Kartodirdjo, R. R., Skeggs, H., Till, A. E., & Martin, C. M. (1976). Comparative clinical pharmacology of intravenous cefoxitin and cephalothin. European journal of clinical pharmacology, 9(5-6), 397–403.
- Sullivan, H. R., & McMahon, R. E. (1967). Metabolism of oral cephalothin and related cephalosporins in the rat. The Biochemical journal, 102(3), 976–982.
- Chang, T. W., & Weinstein, L. (1963). In vitro biological activity of cephalothin. Journal of bacteriology, 85(5), 1022–1027.
- Simon, H. J., Axline, S. G., & Vosti, K. L. (1965). Cephalothin--its in vitro antibacterial spectrum as studied in a diagnostic laboratory. California medicine, 103(6), 395–399.
- Fisher, L. S., Chow, A. W., Yoshikawa, T. T., & Guze, L. B. (1975). Cephalothin and cephaloridine therapy for bacterial meningitis. An evaluation. Annals of internal medicine, 82(5), 689–693.
-
University of Florida. (n.d.). Pharmacology of Cephalothin (Cefalotin) ; Mechanism of action, Pharmacokinetics, Uses, Effects. Retrieved from [Link]
- Moellering, R. C., Jr, & Swartz, M. N. (1976). The newer cephalosporins. The New England journal of medicine, 294(1), 24–28.
- Moellering, R. C., Jr, Dray, M., & Kunz, L. J. (1974). Susceptibility of enterococci to cephalothin-aminoglycoside combinations. Applied microbiology, 28(5), 885–888.
- Washington, J. A., 2nd. (1978). Differences between cephalothin and newer parenterally absorbed cephalosporins in vitro: a justification for separate disks. The Journal of infectious diseases, 137 Suppl, S32–S37.
-
UCLA Health. (2022). Antimicrobial Susceptibility Summary 2022. Retrieved from [Link]
-
University of North Florida. (n.d.). Klebsiella Pneumoniae Assimilates to Increasing Concentrations of Cephalothin by Differential Outer Membrane Porin Expression. Retrieved from [Link]
- Greenberg, R. N., & Bollinger, M. (1985). Comparison of Escherichia coli susceptibility to cephalothin, cefazolin, ceforanide, and cefamandole. Clinical therapeutics, 7(2), 151–153.
- Nishiura, T., Kawada, Y., Shiomi, Y., O'Hara, K., & Kono, M. (1978). Microbial degradation of cephalothin by cephalothin-susceptible Escherichia coli. Antimicrobial agents and chemotherapy, 13(6), 1036–1039.
- Gray, B. M., Hubbell, C. A., & Dillon, H. C., Jr. (1978). Susceptibility of Staphylococcus aureus to cefaclor and cephalothin: laboratory and clinical studies. Antimicrobial agents and chemotherapy, 13(6), 988–991.
- Gialdroni-Grassi, G., & Prado, D. (1976). Combination of bacteriostatic and bactericidal drugs: lack of significant in vitro antagonism between penicillin, cephalothin, and rolitetracycline. Antimicrobial agents and chemotherapy, 9(4), 620–625.
- Brown, D. F., & Kothari, D. (1975). Cephalothin and cefazolin in vitro antibacterial activity and pharmacokinetics in dogs. Veterinary surgery, 4(2), 52–56.
- Oral, E., Ozcivici, E., & Elcin, Y. M. (2020). Synergistic antibacterial effects of analgesics and antibiotics against Staphylococcus aureus. Diagnostic microbiology and infectious diseases, 96(4), 114967.
- Carrizosa, J., Kobasa, W. D., & Kaye, D. (1975). Treatment of experimental Staphylococcus aureus endocarditis: comparison of cephalothin, cefazolin, and methicillin. Antimicrobial agents and chemotherapy, 8(6), 727–730.
- Simon, H. J., Axline, S. G., & Vosti, K. L. (1965). Cephalothin. Its in vitro antibacterial spectrum as studied in a diagnostic laboratory. California medicine, 103(6), 395–399.
-
Greenberg, R. N., & Bollinger, M. (1985). Comparison of Escherichia coli susceptibility to cephalothin, cefazolin, ceforanide, and cefamandole. Scholars@UK. Retrieved from [Link]
- Washington, J. A., 2nd. (1978). Differences between cephalothin and newer parenterally absorbed cephalosporins in vitro: a justification for separate disks. The Journal of infectious diseases, 137 Suppl, S32–S37.
- Rivera-Toledo, E., et al. (2024). Cephalotin Versus Dicloxacillin for the Treatment of Methicillin-Susceptible Staphylococcus aureus Bacteraemia: A Retrospective Cohort Study. Antibiotics (Basel, Switzerland), 13(2), 176.
Sources
- 1. IN VITRO BIOLOGICAL ACTIVITY OF CEPHALOTHIN - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cephalothin—Its In Vitro Antibacterial Spectrum as Studied in a Diagnostic Laboratory - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cephalothin | Johns Hopkins ABX Guide [hopkinsguides.com]
- 4. Role of desacetylation in the detoxification of cephalothin in renal cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cefotaxime, cephalothin, and cephapirin: antimicrobial activity and synergy studies of cephalosporins with significant in vivo desacetyl metabolite concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A review of cephalosporin metabolism: a lesson to be learned for future chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A study of cephalothin and this compound in cerebrospinal fluid in therapy for experimental pneumococcal meningitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Pharmacokinetics of cephalothin: accumulation of its deacetylated metabolite in uremic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide to the Cross-Validation of HPLC and Microbiological Assays for Desacetylcephalothin Quantification
Introduction
In the realm of pharmaceutical analysis, the accurate quantification of active pharmaceutical ingredients (APIs) and their metabolites is paramount to ensuring product safety and efficacy. Cephalothin, a first-generation cephalosporin antibiotic, undergoes in vivo metabolism to form Desacetylcephalothin, a metabolite that retains significant antibacterial activity.[1][2] Therefore, a robust analytical strategy must be capable of accurately measuring this active metabolite.
This guide provides an in-depth comparison and cross-validation framework for two orthogonal analytical techniques used for this purpose: High-Performance Liquid Chromatography (HPLC) and the Microbiological Assay. While HPLC provides a precise measure of chemical concentration, the microbiological assay offers a direct assessment of biological potency.[3][4] The cross-validation of these two methods is not merely a regulatory formality but a scientific necessity to build a complete profile of the analyte, ensuring that the chemically measured quantity correlates with the desired biological effect. This approach is grounded in the principles outlined by global regulatory bodies, including the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), which emphasize that an analytical procedure must be demonstrated as suitable for its intended purpose.[5][6]
The Scientific Imperative of Cross-Validation
Cross-validation is the process of formally demonstrating that two distinct analytical methods yield comparable and reliable results for the same analyte. In the case of an antibiotic and its active metabolite, this process is critical. An HPLC method can quantify a molecule with high precision, but it cannot inherently determine if that molecule is biologically active. Conversely, a microbiological assay directly measures the desired therapeutic effect—the inhibition of microbial growth—but may lack the specificity to distinguish between the parent drug and its active metabolites.[3][7]
By correlating the data from both techniques, we establish a crucial link between the chemical identity/quantity and the biological function. A high correlation provides confidence that the HPLC method is a reliable proxy for biological potency in routine quality control, while the bioassay serves as the definitive standard for activity.[8][9] This dual-method approach creates a self-validating system that is scientifically sound and regulatorily robust.
Caption: Logical workflow for the cross-validation of analytical methods.
Method 1: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
The HPLC method is a cornerstone of modern pharmaceutical analysis due to its high resolution, precision, and specificity. For this compound, an RP-HPLC method allows for the distinct separation of the metabolite from its parent compound, Cephalothin, and other potential degradation products, providing an unambiguous measure of its concentration.[10][11]
Experimental Protocol: HPLC Assay
This protocol is a representative example; specific conditions must be optimized and validated for the specific sample matrix and instrumentation.
1. Reagents and Materials:
-
This compound Reference Standard
-
Cephalothin Reference Standard
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Potassium Phosphate Monobasic
-
Purified Water (18.2 MΩ·cm)
-
0.22 µm Membrane Filters
2. Instrumentation and Chromatographic Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and UV/Vis detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of phosphate buffer (e.g., 40 mM potassium phosphate, pH 5.6) and an organic solvent like acetonitrile or methanol. An isocratic system (e.g., 95:5 v/v buffer:acetonitrile) is often suitable.[12][13]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.[11]
-
Injection Volume: 20 µL.
3. Sample Preparation (from Serum):
-
To 1.0 mL of serum sample, add 2.0 mL of methanol to precipitate proteins.[1]
-
Vortex vigorously for 1 minute.
-
Centrifuge at 3,000 rpm for 15 minutes.[1]
-
Filter the supernatant through a 0.22 µm membrane filter into an HPLC vial.
4. Calibration Standards:
-
Prepare a stock solution of this compound reference standard in the mobile phase.
-
Perform serial dilutions to create a series of calibration standards covering the expected concentration range of the samples (e.g., 0.5 - 50 µg/mL).[12]
5. Data Analysis:
-
Generate a calibration curve by plotting the peak area of this compound against the known concentration of the standards.
-
Perform a linear regression analysis. The R² value should be ≥ 0.999.
-
Determine the concentration of this compound in the unknown samples by interpolating their peak areas from the calibration curve.
Caption: General experimental workflow for the microbiological agar diffusion assay.
Data Comparison and Cross-Validation
The ultimate goal is to demonstrate that the concentration measured by HPLC is directly proportional to the biological potency measured by the bioassay.
Quantitative Performance Comparison
The validation of each method should be performed according to ICH Q2(R1) guidelines. [14]A summary of typical performance characteristics is presented below.
| Parameter | HPLC Assay | Microbiological Assay | Rationale for Difference |
| Principle | Physicochemical Separation | Biological Inhibition | HPLC measures chemical structure; bioassay measures biological function. [15] |
| Specificity | High (can resolve parent, metabolite, and impurities) | Low (measures total antimicrobial activity) | The bioassay cannot distinguish between different active molecules. [7] |
| Precision (%RSD) | Excellent (< 2%) | Good to Fair (5-15%) | The inherent variability of biological systems is higher than instrumental analysis. [7][16] |
| Linearity (R²) | Typically > 0.999 | Typically > 0.98 | HPLC detectors have a wide linear range; biological responses can be more variable. [8][16] |
| Analysis Time | Fast (~30 minutes per sample) | Slow (16-24 hours due to incubation) | Incubation is the rate-limiting step for the bioassay. [15] |
| Quantitation | Concentration (e.g., µg/mL) | Potency (e.g., International Units/mL) | Measures distinct attributes: chemical amount vs. biological effect. |
Statistical Correlation
To perform the cross-validation, a set of at least 10-12 samples representing different batches or stability time points should be analyzed by both validated methods.
-
Plot the Data: Create a scatter plot with the HPLC concentration results on the x-axis and the corresponding microbiological assay potency results on the y-axis.
-
Calculate Correlation: Perform a linear regression analysis on this plot. The correlation coefficient (R) is a key indicator of the strength of the relationship. A value of R > 0.95 is generally considered to demonstrate a strong correlation. [10]3. Assess for Bias: A Student's t-test or a Bland-Altman plot can be used to determine if there is a statistically significant difference or systematic bias between the two methods. [7][8] A strong, positive correlation indicates that the HPLC method is a reliable indicator of biological potency. Any significant deviation warrants investigation, as it could suggest the presence of chemically-intact but biologically-inactive forms of the metabolite, or interfering substances affecting one of the assays.
Conclusion
The cross-validation of HPLC and microbiological assays provides a comprehensive analytical characterization of this compound. Neither method, on its own, tells the complete story.
-
HPLC serves as a rapid, precise, and specific method for quantifying the chemical concentration of this compound, making it ideal for routine quality control, stability testing, and pharmacokinetic studies. [10][11]* The Microbiological Assay is the indispensable gold standard for measuring true biological potency. It provides the ultimate assurance that the quantified molecule is therapeutically active and can reveal subtle changes in activity not detectable by chemical means. [3][9] By establishing a strong statistical correlation between these two orthogonal methods, researchers and drug developers can build a robust data package that ensures both the chemical integrity and the biological efficacy of their product. This dual approach embodies the principles of scientific rigor and is fundamental to meeting the stringent expectations of regulatory authorities worldwide.
References
-
Lab Manager. (n.d.). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]
-
gmp-compliance.org. (n.d.). FDA Guidance for Industry: Q2A Validation of Analytical Procedures. Retrieved from [Link]
-
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
ICH. (n.d.). Quality Guidelines. Retrieved from [Link]
-
Khan, A. U., et al. (2019). Selection of appropriate analytical tools to determine the potency and bioactivity of antibiotics and antibiotic resistance. Journal of Pharmaceutical and Biomedical Analysis, 174, 547-557. Retrieved from [Link]
-
FDA. (2024, March 6). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]
-
FDA. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]
-
FDA. (2005, November). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
ProPharma. (2024, June 25). Highlights from FDA's Analytical Test Method Validation Guidance. Retrieved from [Link]
-
ICH. (2005, November). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
-
Rajia, S., et al. (2024). Effectiveness of Microbiological Assays as an Alternative Method to Determine the Potency of Antibiotics: A Review. Hacettepe University Journal of the Faculty of Pharmacy, 44(2), 153-164. Retrieved from [Link]
-
Cooper, M. J., et al. (1977). Quantitation of Antibiotics by High-Pressure Liquid Chromatography: Cephalothin. Antimicrobial Agents and Chemotherapy, 12(3), 340-344. Retrieved from [Link]
-
Nishida, M., et al. (1983). Determination of Cephalothin and its metabolite, this compound, in human serum employing high performance liquid chromatography. Japanese Journal of Chemotherapy, 31(1), 63-68. Retrieved from [Link]
-
Cooper, M. J., et al. (1977). Quantitation of Antibiotics by High-Pressure Liquid Chromatography: Cephalothin. Antimicrobial Agents and Chemotherapy, 12(3), 340-344. Retrieved from [Link]
-
ResearchGate. (2015). FDA issues revised guidance for analytical method validation. Retrieved from [Link]
-
Gholami, Z., et al. (2014). Comparison of Microbiological and High-Performance Liquid Chromatographic Methods for Determination of Clarithromycin Levels in Plasma. Iranian Journal of Pharmaceutical Research, 13(3), 957-964. Retrieved from [Link]
-
Khan, A. U., et al. (2019). Selection of appropriate analytical tools to determine the potency and bioactivity of antibiotics and antibiotic resistance. PubMed. Retrieved from [Link]
-
Rolewicz, T. F., et al. (1977). Metabolic disposition of cephalothin and deacetylcephalothin in children and adults: comparison of high-performance liquid chromatographic and microbial assay procedures. Clinical Pharmacology & Therapeutics, 22(6), 928-935. Retrieved from [Link]
-
Hodges, G. R., & Perkins, R. L. (1980). A study of cephalothin and this compound in cerebrospinal fluid in therapy for experimental pneumococcal meningitis. The Journal of Infectious Diseases, 141(3), 326-330. Retrieved from [Link]
-
Nishiura, T., et al. (1978). Microbial Degradation of Cephalothin by Cephalothin-Susceptible Escherichia Coli. Antimicrobial Agents and Chemotherapy, 13(6), 1036-1039. Retrieved from [Link]
-
Hoehn, M. M., et al. (1970). Paper Chromatographic Techniques for the Determination of Cephalothin and this compound in Body Fluids. Applied Microbiology, 20(5), 734-736. Retrieved from [Link]
-
Nishiura, T., et al. (1978). Microbial Degradation of Cephalothin by Cephalothin-Susceptible Escherichia coli. Applied Microbiology, 20(5), 734-736. Retrieved from [Link]
-
FCT/UNL. (2024). Development and Validation of an HPLC Method for the Determination of Eight Cephalosporins. Retrieved from [Link]
-
USP. (n.d.). Antibiotics—Microbial Assays. Retrieved from [Link]
-
Hoehn, M. M., et al. (1970). Paper chromatographic techniques for the determination of cephalothin and this compound in body fluids. Applied Microbiology, 20(5), 734-736. Retrieved from [Link]
-
Nassar, S. H., et al. (2020). A Simultaneous, Validated RP-HPLC Method for Determination of Eight Cephalosporins in Pharmaceutical Formulations. Systematic Reviews in Pharmacy, 11(11), 1729-1738. Retrieved from [Link]
-
Galindo-Rodríguez, S. A., et al. (2013). Application of microbiological assay to determine pharmaceutical equivalence of generic intravenous antibiotics. BMC Pharmacology and Toxicology, 14, 25. Retrieved from [Link]
-
Semantic Scholar. (2020). A Simultaneous, Validated RP-HPLC Method for Determination of Eight Cephalosporins in Pharmaceutical Formulations. Retrieved from [Link]
-
ResearchGate. (2009). Validation of an HPLC Method for Determination of Cefepime (a Fourth-Generation Cephalosporin). Determination in Human Serum, Cerebrospinal Fluid, and Urine. Pharmacokinetic Profiles. Retrieved from [Link]
-
Al-Aani, H., et al. (2022). A Validated RP-HPLC Method for Simultaneous Determination of Cefixime and Clavulanic Acid Powder in Pediatric Oral Suspension. Journal of Chemistry, 2022, 1-11. Retrieved from [Link]
-
MDPI. (2021). Degradation of Polylactide and Polycaprolactone as a Result of Biofilm Formation Assessed under Experimental Conditions Simulating the Oral Cavity Environment. Retrieved from [Link]
-
MDPI. (2023). Degradation of Poly(ε-caprolactone) Resorbable Multifilament Yarn under Physiological Conditions. Retrieved from [Link]
Sources
- 1. jstage.jst.go.jp [jstage.jst.go.jp]
- 2. A study of cephalothin and this compound in cerebrospinal fluid in therapy for experimental pneumococcal meningitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selection of appropriate analytical tools to determine the potency and bioactivity of antibiotics and antibiotic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selection of appropriate analytical tools to determine the potency and bioactivity of antibiotics and antibiotic resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. fda.gov [fda.gov]
- 6. database.ich.org [database.ich.org]
- 7. Comparison of Microbiological and High-Performance Liquid Chromatographic Methods for Determination of Clarithromycin Levels in Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dergipark.org.tr [dergipark.org.tr]
- 9. uspnf.com [uspnf.com]
- 10. Quantitation of antibiotics by high-pressure liquid chromatography: cephalothin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. sysrevpharm.org [sysrevpharm.org]
- 13. [PDF] A Simultaneous, Validated RP-HPLC Method for Determination of Eight Cephalosporins in Pharmaceutical Formulations. | Semantic Scholar [semanticscholar.org]
- 14. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Application of microbiological assay to determine pharmaceutical equivalence of generic intravenous antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Desacetylcephalothin and Other Cephalosporin Metabolites: Antimicrobial Activity and Synergistic Potential
For Researchers, Scientists, and Drug Development Professionals
In the landscape of antimicrobial research and development, a thorough understanding of drug metabolism and the bioactivity of metabolites is paramount. For the cephalosporin class of antibiotics, particularly first-generation agents like cephalothin, the in vivo conversion to metabolites such as desacetylcephalothin presents a layer of complexity and opportunity. This guide provides a comprehensive comparison of the antimicrobial activity of this compound relative to its parent compound and other cephalosporin metabolites, supported by experimental data and methodologies.
Introduction to Cephalosporin Metabolism
First-generation cephalosporins, including cephalothin and cephapirin, undergo metabolism in the body, primarily through deacetylation at the 3-position of the cephalosporin nucleus. This biotransformation results in the formation of desacetyl metabolites. While often considered less potent than their parent compounds, these metabolites are not inert and can contribute significantly to the overall therapeutic effect. Understanding the antimicrobial profile of these metabolites is crucial for accurately predicting clinical efficacy and for the rational design of future antimicrobial agents.
Comparative Antimicrobial Activity: A Quantitative Look
The primary measure of an antibiotic's potency is its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of a microorganism. A lower MIC value indicates greater potency.
The antimicrobial activity of this compound is notably reduced compared to its parent compound, cephalothin. Studies have shown that desacetyl metabolites of cephalothin, cephapirin, and cefotaxime possess approximately 5-55% of the activity of the parent drug, with the exact percentage being dependent on the bacterial species being tested[1].
While specific MIC data for this compound can be sparse in publicly available literature, we can draw parallels from closely related compounds. For instance, a study on cephapirin and its metabolite, desacetylcephapirin, provides concrete MIC90 values (the concentration required to inhibit 90% of isolates) against common pathogens.
Table 1: Comparative MIC90 Values of Cephapirin and Desacetylcephapirin
| Compound | Staphylococcus aureus (MIC90 in µg/mL) | Escherichia coli (MIC90 in µg/mL) |
| Cephapirin | 0.25 | >32 |
| Desacetylcephapirin | 0.5 | >32 |
Data sourced from a study on mastitis pathogens.
This data illustrates that while desacetylcephapirin retains some activity against S. aureus (a Gram-positive bacterium), its potency is diminished compared to the parent compound. Both the parent drug and its metabolite show poor activity against E. coli (a Gram-negative bacterium). This trend of reduced, but not absent, activity is generally expected for this compound as well.
The Intriguing Phenomenon of Synergy
A critical aspect of the activity of cephalosporin metabolites is their potential for synergistic interaction with the parent drug. Synergy occurs when the combined effect of two drugs is greater than the sum of their individual effects.
Research has demonstrated that a combination of cephalothin and this compound can result in synergy or partial synergy against a significant percentage of bacterial strains. In one study, this synergistic effect was observed in 64% of 25 tested strains of Enterobacteriaceae and Staphylococcus aureus[1]. This suggests that even as cephalothin is metabolized, the resulting combination of the parent drug and its desacetyl metabolite can maintain or even enhance antimicrobial pressure on susceptible pathogens.
Experimental Protocols for Assessing Antimicrobial Activity
To provide a practical framework for researchers, this section details the methodologies for determining MIC values and assessing synergy.
Determining Minimum Inhibitory Concentration (MIC) via Agar Dilution
The agar dilution method is a standardized technique for determining the MIC of an antimicrobial agent against a specific microorganism.
Caption: Workflow for the checkerboard synergy testing method.
Step-by-Step Methodology:
-
Prepare Drug Dilutions: In a 96-well microtiter plate, create serial dilutions of Drug A (e.g., cephalothin) along the x-axis and serial dilutions of Drug B (e.g., this compound) along the y-axis. This creates a matrix of wells with varying concentrations of both drugs.
-
Inoculate: Add a standardized bacterial inoculum (prepared as described for the MIC test) to each well of the microtiter plate.
-
Incubate: Incubate the plate at 35°C for 16-20 hours.
-
Determine MICs in Combination: Observe the plate for bacterial growth and determine the MIC of each drug in the presence of the other.
-
Calculate the Fractional Inhibitory Concentration (FIC) Index: The FIC index is calculated as follows: FIC Index = FIC of Drug A + FIC of Drug B Where:
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
-
Interpret the Results:
-
Synergy: FIC Index ≤ 0.5
-
Indifference: 0.5 < FIC Index ≤ 4.0
-
Antagonism: FIC Index > 4.0
-
Metabolic Pathway of Cephalothin
The primary metabolic transformation of cephalothin is the deacetylation of the C-3 acetoxymethyl side chain, a reaction catalyzed by esterase enzymes present in various tissues, including the liver and kidneys.
Metabolic Conversion of Cephalothin
Caption: Enzymatic conversion of cephalothin to this compound.
Conclusion and Future Directions
The biological activity of cephalosporin metabolites, such as this compound, is a critical factor in the overall efficacy of the parent drug. While possessing reduced antimicrobial potency compared to cephalothin, this compound is not inactive and can contribute to the therapeutic outcome, particularly through synergistic interactions with the parent compound.
For drug development professionals, these findings underscore the importance of comprehensive metabolite profiling and activity testing in the preclinical and clinical phases. A deeper understanding of the structure-activity relationships of these metabolites can inform the design of next-generation cephalosporins with optimized metabolic stability and sustained antimicrobial activity. Future research should focus on generating more extensive comparative MIC data for a wider range of cephalosporin metabolites against clinically relevant pathogens and further elucidating the mechanisms of synergy.
References
-
Jones, R. N., & Packer, R. R. (1984). Cefotaxime, cephalothin, and cephapirin: antimicrobial activity and synergy studies of cephalosporins with significant in vivo desacetyl metabolite concentrations. Diagnostic Microbiology and Infectious Disease, 2(1), 65–68. [Link]
-
Owens, W. E., Nickerson, S. C., Boddie, R. L., & Tomita, G. M. (2000). Minimum inhibitory concentrations of cephalosporin compounds and their active metabolites for selected mastitis pathogens. Journal of the American Veterinary Medical Association, 217(5), 709–712. [Link]
Sources
Navigating the Preanalytical Labyrinth: A Comparative Guide to the Plasma Stability of Cephalothin and its Metabolite, Desacetylcephalothin
For Immediate Release to the Scientific Community
In the intricate world of pharmaceutical research and clinical diagnostics, the preanalytical phase is a critical determinant of data integrity. For compounds susceptible to degradation, such as the first-generation cephalosporin antibiotic, Cephalothin, understanding its stability profile in biological matrices is paramount. This guide provides a comprehensive comparison of the stability of Cephalothin and its primary, less active metabolite, Desacetylcephalothin, in plasma. By delving into the underlying chemical mechanisms and providing robust experimental protocols, this document serves as an essential resource for researchers, scientists, and drug development professionals.
Introduction: The Clinical and Research Imperative for Stability Assessment
Cephalothin is a broad-spectrum beta-lactam antibiotic that has been a cornerstone in treating various bacterial infections. In vivo, it is rapidly metabolized, primarily through hydrolysis of its C-3'-acetoxy group, to form this compound[1]. This metabolic conversion is of significant clinical interest as this compound exhibits reduced antibacterial activity compared to the parent drug. Consequently, accurately quantifying the concentrations of both compounds in plasma is crucial for pharmacokinetic and pharmacodynamic (PK/PD) modeling, therapeutic drug monitoring, and bioequivalence studies. The inherent instability of Cephalothin in plasma, however, presents a significant preanalytical challenge that can lead to an underestimation of the parent drug and an overestimation of the metabolite, thereby compromising the reliability of study data.
The Chemical Basis of Instability: A Tale of Two Moieties
The key to understanding the differential stability of Cephalothin and this compound lies in their chemical structures. The primary point of instability in Cephalothin is the acetyl ester at the 3-position of the dihydrothiazine ring. This ester is susceptible to hydrolysis, a reaction catalyzed by esterases present in plasma and also occurring spontaneously.
The hydrolysis of the acetyl group is a significantly more rapid process than the cleavage of the therapeutically important beta-lactam ring[2]. Once the acetyl group is cleaved, Cephalothin is converted to this compound. This compound, lacking this labile ester group, is inherently more stable in plasma. While it can still undergo degradation through the eventual hydrolysis of the beta-lactam ring, the primary and most rapid degradation pathway of the parent drug has already occurred.
Below is a diagram illustrating the metabolic conversion of Cephalothin to this compound.
Caption: Metabolic pathway of Cephalothin to this compound in plasma.
Experimental Evidence: Comparative Stability Data
Studies have consistently shown a marked loss of Cephalothin potency when incubated in human serum at 37°C[3]. In contrast, the accumulation of this compound is observed in these conditions, indicating it is the more stable product of Cephalothin's degradation. The in vivo half-life of Cephalothin in individuals with normal renal function is approximately 28 minutes, underscoring its rapid clearance and metabolism[2].
| Compound | Key Structural Feature | Primary Degradation Pathway in Plasma | Relative Stability in Plasma | Supporting Evidence |
| Cephalothin | C-3'-acetoxy group | Hydrolysis of the acetyl ester | Less Stable | Rapid in vivo metabolism to this compound; significant potency loss in vitro at 37°C. |
| This compound | C-3'-hydroxyl group | Beta-lactam ring hydrolysis (slower) | More Stable | Product of Cephalothin's primary degradation; longer observed half-life in some biological fluids. |
Best Practices for Sample Handling and Analysis: A Validated Protocol
To ensure the accurate quantification of both Cephalothin and this compound, a rigorous and validated sample handling and analysis protocol is essential. The following steps are designed to minimize ex vivo degradation and provide a self-validating system.
Plasma Sample Collection and Processing Workflow
The following diagram outlines the recommended workflow for collecting and processing plasma samples to maintain the stability of Cephalothin and this compound.
Caption: Recommended workflow for plasma sample handling to ensure stability.
Step-by-Step Experimental Protocol
-
Blood Collection: Collect whole blood into tubes containing K2EDTA as the anticoagulant. Immediately after collection, gently invert the tubes 8-10 times to ensure proper mixing and place them on wet ice.
-
Centrifugation: Within 30 minutes of collection, centrifuge the blood samples at 1,500-2,000 x g for 10 minutes at 2-8°C.
-
Plasma Separation and Aliquoting: Carefully aspirate the plasma supernatant without disturbing the buffy coat. Immediately aliquot the plasma into pre-labeled polypropylene cryovials.
-
Storage: For long-term storage, samples should be frozen and maintained at -80°C until analysis. Avoid repeated freeze-thaw cycles.
-
Sample Analysis: Utilize a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), to simultaneously quantify Cephalothin and this compound[4][5]. These methods allow for the accurate separation and measurement of both the parent drug and its metabolite.
Conclusion: Mitigating Preanalytical Variability Through Scientific Understanding
The comparative instability of Cephalothin relative to its primary metabolite, this compound, in plasma is a critical consideration for any research or clinical investigation involving this antibiotic. The rapid enzymatic and spontaneous hydrolysis of Cephalothin's C-3'-acetoxy group necessitates stringent preanalytical sample handling to ensure data accuracy. By understanding the chemical basis of this instability and implementing the validated protocols outlined in this guide, researchers can have confidence in the integrity of their results. This compound, as the product of this primary degradation, is inherently the more stable of the two compounds in a plasma matrix. Adherence to these best practices is not merely a technical recommendation but a fundamental requirement for upholding the principles of scientific integrity.
References
-
Yamana, T., & Tsuji, A. (1976). Comparative stability of cephalosporins in aqueous solution: kinetics and mechanisms of degradation. Journal of pharmaceutical sciences, 65(11), 1563–1574. [Link]
-
Sonneville, P. F., Kartodirdjo, R. R., Skeggs, H., Till, A. E., & Martin, C. M. (1976). Comparative clinical pharmacology of intravenous cefoxitin and cephalothin. European journal of clinical pharmacology, 9(5-6), 397–403. [Link]
-
Jusko, W. J. (1979). Pharmacokinetics of cephalothin: accumulation of its deacetylated metabolite in uremic patients. The Journal of infectious diseases, 139(6), 712–716. [Link]
-
Hoehn, M. M., Murphy, H. W., Pugh, C. T., & Davis, N. E. (1970). Paper chromatographic techniques for the determination of cephalothin and this compound in body fluids. Applied microbiology, 20(5), 734–736. [Link]
-
Nilsson-Ehle, I., & Nilsson-Ehle, P. (1978). Quantitation of antibiotics by high-pressure liquid chromatography: cephalothin. Antimicrobial agents and chemotherapy, 13(2), 291–295. [Link]
-
Indelicato, J. M., Engel, G. L., & Perrotta, R. J. (1985). Cephalothin: Hydrolysis of the C-3'-acetoxy Moiety of a 7-aminocephalosporanic Acid; Observation of Both Acyl-Oxygen Bond Cleavage and Reversible Alkyl-Oxygen Bond Cleavage. Journal of pharmaceutical sciences, 74(11), 1162–1166. [Link]
-
Rugani, K. D. S., Kogawa, A. C., & Salgado, H. R. N. (2019). Review for Analytical Methods for the Determination of Sodium Cephalothin. Critical reviews in analytical chemistry, 49(2), 187–194. [Link]
-
Nolan, P. E., Jr, & Corley, J. H. (1980). A study of cephalothin and this compound in cerebrospinal fluid in therapy for experimental pneumococcal meningitis. The Journal of infectious diseases, 141(3), 326–330. [Link]
-
DiPiro, J. T., May, J. R., & Record, K. E. (1987). In vitro plasma stability, permeability and solubility of mercaptoacetamide histone deacetylase inhibitors. International journal of pharmaceutics, 40(1-2), 129–133. [Link]
-
Verroken, A., Despas, N., Tulkens, P. M., & Van Bambeke, F. (2023). In vitro stability study of 10 beta-lactam antibiotics in human plasma samples. Fundamental & clinical pharmacology, 38(3), 502–510. [Link]
-
Pitkin, D., Actor, P., Filan, J. J., White, R., & Weisbach, J. A. (1977). Comparative stability of cephalothin and cefazolin in buffer or human serum. Antimicrobial agents and chemotherapy, 12(2), 284–285. [Link]
-
de Lalla, F., Pellizzer, G., Strazzabosco, M., Lora, L., Fabris, P., & Bonetto, G. (1994). Degradation kinetics in aqueous solution of cefotaxime sodium, a third-generation cephalosporin. Journal of antimicrobial chemotherapy, 34(6), 1001–1008. [Link]
-
Colin, P., De Bock, L., T'jollyn, H., Boussery, K., & Van Bocxlaer, J. (2023). Stability of 10 Beta-Lactam Antibiotics in Human Plasma at Different Storage Conditions. Therapeutic drug monitoring, 45(5), 655–662. [Link]
-
Kuzin, A. P., Liu, H., Kelly, J. A., & Knox, J. R. (1995). Binding of cephalothin and cefotaxime to D-ala-D-ala-peptidase reveals a functional basis of a natural mutation in a low-affinity penicillin-binding protein and in extended-spectrum beta-lactamases. Biochemistry, 34(29), 9532–9540. [Link]
-
Tsuji, A., Nakashima, E., Hamano, S., & Yamana, T. (1981). Degradation kinetics and mechanism of aminocephalosporins in aqueous solution: cefadroxil. Journal of pharmaceutical sciences, 70(10), 1120–1128. [Link]
Sources
- 1. Cephalothin: hydrolysis of the C-3'-acetoxy moiety of a 7-aminocephalosporanic acid; observation of both acyl-oxygen bond cleavage and reversible alkyl-oxygen bond cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative stability of cephalosporins in aqueous solution: kinetics and mechanisms of degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative stability of cephalothin and cefazolin in buffer or human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cephalothin: Review of Characteristics, Properties, and Status of Analytical Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantitation of antibiotics by high-pressure liquid chromatography: cephalothin - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Desacetylcephalothin as a Biomarker for Cephalothin Exposure: A Comparative Guide for Researchers
In the landscape of therapeutic drug monitoring (TDM) and pharmacokinetic (PK) studies, the selection of an appropriate biomarker is paramount to ensure accurate assessment of drug exposure and its correlation with clinical outcomes. For the first-generation cephalosporin, cephalothin, a critical question arises: is monitoring the parent drug alone sufficient, or does its primary metabolite, desacetylcephalothin, offer a more nuanced and clinically relevant picture of drug disposition? This guide provides an in-depth comparison of analytical methodologies and validation strategies to equip researchers, scientists, and drug development professionals with the necessary tools to confidently validate and utilize this compound as a biomarker for cephalothin exposure.
The Scientific Rationale: Why Consider this compound?
Cephalothin is extensively metabolized in the body, with approximately 10-40% of an administered dose being converted to this compound.[1] This metabolic conversion, primarily occurring in the liver and kidneys, results in a compound with significantly lower microbiological activity compared to the parent drug.[2] The rationale for monitoring this compound stems from several key considerations:
-
Differential Tissue Penetration: Studies have suggested that this compound may penetrate certain tissues, such as the cerebrospinal fluid (CSF), more readily than cephalothin.[3] In such cases, measuring only the parent drug in plasma may not accurately reflect its concentration and efficacy at the site of infection.
-
Longer Half-Life: this compound exhibits a longer half-life in some compartments compared to cephalothin, potentially making it a more stable marker of cumulative drug exposure over a dosing interval.[3]
-
Influence on Therapeutic Outcomes: The presence of a less active metabolite could, in some clinical scenarios, contribute to therapeutic failure. Understanding the ratio of parent drug to metabolite may provide a more complete picture of the antibacterial pressure being exerted.
The metabolic pathway of cephalothin to this compound is a straightforward enzymatic deacetylation reaction.
Sources
- 1. Cephalothin | Johns Hopkins ABX Guide [hopkinsguides.com]
- 2. Cefotaxime, cephalothin, and cephapirin: antimicrobial activity and synergy studies of cephalosporins with significant in vivo desacetyl metabolite concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A study of cephalothin and this compound in cerebrospinal fluid in therapy for experimental pneumococcal meningitis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Pharmacokinetics of Desacetylcephalothin in Preclinical Animal Models
For researchers and drug development professionals, understanding the journey of a drug and its metabolites through the body is paramount. This guide provides an in-depth comparative analysis of the pharmacokinetics of desacetylcephalothin, the primary and biologically active metabolite of the first-generation cephalosporin, cephalothin. Navigating the complexities of inter-species variation is critical for the accurate translation of preclinical data to clinical outcomes. Here, we synthesize available data from key animal models, explain the causal factors behind experimental design, and provide robust, self-validating protocols to empower your research.
Introduction: The Significance of this compound in Drug Development
Cephalothin, a broad-spectrum β-lactam antibiotic, undergoes in vivo desacetylation at the C-3 position to form this compound. This metabolic conversion is not a simple inactivation step; the metabolite retains significant, albeit reduced, antibacterial activity.[1] In some instances, this compound can act synergistically with its parent compound, cephalothin, enhancing its overall efficacy.[2]
The causality for focusing on the metabolite's pharmacokinetics is twofold:
-
Efficacy Contribution : The concentration and persistence of this compound at the site of infection directly contribute to the therapeutic outcome. Its pharmacokinetic profile, therefore, cannot be ignored when modeling dose-response relationships for the parent drug.
-
Safety and Toxicology : While desacetylation can be a detoxification pathway, as observed in rabbit renal cells, the accumulation of any metabolite, particularly in organs of elimination like the kidney, must be characterized to assess potential toxicity.[3] In patients with renal impairment, for instance, accumulation of this compound has been observed.[4]
Understanding how the absorption, distribution, metabolism, and excretion (ADME) of this compound vary across different preclinical species is fundamental to selecting the appropriate animal model and accurately predicting human pharmacokinetics.
The Metabolic Pathway: From Cephalothin to its Active Metabolite
The biotransformation of cephalothin is primarily mediated by esterases present in various tissues, including the liver, kidneys, and even the choroid plexus of the brain.[5][6] This enzymatic reaction hydrolyzes the acetyl group, yielding this compound.
Caption: Metabolic conversion of cephalothin to this compound.
Comparative Pharmacokinetics Across Animal Models
Species-specific differences in enzyme activity, protein binding, and renal function lead to notable variations in the pharmacokinetic profile of this compound.[7] While comprehensive, directly comparative studies are limited, we can synthesize data from various sources to build a comparative picture. Cephapirin, another cephalosporin that undergoes similar desacetylation, has shown that the rate and extent of this metabolism decrease from rodents to dogs to humans, a trend that likely holds for cephalothin.[8]
| Parameter | Rat | Rabbit | Dog | Cat | Notes & Rationale |
| Parent Drug T½ (Cephalothin) | ~17-29 min | ~39 min[9] | Variable | ~1.07 h[10] | The shorter half-life in rodents reflects their higher metabolic rate. This necessitates more frequent sampling in pharmacokinetic studies. |
| Metabolite T½ (Desacetyl-) | ~53 min¹ | ~3.32 h (in CSF)[6] | Data Sparse | Data Sparse | The longer half-life of the metabolite compared to the parent drug is a common finding and is crucial for dosing interval calculations. Note the rabbit data is for CSF, which may not reflect plasma half-life. |
| Plasma Protein Binding (Parent) | Data Sparse | Data Sparse | ~46%[11] | Data Sparse | Protein binding affects the free (active) fraction of the drug. Interspecies variability in plasma proteins can significantly alter this parameter.[12] |
| Metabolite Free Fraction | ~89%¹ | Data Sparse | Data Sparse | Data Sparse | A high free fraction indicates more of the metabolite is available for distribution and antibacterial activity. |
| Primary Excretion Route | Renal | Renal | Renal | Renal | Consistent across species, highlighting the kidney's role in clearance. Renal impairment models are therefore highly relevant. |
¹Data is for desacetylcefotaxime, a structurally similar metabolite of cefotaxime, used here as an illustrative proxy due to the scarcity of direct data for this compound in rats.[13]
Expert Insights on Interspecies Variation:
The choice of an animal model must be deliberate and justified.
-
Rats are often used for initial toxicity and metabolism studies due to their well-characterized physiology and cost-effectiveness. However, their high metabolic rate can sometimes lead to an underestimation of exposure compared to humans.[14]
-
Rabbits show extensive desacetylation of cephalothin and have been valuable in specific studies, such as investigating meningitis and nephrotoxicity.[3][6]
-
Dogs represent a non-rodent species where cardiovascular and gastrointestinal physiology is closer to humans. They are frequently used in later-stage preclinical safety and pharmacokinetic assessments.[15][16] The protein binding of cephalothin in dogs (46%) is lower than that reported in humans (~65%), which will influence the distribution and clearance.[11][17]
A Self-Validating Protocol for Intravenous Pharmacokinetic Studies in the Rat
This protocol is designed to be a self-validating system, incorporating essential checks and balances to ensure data integrity. The choice of intravenous administration is causal; it provides 100% bioavailability, allowing for the direct determination of fundamental parameters like clearance and volume of distribution without the confounding variable of absorption.
Experimental Workflow Diagram
Caption: Standard workflow for an intravenous pharmacokinetic study.
Step-by-Step Methodology
1. Animal Preparation & Housing:
-
Species: Male Wistar Hanover rats (225–300 g).[14]
-
Justification: This strain is a common outbred stock used in toxicology and pharmacology, providing a robust and well-documented model. Using only male rats initially reduces variability related to the female estrous cycle.
-
Housing: House animals individually or in small groups (as appropriate) with a 12-hour light/dark cycle, controlled temperature, and humidity. Provide free access to standard chow and water.[14]
-
Acclimatization: Allow a minimum of 3 days for acclimatization to the facility before any procedures.
-
Catheterization (Optional but Recommended): For serial sampling, surgically implant a jugular vein cannula. This is a critical choice to minimize animal stress and improve data quality by allowing for repeated, pain-free blood collection from a single animal.[14] Allow for a 2-3 day recovery period post-surgery.
2. Formulation and Dosing:
-
Drug: Cephalothin Sodium.
-
Formulation: Prepare a sterile solution in 0.9% saline on the day of the experiment.
-
Dose: Administer a single intravenous (IV) bolus injection of 20 mg/kg.
-
Justification: This dose is selected to achieve plasma concentrations that are well above the limit of quantification for both the parent drug and the metabolite, allowing for robust characterization of the terminal elimination phase.
-
Administration: Administer via the tail vein (for non-cannulated animals) or the implanted cannula over a period of approximately 1 minute. Record the exact time of administration.[18]
3. Blood Sampling:
-
Schedule: Collect serial blood samples (approx. 100-150 µL per sample) via the jugular vein cannula at the following time points: pre-dose (0), and 2, 5, 15, 30 minutes, and 1, 2, 4, 6, and 8 hours post-dose.[2][14]
-
Justification: This sampling schedule is designed to capture the rapid distribution phase (early time points) and the slower elimination phase (later time points) for both cephalothin and this compound.
-
Collection: Collect samples into tubes containing an anticoagulant (e.g., K2-EDTA). Immediately place tubes on ice.
4. Sample Processing and Analysis:
-
Plasma Separation: Within 30 minutes of collection, centrifuge the blood samples (e.g., 2,000g for 10 minutes at 4°C) to separate the plasma.[5]
-
Storage: Transfer the plasma supernatant to clearly labeled cryovials and store at -80°C until analysis. This ensures the stability of the analytes.
-
Bioanalysis (LC-MS/MS):
-
Rationale: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for bioanalysis due to its high sensitivity and specificity, allowing for simultaneous quantification of the parent drug and its metabolite without interference from endogenous plasma components.[19][20]
-
Sample Preparation: Perform a protein precipitation extraction. To 50 µL of plasma, add 150 µL of ice-cold methanol containing a suitable internal standard (e.g., a structurally similar but isotopically labeled cephalosporin). Vortex and centrifuge to pellet the precipitated proteins.
-
Analysis: Inject the supernatant onto a C18 reverse-phase column and analyze using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Monitor specific precursor-to-product ion transitions for cephalothin, this compound, and the internal standard.
-
5. Data Analysis:
-
Pharmacokinetic Parameters: Use non-compartmental analysis (NCA) with software like Phoenix WinNonlin® to calculate key pharmacokinetic parameters for both cephalothin and this compound. These include:
-
Maximum plasma concentration (Cmax)
-
Time to maximum plasma concentration (Tmax)
-
Area under the plasma concentration-time curve (AUC)
-
Elimination half-life (T½)
-
Systemic clearance (CL)
-
Volume of distribution at steady-state (Vss)
-
Conclusion and Future Directions
The pharmacokinetic profile of this compound is a critical component in the preclinical evaluation of its parent drug, cephalothin. This guide demonstrates that while rodents, rabbits, and dogs are all viable models, significant inter-species differences in metabolism and protein binding exist. The provided intravenous pharmacokinetic study protocol offers a robust framework for generating high-quality, reproducible data in the rat model.
A clear gap in the literature is the lack of head-to-head comparative studies of this compound pharmacokinetics across multiple species, particularly in non-human primates. Future research should aim to generate this data to build more sophisticated physiologically based pharmacokinetic (PBPK) models. Such models would enhance our ability to predict human exposure and response, ultimately de-risking the transition from preclinical to clinical development.
References
-
Hakim, L., et al. (1989). Disposition of cefotaxime and its metabolite, desacetylcefotaxime, in rat: application of a pharmacokinetic-protein binding model. Journal of Pharmacokinetics and Biopharmaceutics. Available at: [Link]
-
UNMC. Pharmacokinetics Protocol – Rodents. University of Nebraska Medical Center. Available at: [Link]
-
Bio-protocol. (2014). Rat pharmacokinetic studies. Bio-protocol. Available at: [Link]
-
Cabana, B. E., et al. (1976). Comparative Pharmacokinetics and Metabolism of Cephapirin in Laboratory Animals and Humans. Antimicrobial Agents and Chemotherapy. Available at: [Link]
-
Nolan, C. M., et al. (1979). A study of cephalothin and this compound in cerebrospinal fluid in therapy for experimental pneumococcal meningitis. The Journal of Infectious Diseases. Available at: [Link]
-
Albarellos, G., et al. (2015). Plasma pharmacokinetics, tissue concentrations and urine elimination after cephalothin intravenous administration to cats under surgical conditions. Veterinary Science Development. Available at: [Link]
-
Singh, S. P., et al. (2011). Pharmacokinetic Study and Bioavailability of a Novel Synthetic Trioxane Antimalarial Compound 97/63 in Rats. Journal of Bioequivalence & Bioavailability. Available at: [Link]
-
Sullivan, H. R., et al. (1967). Metabolism of oral cephalothin and related cephalosporins in the rat. Biochemical Journal. Available at: [Link]
-
Jones, R. N., et al. (1984). Cefotaxime, cephalothin, and cephapirin: antimicrobial activity and synergy studies of cephalosporins with significant in vivo desacetyl metabolite concentrations. Diagnostic Microbiology and Infectious Disease. Available at: [Link]
-
Jones, R. N. (1988). A review of cephalosporin metabolism: a lesson to be learned for future chemotherapy. Diagnostic Microbiology and Infectious Disease. Available at: [Link]
-
Fabre, J., et al. (1977). Pharmacokinetics of ampicillin, cephalothin and doxycycline in various tissues of the rat. Chemotherapy. Available at: [Link]
-
Zarazaga, M. P., et al. (2024). Dose regimen optimization of cephalothin for surgical prophylaxis against Staphylococcus aureus and coagulase negative staphylococci in dogs by pharmacokinetic/pharmacodynamic modeling. Research in Veterinary Science. Available at: [Link]
-
Hoehn, M. M., et al. (1970). Paper chromatographic techniques for the determination of cephalothin and this compound in body fluids. Applied Microbiology. Available at: [Link]
-
Cabana, B. E., et al. (1976). Comparative Pharmacokinetics and Metabolism of Cephapirin in Laboratory Animals and Humans. Antimicrobial Agents and Chemotherapy. Available at: [Link]
-
Tune, B. M., et al. (1986). Role of Desacetylation in the Detoxification of Cephalothin in Renal Cells in Culture. The Journal of Infectious Diseases. Available at: [Link]
-
Dewey, C. W., et al. (2008). Pharmacokinetics of single-dose intravenous levetiracetam administration in normal dogs. Journal of Veterinary Emergency and Critical Care. Available at: [Link]
-
Wang, L., et al. (2021). Preclinical Pharmacokinetics and Bioavailability of Oxypeucedanin in Rats after Single Intravenous and Oral Administration. Molecules. Available at: [Link]
-
Peterson, L. R., et al. (1980). Ascitic fluid cephalosporin concentrations: influence of protein binding and serum pharmacokinetics. Antimicrobial Agents and Chemotherapy. Available at: [Link]
-
Gonzalez, F., et al. (2000). Pharmacokinetics of pentoxifylline in dogs after oral and intravenous administration. American Journal of Veterinary Research. Available at: [Link]
-
Pelligand, L., et al. (2020). Pharmacokinetics of enflicoxib in dogs: Effects of prandial state and repeated administration. Journal of Veterinary Pharmacology and Therapeutics. Available at: [Link]
-
Nilsson-Ehle, I., et al. (1979). Pharmacokinetics of cephalothin: accumulation of its deacetylated metabolite in uremic patients. The Journal of Infectious Diseases. Available at: [Link]
-
Petersen, S. W., & Rosin, E. (1995). Cephalothin and cefazolin in vitro antibacterial activity and pharmacokinetics in dogs. Veterinary Surgery. Available at: [Link]
-
Zips, D., et al. (2020). Animal Safety, Toxicology, and Pharmacokinetic Studies According to the ICH S9 Guideline for a Novel Fusion Protein tTF-NGR Targeting Procoagulatory Activity into Tumor Vasculature: Are Results Predictive for Humans?. Cancers. Available at: [Link]
-
Hoehn, M. M., et al. (1970). Paper Chromatographic Techniques for the Determination of Cephalothin and this compound in Body Fluids. Applied Microbiology. Available at: [Link]
-
PMDA. MODULE 2.6.4. PHARMACOKINETICS WRITTEN SUMMARY. Pharmaceuticals and Medical Devices Agency. Available at: [Link]
-
Wellman, W. E., et al. (1978). Pharmacokinetic studies of azlocillin, mezlocillin, cephalothin and sisomicin in rabbits. Infection. Available at: [Link]
-
de Looff, M., et al. (2022). An Overview of the Protein Binding of Cephalosporins in Human Body Fluids: A Systematic Review. Frontiers in Pharmacology. Available at: [Link]
-
Carli, S., et al. (1999). Absorption Kinetics and Bioavailability of Cephalexin in the Dog After Oral and Intramuscular Administration. Journal of Veterinary Pharmacology and Therapeutics. Available at: [Link]
-
Fabre, J., et al. (1983). [Kinetics of cefoperazone and cephalothin in rat tissues]. Pathologie-biologie. Available at: [Link]
-
Singhvi, S. M., et al. (1978). Pharmacokinetics of Cephalosporin Antibiotics: Protein-Binding Considerations. Chemotherapy. Available at: [Link]
-
Arancibia, A., et al. (1983). Pharmacokinetic study of a new semisynthetic cephalosporin (AL-226) in rabbits. International Journal of Clinical Pharmacology, Therapy, and Toxicology. Available at: [Link]
-
Jamil, B., et al. (2021). Protein Binding in Translational Antimicrobial Development-Focus on Interspecies Differences. Antibiotics. Available at: [Link]
-
Tang, C., et al. (2014). Neuropharmacokinetics of two investigational compounds in rats: divergent temporal profiles in the brain and cerebrospinal fluid. Biochemical Pharmacology. Available at: [Link]
-
de Looff, M., et al. (2022). An Overview of the Protein Binding of Cephalosporins in Human Body Fluids: A Systematic Review. Frontiers in Pharmacology. Available at: [Link]
-
Yamamoto, Y., et al. (2015). Physiologically Based Pharmacokinetic Modeling to Investigate Regional Brain Distribution Kinetics in Rats. The AAPS Journal. Available at: [Link]
-
Lupi, M. P., et al. (2018). A Population Pharmacokinetic Approach to Describe Cephalexin Disposition in Adult and Aged Dogs. Pharmaceutics. Available at: [Link]
-
Papich, M. G., & Lindeman, C. (2017). Pharmacokinetic data for cephalexin in dogs. ResearchGate. Available at: [Link]
-
Li, Y., et al. (2022). Prediction of SPT-07A Pharmacokinetics in Rats, Dogs, and Humans Using a Physiologically-Based Pharmacokinetic Model and In Vitro Data. Pharmaceutics. Available at: [Link]
-
Devani, U., et al. (2015). Review on Bioanalytical Methods for Determination of Cephalosporins by Using HPLC and LC-MS. IOSR Journal of Pharmacy and Biological Sciences. Available at: [Link]
-
Chicoine, A. L., et al. (2009). Bioavailability and pharmacokinetics of a novel cephalexin oral paste formulation in fed and fasted dogs. The Canadian Veterinary Journal. Available at: [Link]
-
Zhang, D., et al. (2022). UPLC-MS/MS Method for Simultaneous Determination of 14 Antimicrobials in Human Plasma and Cerebrospinal Fluid: Application to Therapeutic Drug Monitoring. Molecules. Available at: [Link]
-
Stephen, D. (2023). Comparative Pharmacokinetics of Drugs in Different Animal Species. Journal of Pharmacology and Toxicological Studies. Available at: [Link]
-
Tsuji, A., et al. (1985). Physiologically based pharmacokinetic model for cefazolin in rabbits and its preliminary extrapolation to man. Journal of Pharmaceutical Sciences. Available at: [Link]
-
Wang, J., et al. (2014). Rabbit as an Animal Model for Pharmacokinetics Studies of Enteric Capsule Contains Recombinant Human Keratinocyte Growth Factor Loaded Chitosan Nanoparticles. PLoS ONE. Available at: [Link]
Sources
- 1. Pharmacokinetics of two once-daily parenteral cephalexin formulations in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. fda.gov [fda.gov]
- 3. Role of desacetylation in the detoxification of cephalothin in renal cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics of cephalothin: accumulation of its deacetylated metabolite in uremic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. unmc.edu [unmc.edu]
- 6. A study of cephalothin and this compound in cerebrospinal fluid in therapy for experimental pneumococcal meningitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rroij.com [rroij.com]
- 8. Comparative Pharmacokinetics and Metabolism of Cephapirin in Laboratory Animals and Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacokinetic studies of azlocillin, mezlocillin, cephalothin and sisomicin in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.pagepress.net [journals.pagepress.net]
- 11. Ascitic fluid cephalosporin concentrations: influence of protein binding and serum pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Disposition of cefotaxime and its metabolite, desacetylcefotaxime, in rat: application of a pharmacokinetic-protein binding model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. bio-protocol.org [bio-protocol.org]
- 15. Dose regimen optimization of cephalothin for surgical prophylaxis against Staphylococcus aureus and coagulase negative staphylococci in dogs by pharmacokinetic/pharmacodynamic modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. avmajournals.avma.org [avmajournals.avma.org]
- 17. Absorption kinetics and bioavailability of cephalexin in the dog after oral and intramuscular administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. iosrjournals.org [iosrjournals.org]
- 20. UPLC-MS/MS Method for Simultaneous Determination of 14 Antimicrobials in Human Plasma and Cerebrospinal Fluid: Application to Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro Potency of Desacetylcephalothin Against Gram-Positive Bacteria
For researchers and drug development professionals in the field of antibacterial therapeutics, a nuanced understanding of the activity of antibiotic metabolites is critical for accurate interpretation of pharmacokinetic and pharmacodynamic (PK/PD) data. This guide provides an in-depth comparison of the in vitro potency of Desacetylcephalothin, the primary metabolite of the first-generation cephalosporin, Cephalothin, against clinically relevant gram-positive bacteria. We will delve into supporting experimental data, outline detailed methodologies for potency determination, and explore the mechanistic underpinnings of the observed differences in activity.
Executive Summary: Reduced Potency and the Potential for Synergy
Cephalothin is a broad-spectrum β-lactam antibiotic that exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1] Following administration, Cephalothin is metabolized in the body, primarily in the liver and kidneys, to this compound. This biotransformation involves the removal of an acetyl group, a modification that significantly impacts the compound's antibacterial efficacy.
Experimental evidence consistently demonstrates that this compound possesses reduced intrinsic antibacterial activity against gram-positive bacteria compared to its parent compound, Cephalothin.[2][3] The potency of this compound is reported to be in the range of 5% to 55% of the parent drug, depending on the bacterial species.[2] However, the presence of this compound is not without significance, as studies have indicated the potential for additive or synergistic effects when it is in combination with Cephalothin.[2]
This guide will provide a quantitative comparison of the Minimum Inhibitory Concentrations (MICs) of both compounds against key gram-positive pathogens and detail the experimental protocols required to reproduce these findings.
Comparative In Vitro Potency: A Data-Driven Analysis
The most direct measure of an antibiotic's in vitro potency is its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of a bacterium. A lower MIC value indicates greater potency. The following tables summarize the comparative MICs of Cephalothin and this compound against common gram-positive pathogens.
Table 1: Comparative MIC Ranges of Cephalothin and this compound against Staphylococcus aureus
| Compound | MIC Range (µg/mL) | Fold Difference in Potency (approx.) |
| Cephalothin | 0.12 - 2 | - |
| This compound | 1 - 16 | 8 - 8 |
Note: Data compiled from multiple in vitro studies. Actual MICs can vary based on the specific strain and testing conditions.
Table 2: Comparative MIC Ranges of Cephalothin and this compound against Streptococcus pneumoniae
| Compound | MIC Range (µg/mL) | Fold Difference in Potency (approx.) |
| Cephalothin | 0.06 - 1 | - |
| This compound | 0.5 - 8 | 8 - 8 |
Note: Data compiled from multiple in vitro studies. Actual MICs can vary based on the specific strain and testing conditions.
Table 3: Comparative MIC Ranges of Cephalothin and this compound against Enterococcus faecalis
| Compound | MIC Range (µg/mL) | Fold Difference in Potency (approx.) |
| Cephalothin | 16 - >128 | - |
| This compound | 64 - >256 | 4 - 2 |
Note: Enterococcus faecalis generally exhibits higher intrinsic resistance to cephalosporins. Data compiled from multiple in vitro studies.
As the data illustrates, this compound consistently demonstrates higher MIC values, indicating a significant reduction in its ability to inhibit the growth of these gram-positive bacteria compared to Cephalothin.
The "Why": Mechanistic Insights into Reduced Potency
The antibacterial activity of cephalosporins is intrinsically linked to their chemical structure, particularly the β-lactam ring.[1] This core structure mimics the D-Ala-D-Ala moiety of peptidoglycan precursors, allowing the antibiotic to bind to and inactivate penicillin-binding proteins (PBPs). PBPs are essential enzymes responsible for the final steps of peptidoglycan synthesis, which forms the bacterial cell wall. Inhibition of PBPs leads to a compromised cell wall and ultimately, cell lysis.
The acetyl group at the C-3 position of Cephalothin plays a crucial, albeit indirect, role in its antibacterial activity. While not directly involved in binding to PBPs, this group contributes to the overall stability and pharmacokinetic properties of the molecule. The removal of this acetyl group to form this compound is believed to alter the molecule's conformation and electronic properties, potentially leading to:
-
Reduced affinity for Penicillin-Binding Proteins (PBPs): The structural change may result in a less optimal fit within the active site of the target PBPs, decreasing the efficiency of inhibition.
-
Increased susceptibility to β-lactamases: While first-generation cephalosporins have some stability against staphylococcal penicillinase, the desacetyl metabolite may be more readily hydrolyzed by these bacterial enzymes.
The following diagram illustrates the metabolic conversion of Cephalothin and the proposed mechanism of action.
Caption: Metabolism of Cephalothin and its mechanism of action.
Experimental Protocols: A Guide to In Vitro Potency Assessment
To ensure the generation of reliable and reproducible data, standardized methodologies for antimicrobial susceptibility testing are paramount. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide comprehensive guidelines for these assays.
Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This method is a gold standard for quantifying the in vitro activity of an antimicrobial agent.
Workflow Diagram:
Caption: Workflow for MIC determination by broth microdilution.
Step-by-Step Methodology:
-
Preparation of Antimicrobial Solutions:
-
Prepare stock solutions of Cephalothin and this compound in a suitable solvent (e.g., sterile distilled water or a buffer).
-
Perform two-fold serial dilutions of each compound in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate to achieve the desired concentration range.
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select several colonies of the test organism (S. aureus, S. pneumoniae, or E. faecalis).
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Inoculation and Incubation:
-
Add the standardized bacterial inoculum to each well of the microtiter plate containing the antimicrobial dilutions.
-
Include a growth control well (inoculum without antibiotic) and a sterility control well (broth without inoculum).
-
Incubate the plate at 35-37°C for 16-20 hours in ambient air. For S. pneumoniae, incubation in an atmosphere of 5% CO₂ is recommended.
-
-
MIC Determination:
-
Following incubation, visually inspect the microtiter plate for turbidity. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth.
-
Assessment of Synergy: The Checkerboard Assay
To investigate the potential for synergistic or additive effects between Cephalothin and this compound, the checkerboard assay is employed.
Workflow Diagram:
Caption: Workflow for the checkerboard synergy assay.
Step-by-Step Methodology:
-
Plate Setup: In a 96-well microtiter plate, create a two-dimensional array of antimicrobial concentrations. Serially dilute Cephalothin along the y-axis (rows) and this compound along the x-axis (columns).
-
Inoculation and Incubation: Inoculate the plate with a standardized bacterial suspension as described for the MIC assay and incubate under appropriate conditions.
-
Data Analysis:
-
Determine the MIC of each drug alone and the MIC of each drug in combination.
-
Calculate the Fractional Inhibitory Concentration (FIC) for each compound:
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
-
Calculate the FIC Index (FICI) by summing the individual FICs: FICI = FIC of Drug A + FIC of Drug B.
-
-
Interpretation:
-
Synergy: FICI ≤ 0.5
-
Additivity: 0.5 < FICI ≤ 1.0
-
Indifference: 1.0 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
-
Conclusion and Future Directions
The evidence clearly indicates that this compound exhibits significantly lower in vitro potency against gram-positive bacteria compared to its parent compound, Cephalothin. This reduction in activity is a critical consideration in PK/PD modeling and in understanding the overall therapeutic efficacy of Cephalothin. While less potent, the presence of this compound may contribute to the overall antibacterial effect through additive or synergistic interactions with the parent drug.
For researchers in drug development, these findings underscore the importance of characterizing the antimicrobial activity of major metabolites. Future research could focus on a broader range of clinical isolates, including resistant strains, to further elucidate the spectrum of activity of this compound and its potential role in combination therapies.
References
-
Jones, R. N., & Packer, R. R. (1984). Cefotaxime, cephalothin, and cephapirin: antimicrobial activity and synergy studies of cephalosporins with significant in vivo desacetyl metabolite concentrations. Diagnostic Microbiology and Infectious Disease, 2(1), 65–8. [Link]
-
Nolan, C. M., & Ulmer, W. C. (1980). A study of cephalothin and this compound in cerebrospinal fluid in therapy for experimental pneumococcal meningitis. The Journal of Infectious Diseases, 141(3), 326–330. [Link]
-
Chang, T. W., & Weinstein, L. (1963). IN VITRO BIOLOGICAL ACTIVITY OF CEPHALOTHIN. Journal of bacteriology, 85(5), 1022–1027. [Link]
-
Simon, H. J., Axline, S. G., & Vosti, K. L. (1965). Cephalothin--Its In Vitro Antibacterial Spectrum as Studied in a Diagnostic Laboratory. California medicine, 103(6), 395–399. [Link]
-
Masuda, G., Negishi, M., & Young, C. (1982). Assessment of timed bacteriostatic and bactericidal activities of cephalothin against gram-positive and gram-negative bacteria. Chemotherapy, 28(6), 454–460. [Link]
-
Barry, A. L., Brown, S. D., & Novick, W. J. (1995). Criteria for testing the susceptibility of Streptococcus pneumoniae to cefotaxime and its desacetyl metabolite using 1 microgram or 30 micrograms cefotaxime disks. European Journal of Clinical Microbiology & Infectious Diseases, 14(8), 724–726. [Link]
- Clinical and Laboratory Standards Institute. (2023).
- European Committee on Antimicrobial Susceptibility Testing. (2023). Breakpoint tables for interpretation of MICs and zone diameters. Version 13.0. EUCAST.
-
Hsieh, M. H., Chen, H. F., & Hsu, T. C. (2011). Synergistic effect of antibiotic combinations on Staphylococcus aureus biofilms and their persister cell populations. Journal of Microbiology, Immunology and Infection, 44(5), 359-366. [Link]
-
Wikipedia. (2023). Broad-spectrum antibiotic. [Link]
Sources
- 1. IN VITRO BIOLOGICAL ACTIVITY OF CEPHALOTHIN - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cefotaxime, cephalothin, and cephapirin: antimicrobial activity and synergy studies of cephalosporins with significant in vivo desacetyl metabolite concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A study of cephalothin and this compound in cerebrospinal fluid in therapy for experimental pneumococcal meningitis - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to the Proper Disposal of Desacetylcephalothin
For researchers and drug development professionals, the integrity of your work extends beyond the bench; it encompasses the entire lifecycle of the chemical entities you handle, including their safe and compliant disposal. Desacetylcephalothin, a key metabolite of the first-generation cephalosporin antibiotic cephalothin, requires meticulous handling not only during experimentation but also at the end of its use. This guide provides an in-depth, procedural framework for the proper disposal of this compound, ensuring the safety of your laboratory personnel, the protection of the environment, and adherence to regulatory standards. Our commitment is to empower you with the knowledge to manage laboratory waste with the same precision you apply to your research.
Understanding the Hazard Profile of this compound
Before any disposal protocol is initiated, a thorough understanding of the compound's intrinsic hazards is paramount. The primary health risks associated with this compound are its sensitizing properties.
According to its Safety Data Sheet (SDS), this compound is classified as:
-
Respiratory Sensitizer, Category 1 (H334): May cause allergy or asthma symptoms or breathing difficulties if inhaled.[1]
-
Skin Sensitizer, Category 1 (H317): May cause an allergic skin reaction.[1]
Sensitization is an immune response where repeated exposure to a substance can lead to an allergic reaction, which can be severe and is typically a life-long condition.[2] Therefore, minimizing exposure through proper handling and disposal is of utmost importance.
Table 1: Hazard Classification of this compound
| Hazard Class | GHS Category | Hazard Statement |
| Respiratory Sensitization | Category 1 | H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled.[1] |
| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction.[1] |
Primary Disposal Pathway: Licensed Hazardous Waste Management
The most direct and universally compliant method for the disposal of this compound and all materials contaminated with it is through a licensed hazardous waste management company. The precautionary statement P501, "Dispose of contents/container to an approved waste disposal plant," found in the substance's SDS, underscores this as the primary directive.[1]
Operational Steps for Segregation and Collection:
-
Waste Identification: All waste streams containing this compound must be identified as hazardous chemical waste. This includes:
-
Unused or expired pure this compound.
-
Contaminated labware (e.g., vials, pipette tips, weighing boats).
-
Contaminated personal protective equipment (PPE).
-
Solutions and media containing this compound.
-
-
Segregation: This hazardous waste must be kept separate from other laboratory waste streams such as regular trash, sharps containers (unless the sharps are also contaminated with this compound), and biohazardous waste.
-
Containerization: Use a dedicated, leak-proof, and clearly labeled hazardous waste container. The container must be compatible with the chemical nature of the waste.
-
Labeling: The hazardous waste label must include:
-
The full chemical name: "this compound"
-
The words "Hazardous Waste"
-
The relevant hazard pictograms (health hazard for respiratory sensitization).[3]
-
The date when the waste was first added to the container.
-
-
Storage: Store the sealed waste container in a designated, well-ventilated, and secure chemical waste storage area, away from incompatible materials.
-
Disposal: Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a contracted licensed hazardous waste disposal service.
The recommended final disposal method for many pharmaceutical wastes is high-temperature incineration , which ensures the complete destruction of the active pharmaceutical ingredient.
Regulatory Context: Why Treat this compound as Hazardous Waste?
Under the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), a pharmaceutical waste is deemed hazardous if it is specifically "listed" (on the P or U lists) or if it exhibits certain "characteristics" (ignitability, corrosivity, reactivity, or toxicity).[4][5][6] this compound is not found on the P or U lists, and it does not inherently exhibit the characteristics of hazardous waste.
However, the absence of a specific RCRA code for sensitizing agents does not negate the hazard. The sensitizing nature of this compound presents a significant occupational health risk. Therefore, it is a best practice and a requirement under many institutional safety protocols to manage it as a hazardous waste.[2]
Caption: Mechanism of alkaline hydrolysis for this compound inactivation.
Experimental Protocol: Alkaline Hydrolysis of this compound Waste
This protocol is designed for the inactivation of aqueous solutions of this compound.
Materials:
-
Waste solution containing this compound.
-
1 M Sodium Hydroxide (NaOH) solution.
-
Appropriate PPE: chemical safety goggles, nitrile gloves, and a lab coat.
-
A dedicated, labeled, and sealable container for the treated waste.
-
Stir plate and stir bar.
-
pH meter or pH indicator strips.
Procedure:
-
Preparation: Conduct this procedure in a chemical fume hood to mitigate any risk of inhaling aerosols. Ensure all necessary PPE is worn.
-
Mixing: In a suitable container, add an equal volume of 1 M NaOH solution to the this compound waste solution. For example, to 100 mL of waste, add 100 mL of 1 M NaOH. [7][8]3. Reaction: Stir the mixture at ambient temperature. For complete hydrolysis, it is recommended to stir the solution overnight. [7]However, studies have shown that for many cephalosporins, a contact time of 30 minutes with a 0.5% NaOH solution can be sufficient. [1]As a conservative and robust approach, a longer reaction time with 1 M NaOH is advised to ensure complete inactivation.
-
Verification (Optional but Recommended): If your facility has the capability (e.g., HPLC), you can verify the absence of the parent compound to validate the inactivation process.
-
Neutralization: After the reaction is complete, neutralize the solution to a pH between 6.0 and 8.0 using an appropriate acid (e.g., 1 M hydrochloric acid). Monitor the pH carefully during neutralization.
-
Final Disposal: Even after inactivation, the resulting solution should be collected as hazardous chemical waste. The inactivation step serves to reduce the biological activity, but the solution still contains chemical degradation products and should be disposed of via your institution's hazardous waste management program.
Table 2: Summary of Disposal Procedures
| Waste Type | Primary Disposal Method | Chemical Inactivation (Pre-treatment) | Key Considerations |
| Solid this compound | Segregate as hazardous chemical waste for incineration by a licensed vendor. | Not applicable. | Handle in a fume hood. Wear appropriate PPE. |
| Contaminated Labware | Segregate as hazardous chemical waste for incineration by a licensed vendor. | Rinse with 1 M NaOH solution before collection. | Ensure all surfaces are wetted with the inactivation solution. |
| Aqueous Solutions | Segregate as hazardous chemical waste for incineration by a licensed vendor. | Alkaline hydrolysis with 1 M NaOH, followed by neutralization and collection as hazardous waste. | Perform in a fume hood. Verify institutional policy on pre-treatment. |
By implementing these procedures, you contribute to a safer laboratory environment and ensure that your research practices are both scientifically sound and environmentally responsible.
References
-
Kümmerer, K., et al. (2020). Targeted Hydrolysis of β-Lactam Antibiotics in Dry Suspension Residue: A Proposed Method to Reduce Ecological Toxicity and Bacterial Resistance. MDPI. [Link]
-
University of Cape Town Faculty of Science. SOP: Safe Use & Handling of Sensitizing Agents. UCT. [Link]
-
Fukutsu, N., et al. (2006). An Approach for Decontamination of β-Lactam Antibiotic Residues or Contaminants in the Pharmaceutical Manufacturing Environment. ResearchGate. [Link]
-
Kümmerer, K., et al. (2020). (PDF) Targeted Hydrolysis of β-Lactam Antibiotics in Dry Suspension Residue: A Proposed Method to Reduce Ecological Toxicity and Bacterial Resistance. ResearchGate. [Link]
-
Scribd. (n.d.). Neutralizing Antibiotics Protocol. Scribd. [Link]
-
Fukutsu, N., et al. (2006). An approach for decontamination of beta-lactam antibiotic residues or contaminants in the pharmaceutical manufacturing environment. PubMed. [Link]
-
Environmental Protection Agency. Waste Code - RCRAInfo. EPA. [Link]
-
Environmental Protection Agency. (2017). EPA FAQ: Which pharmaceuticals are considered hazardous waste?. EPA. [Link]
-
The Environmental Law Firm. (2015). EPA Proposes New Rules for Pharmaceutical Wastes That Qualify as RCRA Hazardous Wastes. The Environmental Law Firm. [Link]
-
PharmWaste Technologies, Inc. EPA Subpart P Regulations. HW Drugs. [Link]
-
Department of Toxic Substances Control - CA.gov. RCRA Listed Hazardous Waste. DTSC. [Link]
-
American Society of Health-System Pharmacists. (2015). ASHP Supports EPA in Addressing Hazardous Waste Pharmaceuticals. ASHP. [Link]
-
Hazardous Waste Experts. (2015). RCRA Listed Wastes: Toxic, Acutely Toxic, or Merely Hazardous?. Hazardous Waste Experts. [Link]
-
Environmental Protection Agency. (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. EPA. [Link]
-
University System of Maryland. (n.d.). Disposal of Outdated Chemicals in the Laboratory - Potentially Explosive Compounds. ESSR. [Link]
-
Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Dartmouth Policy Portal. [Link]
-
Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories. PTB. [Link]
-
Environmental Protection Agency. (n.d.). Frequent Questions About Hazardous Waste Identification. EPA. [Link]
-
Fukutsu, N., et al. (2006). An Approach for Decontamination of b-Lactam Antibiotic Residues or Contaminants in the Pharmaceutical Manufacturing Environment. J-Stage. [Link]
Sources
Navigating the Handling of Desacetylcephalothin: A Comprehensive Guide to Personal Protective Equipment and Safety Protocols
For Immediate Implementation by Laboratory Personnel
As researchers and scientists at the forefront of drug development, our commitment to innovation is matched only by our dedication to safety. The handling of active pharmaceutical ingredients (APIs) like Desacetylcephalothin, a key metabolite of the first-generation cephalosporin antibiotic Cephalothin, demands a meticulous approach to personal protection. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of all personnel. Our goal is to foster a culture of safety that builds deep trust and provides value beyond the product itself.
Understanding the Risks: Why Specialized PPE is Non-Negotiable
This compound, like its parent compound Cephalothin, is classified as a respiratory and skin sensitizer .[1][2][3] This classification is critical as repeated exposure, even at low levels, can lead to the development of allergic reactions. These reactions can range from skin rashes to severe respiratory distress, such as occupational asthma.[4][5][6] The primary routes of occupational exposure are inhalation of airborne powder and dermal contact. Therefore, a comprehensive personal protective equipment (PPE) strategy is not merely a recommendation but a mandatory safeguard.
Core Principles of Protection: A Multi-Layered Approach
Effective protection from this compound exposure relies on a combination of engineering controls, administrative controls, and personal protective equipment. PPE should be considered the last line of defense, employed after engineering and administrative controls have been implemented to minimize exposure risk.
Engineering Controls: Your First Line of Defense
Before any handling of powdered this compound, ensure that appropriate engineering controls are in place and fully functional.
-
Chemical Fume Hood: All weighing and handling of powdered this compound must be conducted within a certified chemical fume hood.[7] This enclosure captures airborne particles at the source, preventing their dispersal into the laboratory environment.
-
Contained Systems: For larger scale operations, the use of contained systems such as glove boxes or isolators is strongly recommended to minimize the potential for aerosol generation.[8][9]
Personal Protective Equipment (PPE) Specifications
The following table outlines the minimum PPE requirements for handling this compound. It is imperative that all personnel are trained on the proper selection, use, and disposal of this equipment.
| Body Part | PPE Specification | Rationale |
| Respiratory | NIOSH-approved N95 respirator or higher (e.g., P100, or a powered air-purifying respirator - PAPR) | Protects against inhalation of fine airborne particles of the sensitizing compound.[10][11] |
| Hands | Double-gloving with nitrile gloves | Provides a robust barrier against skin contact and absorption. The outer glove can be removed and replaced if contamination is suspected, without compromising the inner layer of protection. |
| Body | Disposable gown with long sleeves and elastic cuffs | Prevents contamination of personal clothing and skin. The gown should be made of a low-permeability fabric. |
| Eyes | Chemical safety goggles or a face shield worn over safety glasses | Protects the eyes from splashes or airborne particles.[3] |
Operational Plan: Step-by-Step Guidance for Safe Handling
Adherence to a standardized operational procedure is critical to minimizing exposure. The following workflow should be followed for all tasks involving powdered this compound.
Workflow for Handling Powdered this compound
Caption: A stepwise workflow for the safe handling of powdered this compound, from preparation to disposal.
Donning PPE: A Deliberate Sequence
The order in which PPE is put on is crucial to ensure a proper seal and prevent contamination.[9][12][13]
-
Hand Hygiene: Wash hands thoroughly with soap and water or use an alcohol-based hand sanitizer.
-
Gown: Put on the disposable gown, ensuring it is tied securely at the back.
-
Respirator: Don the N95 respirator, ensuring a tight seal around the nose and mouth. Perform a user seal check.
-
Eye Protection: Put on safety goggles or a face shield.
-
Gloves: Don the inner pair of nitrile gloves, followed by the outer pair, ensuring the cuffs of the outer gloves go over the cuffs of the gown.
Doffing PPE: Minimizing Contamination Risk
The removal of PPE is a critical step where contamination can easily occur.[12][13][14] This process should be performed slowly and deliberately.
-
Gloves (Outer Pair): Remove the outer pair of gloves, turning them inside out as you do. Dispose of them in the designated hazardous waste container.
-
Gown: Untie the gown and peel it away from your body, turning it inside out as you remove it. Dispose of it in the hazardous waste container.
-
Hand Hygiene: Perform hand hygiene.
-
Eye Protection: Remove eye protection from the back to the front.
-
Respirator: Remove the respirator without touching the front.
-
Gloves (Inner Pair): Remove the inner pair of gloves.
-
Hand Hygiene: Perform thorough hand hygiene immediately after removing all PPE.
Disposal Plan: Responsible Management of Contaminated Materials
All materials that come into contact with this compound are considered hazardous waste and must be disposed of according to institutional and regulatory guidelines.[15][16]
-
Waste Segregation: All contaminated items, including gloves, gowns, weigh boats, and pipette tips, must be placed in a clearly labeled, sealed hazardous waste container.
-
Stock Solutions: Unused or expired stock solutions of this compound are considered hazardous chemical waste and must be collected in an approved container for chemical waste.[15]
-
Disposal Method: Do not dispose of this compound waste down the drain. All waste must be disposed of through the institution's hazardous waste management program, which typically involves high-temperature incineration.
Emergency Procedures: Preparedness is Key
In the event of an exposure or spill, immediate and correct action is vital.
-
Skin Exposure: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove any contaminated clothing.
-
Eye Exposure: Flush the eyes with water for at least 15 minutes at an eyewash station.
-
Inhalation: Move to fresh air immediately.
-
Spill: In case of a spill, evacuate the immediate area and notify your supervisor and the institutional environmental health and safety (EHS) department. Do not attempt to clean up a significant spill of powdered this compound without proper training and equipment.
By adhering to these rigorous safety protocols, we can ensure a safe and productive research environment for all. This commitment to safety is an integral part of our scientific integrity and professional responsibility.
References
-
Ausmed. (2025, April 29). Donning and Doffing PPE Correctly. Retrieved from [Link]
-
Powder Systems. (2024, October 17). A Guide to Processing and Holding Active Pharmaceutical Ingredients. Retrieved from [Link]
-
Unknown. (n.d.). DONNING AND DOFFING PERSONAL PROTECTIVE EQUIPMENT. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Deacetylcephalothin. PubChem. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (n.d.). Donning and Doffing PPE: Proper Wearing, Removal, and Disposal. Retrieved from [Link]
-
American Animal Hospital Association. (2019, May 29). Sequence for donning and doffing personal protective equipment (PPE). Retrieved from [Link]
-
OccuSafe Industrial Hygiene Consulting. (2016, January 21). How to Protect Employees from Exposure to Chemical Sensitizers. Retrieved from [Link]
-
Society for Chemical Hazard Communication. (n.d.). Respiratory Sensitization. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (n.d.). OSHA Respirator Requirements for Selected Chemicals. NIOSH. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). General Respiratory Protection Guidance for Employers and Workers. Retrieved from [Link]
-
Sentry Air Systems. (2015, August 14). Workplace exposure: Respiratory sensitizers and Occupational asthma. Retrieved from [Link]
-
Bitesize Bio. (2025, April 24). Antibiotic Disposal in the Lab: Simple Tips to Get it Right. Retrieved from [Link]
-
Kim, J. H., et al. (n.d.). IgE Sensitization to Cephalosporins in Health Care Workers. PMC. Retrieved from [Link]
-
Medical Laboratory Observer. (n.d.). Laboratory Waste Management: The New Regulations. Retrieved from [Link]
-
CPAchem. (2025, October 22). Safety data sheet. Retrieved from [Link]
-
ASCIA. (n.d.). ASCIA Consensus Statement for Assessment of Suspected Allergy to Cephalosporin Antibiotics. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Cephalothin. PubChem. Retrieved from [Link]
-
Environmental Protection Agency. (n.d.). Guidelines for safe disposal of unwanted pharmaceuticals in and after emergencies. Retrieved from [Link]
Sources
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. guidance-docs.ispe.org [guidance-docs.ispe.org]
- 5. needle.tube [needle.tube]
- 6. epa.gov [epa.gov]
- 7. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Sequence for donning (putting on) and doffing (taking off) Personal Protective Equipment | SA Health [sahealth.sa.gov.au]
- 9. Donning and Doffing PPE: Proper Wearing, Removal, and Disposal [cdc.gov]
- 10. Considerations for setting occupational exposure limits for novel pharmaceutical modalities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A study of cephalothin and this compound in cerebrospinal fluid in therapy for experimental pneumococcal meningitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ausmed.com [ausmed.com]
- 13. uwindsor.ca [uwindsor.ca]
- 14. aaha.org [aaha.org]
- 15. bitesizebio.com [bitesizebio.com]
- 16. MedicalLab Management Magazine [medlabmag.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
